Spinosyn A 17-pseudoaglycone
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCLXDPNSMLYPU-YDZPRSSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001029382 | |
| Record name | A 83543A pseudoglycone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131929-68-5 | |
| Record name | A 83543A pseudoglycone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Targeted Derivatization of Spinosyn A: The 17-Pseudoaglycone
This guide provides an in-depth exploration of the isolation of Spinosyn A and the subsequent targeted chemical hydrolysis to yield its 17-pseudoaglycone. We will delve into the foundational discovery of the source organism, the fermentation and extraction protocols for the parent compound, and the specific chemical rationale and methodology for selectively removing the forosamine moiety. This document is intended for researchers in natural product chemistry, insecticide development, and related scientific fields.
Introduction: The Spinosyn Family and the Significance of Pseudoaglycones
The spinosyns are a revolutionary class of insect control agents derived from natural products.[1][2] These complex macrolides are produced by the soil actinomycete Saccharopolyspora spinosa and exhibit a unique mode of action, primarily targeting nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[1][3] The commercial product, Spinosad, is predominantly a mixture of Spinosyn A and Spinosyn D.[2][4]
Spinosyn A, the major and most potent component, possesses a complex tetracyclic core glycosylated at two positions: a tri-O-methylrhamnose at C-9 and a forosamine sugar at C-17.[5][6] Both the aglycone core and the sugar appendages are crucial for its potent insecticidal activity.[6] The selective removal of one of these sugars to form a "pseudoaglycone" is a critical step in understanding structure-activity relationships (SAR). The Spinosyn A 17-pseudoaglycone, which lacks the forosamine sugar, is a key derivative for these studies, as the forosamine moiety is considered essential for high-potency insecticidal action.[7] This guide details the complete workflow from microbial culture to the isolation of this specific derivative.
Discovery and Fermentation of the Source Organism
The Origin: Saccharopolyspora spinosa
The journey of spinosyns began with the discovery of a novel actinomycete from a soil sample collected in 1982 from a defunct sugar mill rum still on a Caribbean island.[8][9] This organism was characterized by its distinctive spiny spore sheaths and was identified as a new species, named Saccharopolyspora spinosa.[8] Subsequent fermentation of this strain revealed a family of previously unknown macrolides with potent insecticidal properties.[9]
Fermentation for Spinosyn A Production
The production of Spinosyn A is achieved through submerged aerobic fermentation of S. spinosa. The yield is highly dependent on the strain and the composition of the culture medium.[10][11] While numerous proprietary media exist, a typical laboratory-scale fermentation medium is composed of various carbon and nitrogen sources designed to maximize secondary metabolite production.[10][12]
Table 1: Representative Fermentation Medium Composition
| Component | Concentration (g/L) | Purpose |
| Mannitol | 98.0 | Primary Carbon Source |
| Cottonseed Flour | 43.0 | Complex Nitrogen Source |
| Corn Steep Liquor | 12.9 | Nitrogen & Growth Factors |
| KH₂PO₄ | 0.5 | Phosphorus Source / Buffer |
| CaCO₃ | 3.0 | pH Buffering |
Data synthesized from representative media formulations.[12]
Experimental Protocol 1: Laboratory-Scale Fermentation of S. spinosa
-
Seed Culture Preparation: Inoculate a suitable vegetative medium (e.g., containing casein peptone, soy peptone, glucose, and NaCl) with a spore suspension of S. spinosa.[12] Incubate at 30°C on an orbital shaker at 200 rpm for 48-72 hours.
-
Production Culture Inoculation: Transfer the vegetative seed culture (typically 5% v/v) into a 250 mL Erlenmeyer flask containing 40 mL of the optimized production fermentation medium (see Table 1).[12]
-
Incubation: Incubate the production culture at 30°C, shaking at 200 rpm, for 8 to 14 days.[10][12] Spinosyn production is monitored throughout the fermentation, with peak accumulation typically occurring in the late stationary phase.
-
Harvesting: After the incubation period, the whole fermentation broth, containing both the mycelia and the supernatant where the spinosyns are secreted, is harvested for extraction.
Isolation and Purification of Spinosyn A
The extraction of spinosyns from the fermentation broth is a multi-step process involving solvent extraction and chromatographic purification to separate Spinosyn A from other spinosyns and media components.
Causality in Protocol Design: The choice of solvents is critical. An initial extraction with a water-miscible solvent like acetonitrile or acetone disrupts the cells and solubilizes the spinosyns. Subsequent partitioning into a less polar solvent like hexane or dichloromethane under specific pH conditions allows for the separation from water-soluble impurities. The basic nature of the forosamine nitrogen means that spinosyns are more soluble in organic solvents under alkaline conditions.
Experimental Protocol 2: Extraction and Purification of Spinosyn A
-
Whole Broth Extraction: Adjust the pH of the whole fermentation broth to ~9.0 with NaOH. Extract the broth with an equal volume of a suitable organic solvent (e.g., acetonitrile or an acetone/n-hexane mixture).[13] Homogenize and centrifuge to separate the organic layer. Repeat the extraction on the aqueous layer and the cell pellet to maximize recovery.
-
Solvent Partitioning: Combine the organic extracts. If a water-miscible solvent was used, concentrate the extract in vacuo. Redissolve the residue in an acidic aqueous solution (e.g., pH 3-4) and wash with hexane to remove non-polar impurities.
-
Back Extraction: Adjust the pH of the washed aqueous phase to ~9.0 with NaOH. Extract the spinosyns into a non-polar organic solvent such as hexane or dichloromethane.[14]
-
Solid-Phase Extraction (SPE) Cleanup: Concentrate the organic extract and apply it to a silica-based or other suitable solid-phase extraction cartridge. Wash the column with a non-polar solvent to remove remaining impurities, then elute the spinosyns with a more polar solvent system (e.g., acetonitrile/water).[15][16]
-
Chromatographic Purification: Perform final purification using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase of acetonitrile and an ammonium acetate buffer is commonly used to resolve Spinosyn A and Spinosyn D.[14] Collect the fractions corresponding to the Spinosyn A peak.
-
Verification: Confirm the purity and identity of the isolated Spinosyn A using HPLC, Mass Spectrometry (MS), and NMR spectroscopy.
Diagram 1: General Workflow for Spinosyn A Isolation
Caption: Workflow from S. spinosa culture to purified Spinosyn A.
Targeted Generation of Spinosyn A 17-Pseudoaglycone
The core of this guide focuses on the selective cleavage of the forosamine sugar from the C-17 position of Spinosyn A. This is achieved via acid-catalyzed hydrolysis.
Scientific Rationale: The glycosidic bond linking the forosamine sugar is significantly more labile under mild acidic conditions than the bond linking the tri-O-methylrhamnose at C-9.[7][17] This differential stability allows for the targeted removal of only the forosamine, leaving the rhamnose moiety and the tetracyclic core intact. More vigorous acidic conditions would lead to the removal of the second sugar to form the full aglycone, or could cause decomposition of the macrolide structure.[17]
Experimental Protocol 3: Acid Hydrolysis of Spinosyn A
This protocol is adapted from the methodology described by Creemer et al., 1998.[17]
-
Reaction Setup: Dissolve purified Spinosyn A in a suitable solvent mixture, such as aqueous methanol or tetrahydrofuran (THF).
-
Acidification: Add a mild acid to the solution. The original protocol utilizes dilute hydrochloric acid (HCl) to achieve the desired pH for selective hydrolysis.[17] The reaction progress should be carefully monitored.
-
Reaction Monitoring: Monitor the reaction over time using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or analytical HPLC. The goal is to stop the reaction upon complete consumption of the starting material (Spinosyn A) and maximum formation of the 17-pseudoaglycone, before significant formation of the full aglycone or degradation products occurs.
-
Quenching: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., a saturated solution of sodium bicarbonate) to stop the hydrolysis.
-
Extraction: Extract the product from the neutralized aqueous solution using an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Concentrate the organic extract and purify the Spinosyn A 17-pseudoaglycone using flash column chromatography on silica gel or preparative HPLC.
-
Structural Confirmation: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) to verify the mass change corresponding to the loss of forosamine (C₈H₁₇NO) and NMR spectroscopy to confirm the absence of forosamine signals and the integrity of the remaining structure.
Table 2: Physicochemical Properties of Spinosyn A and its 17-Pseudoaglycone
| Property | Spinosyn A | Spinosyn A 17-Pseudoaglycone |
| CAS Number | 131929-60-7 | 131929-68-5[7] |
| Molecular Formula | C₄₁H₆₅NO₁₀[1] | C₃₃H₅₀O₉[7] |
| Molar Mass | 731.97 g/mol [1] | 590.7 g/mol [7] |
| Key Structural Difference | Contains Forosamine at C-17 | Lacks Forosamine at C-17 |
| Insecticidal Activity | High Potency[1] | Weakly Active[7] |
Diagram 2: Chemical Transformation to 17-Pseudoaglycone
Caption: Selective hydrolysis of the C-17 forosamine from Spinosyn A.
Conclusion
The isolation of Spinosyn A 17-pseudoaglycone is a fundamental procedure for researchers investigating the insecticidal properties of the spinosyn class. The process leverages the natural biosynthetic machinery of Saccharopolyspora spinosa for the production of the parent compound, followed by established biochemical extraction and purification techniques. The final, critical step relies on a nuanced understanding of chemical principles—specifically, the differential lability of glycosidic bonds—to achieve a targeted molecular modification. The resulting pseudoaglycone serves as an invaluable tool for probing the molecular interactions at the insect nAChR and for guiding the synthesis of novel, potent insect control agents.
References
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Spinosad - Wikipedia. [Link]
-
Kim, K. H., et al. (2014). Chemoenzymatic Synthesis of Spinosyn A. Angewandte Chemie International Edition, 53(41), 13553-13557. [Link]
-
Kirst, H. A. (2010). The spinosyn family of insecticides: realizing the potential of natural products research. The Journal of Antibiotics, 63(3), 101-111. [Link]
-
ResearchGate. The structure of spinosyns. [Link]
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ResearchGate. The biosynthetic pathway and structure of spinosyn A and spinosyn D. [Link]
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PubChem. Spinosyn A. [Link]
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Roush, W. R., et al. (2004). Total synthesis of (–)-spinosyn A. Proceedings of the National Academy of Sciences, 101(35), 12749-12753. [Link]
-
Huang, K. X., et al. (2008). The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK. Journal of the American Chemical Society, 130(31), 10457-10465. [Link]
-
Bacci, L., et al. (2016). A review of Spinosyns, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. Journal of Entomological and Acarological Research, 48(1), 5655. [Link]
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Creative Diagnostics. What is Spinosyn. [Link]
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Zhao, L., et al. (2005). The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of the Cross-Bridging Precursor and Identification of the Function of SpnJ. Journal of the American Chemical Society, 127(43), 14987-14991. [Link]
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Salgado, V. L. (1997). Studies on the Mode of Action of Spinosad, the Active Ingredient in Tracer® Insect Control. Proceedings Beltwide Cotton Conferences. [Link]
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SynArchive. Synthesis of Spinosyn A by William R. Roush (2004). [Link]
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Paquette, L. A., et al. (2004). Total synthesis of (-)-spinosyn A. Journal of the American Chemical Society, 126(41), 13442-13451. [Link]
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Jin, Z. H., et al. (2009). Enhanced production of spinosad in Saccharopolyspora spinosa by genome shuffling. Applied Biochemistry and Biotechnology, 159(3), 655-663. [Link]
-
Tang, Y., et al. (2017). Total Synthesis of (−)-Spinosyn A via Carbonylative Macrolactonization. Organic Letters, 19(6), 1362-1365. [Link]
-
Food and Agriculture Organization of the United Nations. (2001). spinosad (203). [Link]
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Ministry of Health, Labour and Welfare, Japan. (2010). Analytical Method for Spinosad (Animal and Fishery Products). [Link]
-
EPA Archive. Residue Analytical Methods: Spinosad; GRM 95.03. [Link]
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Mertz, F. P., & Yao, R. C. (1990). Saccharopolyspora spinosa sp. nov. Isolated from Soil Collected in a Sugar Mill Rum Still. International Journal of Systematic and Evolutionary Microbiology, 40(1), 34-39. [Link]
-
Huang, D., et al. (2014). A New Medium for Improving Spinosad Production by Saccharopolyspora spinosa. Jundishapur Journal of Microbiology, 7(1), e8635. [Link]
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Liu, D., et al. (2005). Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection. Journal of AOAC International, 88(4), 1247-1262. [Link]
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Jin, Z. H., et al. (2006). Improvement of spinosad producing Saccharopolyspora spinosa by rational screening. Journal of Zhejiang University SCIENCE B, 7(5), 366-370. [Link]
-
Ueno, E., et al. (2006). Determination of spinosad in vegetables and fruits by high-performance liquid chromatography with UV and mass spectrometric detection after gel permeation chromatography and solid-phase extraction cleanup on a 2-layered column. Journal of AOAC International, 89(6), 1641-1649. [Link]
-
Legocki, J., et al. (2010). Contemporary trends in development of active substances possessing the pesticidal properties: spinosyn insecticides. Acta Scientiarum Polonorum, Agricultura, 9(3-4), 57-70. [Link]
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Creemer, L. C., et al. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones. The Journal of Antibiotics, 51(8), 795-800. [Link]
-
Bioaustralis Fine Chemicals. (2024). Spinosyn A 17-pseudoaglycone - Product Data Sheet. [Link]
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Lewer, P., et al. (2009). Discovery of the butenyl-spinosyn insecticides: Novel macrolides from the new bacterial strain Saccharopolyspora pogona. Bioorganic & Medicinal Chemistry, 17(12), 4185-4196. [Link]
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Bioaustralis Fine Chemicals. Spinosyn A 17-pseudoaglycone. [Link]
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Technical Guide: Biosynthesis and Molecular Architecture of Spinosyn A 17-Pseudoaglycone
[1][2]
Executive Summary
Spinosyn A 17-pseudoaglycone (C₃₃H₅₀O₉) is the partially glycosylated intermediate of the potent insecticide Spinosyn A. Structurally, it consists of the tetracyclic spinosynolide aglycone glycosylated at the C-9 position with 2,3,4-tri-O-methyl-L-rhamnose , but lacking the forosamine sugar at the C-17 position.[1]
While Spinosyn A is the final insecticidal product, the 17-pseudoaglycone represents a critical "checkpoint" in the biosynthetic assembly line. It is generated naturally as a transient intermediate before the action of the forosaminyltransferase (SpnP) or produced intentionally via acid hydrolysis (chemical degradation) or metabolic engineering (deletion of spnP or forosamine biosynthetic genes).[2]
This guide delineates the pathway from polyketide assembly to the specific glycosylation events that define this molecule.
Part 1: The Genomic Blueprint (spn Cluster)
The biosynthesis is encoded by the spn gene cluster (approx. 74 kb) in Saccharopolyspora spinosa.[3] To understand the 17-pseudoaglycone, one must distinguish between the genes required to build it and the genes that must be silent to prevent its conversion to Spinosyn A.
Functional Gene Blocks[1]
-
Aglycone Synthesis (Required): spnA, spnB, spnC, spnD, spnE (Type I PKS).
-
Cyclization (Required): spnF, spnJ, spnL, spnM (Intramolecular cross-bridging).[1][2]
-
Rhamnose Attachment & Methylation (Required): spnG (Glycosyltransferase), spnH, spnI, spnK (Methyltransferases).[1][2][4]
-
Forosamine Attachment (Excluded): spnP (Glycosyltransferase).[2]
-
Forosamine Biosynthesis (Excluded/Irrelevant): spnO, spnN, spnQ, spnR, spnS.
Pathway Visualization
The following diagram illustrates the biosynthetic logic, highlighting the "stop" point required to accumulate the 17-pseudoaglycone.
Caption: Biosynthetic flow showing the accumulation of Spinosyn A 17-pseudoaglycone.[1][2] The pathway is effectively terminated prior to the SpnP-catalyzed addition of forosamine.
Part 2: Detailed Biosynthetic Mechanism[1]
The Polyketide Scaffold (Aglycone)
The backbone is assembled by a Type I Polyketide Synthase (PKS) governed by a "ruler mechanism."[2]
-
Loading: Propionyl-CoA primes the synthesis (SpnA).[2]
-
Extension: Ten condensation cycles utilizing malonyl-CoA and methylmalonyl-CoA extend the chain.
-
Cyclization (The Critical Differentiation): Unlike typical macrolides (e.g., Erythromycin), the spinosyn aglycone undergoes a unique intramolecular Diels-Alder reaction and C-C bond formations catalyzed by SpnF and SpnL .[2] This creates the rigid perhydro-as-indacene core.[1][2]
The C-9 Glycosylation (Defining the Pseudoaglycone)
The formation of the 17-pseudoaglycone relies strictly on the modification of the C-9 hydroxyl group.[1]
-
Enzyme: SpnG (Rhamnosyltransferase).[2]
-
Mechanism: SpnG transfers the rhamnose moiety to the C-9 hydroxyl of the aglycone.
-
Methylation Cascade: Following attachment (or concurrently on the nucleotide sugar, depending on the specific kinetic model), three methyltransferases act on the rhamnose:
-
Result: The molecule now possesses the fully methylated rhamnose at C-9 but retains a free hydroxyl at C-17.[1] This is Spinosyn A 17-pseudoaglycone. [1][2][5][6][7]
The "Missing" Step (SpnP)
In the full Spinosyn A pathway, the enzyme SpnP would recognize the 17-pseudoaglycone as its substrate and attach D-forosamine to the C-17 position.[1]
Part 3: Production & Isolation Protocols
Researchers typically obtain this molecule via two routes: Chemical Hydrolysis (degradation of Spinosyn A) or Metabolic Engineering (fermentation of mutants).[2]
Method A: Selective Acid Hydrolysis (Chemical)
This is the standard laboratory method for generating analytical standards. The amino-sugar (forosamine) is more acid-labile than the neutral sugar (rhamnose).[1][2]
Protocol:
-
Starting Material: Dissolve pure Spinosyn A (100 mg) in MeOH.
-
Hydrolysis: Add dilute H₂SO₄ (pH 2.0–3.0).
-
Incubation: Stir at ambient temperature for 2–4 hours.
-
Note: Monitor via TLC or HPLC. The forosamine bond cleaves first.[5] Vigorous conditions (lower pH or heat) will cleave the rhamnose, destroying the pseudoaglycone.
-
-
Neutralization: Adjust pH to 7.0 with NaHCO₃.
-
Extraction: Extract with CH₂Cl₂.
-
Purification: Flash chromatography (Silica gel, MeOH/CHCl₃ gradient).
Method B: Metabolic Engineering (Biological)
For large-scale production without chemical degradation steps.[1][2]
Strain Construction:
-
Host: Saccharopolyspora spinosa (Wild type or high-yield strain).[1][2][8]
-
Target: In-frame deletion of spnP (Forosaminyltransferase) or spnS (Forosamine aminotransferase).[1][2]
-
Validation: PCR confirmation of deletion.
Fermentation Protocol:
-
Inoculum: Cultivate spnP-mutant in CSM medium for 48 hours.
-
Fermentation: Transfer to production medium (glucose, cottonseed flour, corn steep liquor).[2]
-
Conditions: 29°C, 250 RPM, 7–10 days.
-
Result: The strain accumulates Spinosyn A 17-pseudoaglycone as the terminal product because it lacks the machinery to add the second sugar.
Part 4: Analytical Data & Specifications
The following table summarizes the physicochemical properties required for identification.
| Parameter | Specification | Notes |
| IUPAC Name | Spinosyn A 17-pseudoaglycone | Often referred to as "PSA" in fermentation literature.[1][2][8] |
| Molecular Formula | C₃₃H₅₀O₉ | Aglycone (C24) + Methylated Rhamnose (C9).[2] |
| Molecular Weight | 590.75 g/mol | Distinct shift from Spinosyn A (731.96 g/mol ).[2] |
| Appearance | White crystalline solid | |
| Solubility | MeOH, EtOH, DMSO, CH₂Cl₂ | Insoluble in water.[1][2][9] |
| Key NMR Signal | Absence of N(CH₃)₂ signal | Confirms loss of forosamine (approx 2.2 ppm).[2] |
| Key MS Fragment | m/z 591 [M+H]⁺ | |
| Biological Activity | Weak/Inactive | The forosamine moiety is essential for nAChR binding potency.[2] |
Part 5: References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][2][5][6][7] The Journal of Antibiotics, 51(8), 795–800.[2] Link
-
Waldron, C., et al. (2001). Cloning and analysis of the spinosad biosynthetic gene cluster of Saccharopolyspora spinosa. Chemistry & Biology, 8(5), 487-499.[1][2] Link
-
Kim, H. J., et al. (2010). The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK. Journal of the American Chemical Society, 132(9), 2901–2903.[2] Link
-
Huang, K. X., et al. (2009). Overproduction of spinosad in Saccharopolyspora spinosa by metabolic engineering of the polyketide synthase pathway. Applied Microbiology and Biotechnology. Link
-
BioAustralis. Spinosyn A 17-pseudoaglycone Product Data Sheet.[1][2][7] Link
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- 4. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]
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chemical structure and properties of Spinosyn A 17-pseudoaglycone
Technical Monograph: Spinosyn A 17-Pseudoaglycone Chemical Architecture, Physicochemical Properties, and Biological Significance [1][2][3]
Executive Summary
Spinosyn A 17-pseudoaglycone (CAS: 131929-68-5) is the primary hydrolytic degradation product and biosynthetic precursor of Spinosyn A, the principal active ingredient in the bio-insecticide Spinosad.[1][2][4][5][6][7] Chemically defined as the tetracyclic macrolide core retaining the C-9 tri-O-methyl-L-rhamnose but lacking the C-17 D-forosamine moiety, this compound serves as a critical negative control in Structure-Activity Relationship (SAR) studies.[1][2][3] Its drastically reduced insecticidal potency confirms the pharmacophoric necessity of the basic amino sugar (forosamine) for binding to insect nicotinic acetylcholine receptors (nAChRs).[3]
Chemical Structure & Molecular Architecture
The nomenclature "17-pseudoaglycone" follows standard glycoside conventions, referring to the aglycone species relative to the glycosidic bond at position 17.[1][2]
-
Target Compound: Spinosyn A 17-Pseudoaglycone (C33H50O9)[1][2][3][6]
-
Retained Moiety: 2,3,4-tri-O-methyl-L-rhamnose (at C-9)[1][2][3]
Structural Analysis
The molecule consists of a unique 12-membered tetracyclic lactone ring system fused to a 5,6-bicyclic system.[1][2] Unlike the parent Spinosyn A, the 17-pseudoaglycone is non-nitrogenous .[1][2] The loss of the dimethylamino group eliminates the molecule's basicity, significantly altering its pKa and solubility profile.
| Feature | Spinosyn A (Parent) | Spinosyn A 17-Pseudoaglycone |
| Formula | C41H65NO10 | C33H50O9 |
| Mol.[1][2][3][4][6][7] Weight | 731.96 g/mol | 590.75 g/mol |
| C-17 Substituent | Hydroxyl (-OH) | |
| C-9 Substituent | ||
| Basicity | Basic (Amine) | Neutral |
Synthesis & Isolation Protocols
The 17-pseudoaglycone is rarely found in high concentrations in fermentation broths of wild-type Saccharopolyspora spinosa because the glycosyltransferase SpnP rapidly converts it to Spinosyn A. Therefore, it is primarily generated via selective acid hydrolysis.[1]
Protocol: Selective Acid Hydrolysis
Rationale: The glycosidic bond of the amino sugar (forosamine) is more acid-labile than that of the neutral sugar (rhamnose) or the macrolide ester.[3] This allows for selective cleavage.[2][7][8][9]
-
Preparation: Dissolve 100 mg of Spinosyn A in 10 mL of Methanol (MeOH).
-
Hydrolysis: Add 5 mL of 0.1 N H2SO4 (sulfuric acid).
-
Reaction: Reflux gently at 50°C for 3-4 hours. Monitor via TLC (Silica gel, EtOAc:MeOH 9:1) or HPLC.[2][3][7][8][9][10][11] The pseudoaglycone will appear as a less polar spot/peak compared to the parent, but more polar than the full aglycone.
-
Work-up: Neutralize with saturated NaHCO3. Evaporate MeOH under reduced pressure.
-
Extraction: Extract the aqueous residue with Dichloromethane (DCM) (3 x 10 mL).
-
Purification: Flash column chromatography (Silica gel). Elute with Hexane:EtOAc gradient (starting 80:20 to 50:50).[3]
Visualization: Degradation Pathway
Figure 1: Stepwise hydrolytic degradation of Spinosyn A.[2][3] The 17-pseudoaglycone is the intermediate species resulting from the selective loss of the forosamine sugar.[1][2][7][8][9]
Physicochemical Properties
-
Appearance: White crystalline solid.[2]
-
Solubility:
-
Stability:
Biological Activity & SAR Implications
The 17-pseudoaglycone is a pivotal compound in defining the pharmacophore of spinosyns.
-
Mechanism of Action (Parent): Spinosyn A binds allosterically to the nicotinic acetylcholine receptor (nAChR) and GABA receptors.[2][3]
-
Activity of 17-Pseudoaglycone:
-
Insecticidal Potency: Drastically reduced. Studies on Heliothis virescens (Tobacco Budworm) show the pseudoaglycone is effectively non-lethal at concentrations (>64 ppm) where Spinosyn A is lethal (<1 ppm).[3][8]
-
Binding Affinity: The loss of the forosamine sugar results in a failure to anchor effectively within the nAChR binding pocket. The protonated tertiary amine of forosamine is believed to interact with anionic residues in the receptor channel.[2]
-
Comparative Activity Table:
| Organism | Compound | LC50 (ppm) | Relative Potency |
| Heliothis virescens | Spinosyn A | 0.3 - 1.0 | 100% (Baseline) |
| Heliothis virescens | 17-Pseudoaglycone | > 64.0 | < 1.5% |
| Heliothis virescens | Spinosynolide A (Aglycone) | > 1000 | Inactive |
Biosynthetic Context
In the biosynthetic pathway of Saccharopolyspora spinosa, the 17-pseudoaglycone is the immediate precursor to the final toxin.[1]
-
Polyketide Synthase (PKS): Assembles the macrolide core (Spinosynolide).[3]
-
SpnG (Glycosyltransferase): Attaches Rhamnose to C-9
9-Pseudoaglycone (Wait, nomenclature correction: This intermediate is the Aglycone + Rhamnose.[1][2][3] In literature, this is often called the pseudoaglycone).[3] -
SpnP (Glycosyltransferase): Attaches Forosamine to C-17
Spinosyn A .[2][3]
Note: The 17-pseudoaglycone described here is chemically identical to the biosynthetic intermediate formed after SpnG action but before SpnP action.[1][2]
Visualization: Biosynthetic Logic
Figure 2: Biosynthetic assembly.[1][3] The 17-pseudoaglycone serves as the substrate for the SpnP glycosyltransferase.[1][2]
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][2][3][7][11] The Journal of Antibiotics, 51(8), 795–800.[3][12] Link
-
Sparks, T. C., et al. (1998). Biological characteristics of the spinosyns: a new class of naturally derived insect control agents. Down to Earth, 53(2).[3]
-
Cleveland, C. B., et al. (2002). Environmental fate of spinosad.[3][7][11] 1. Dissipation and degradation in aqueous systems.[7][11] Journal of Agricultural and Food Chemistry, 50(11), 3244-3256.[1][3] Link[1][3]
-
BioAustralis. Spinosyn A 17-pseudoaglycone Product Data Sheet.[2][7] Link
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mechanism of action of Spinosyn A 17-pseudoaglycone
This guide provides an in-depth technical analysis of Spinosyn A 17-pseudoaglycone , a critical degradation product and structural probe used in the characterization of the spinosyn class of insecticides.
Technical Guide for Drug Discovery & Agrochemical Research [1][2]
Executive Summary & Structural Definition
Spinosyn A 17-pseudoaglycone (17-Psa) is the semi-synthetic or degradative derivative of Spinosyn A, formed by the selective hydrolysis of the forosamine sugar at the C-17 position.[3][4] Unlike its parent compound, which is a potent allosteric modulator of nicotinic acetylcholine receptors (nAChRs), 17-Psa exhibits negligible insecticidal activity .[1][5]
This molecule serves as a pivotal "negative control" in Structure-Activity Relationship (SAR) studies, empirically demonstrating that the forosamine moiety is an essential pharmacophore for spinosyn biological activity.[1][5]
-
Parent Compound: Spinosyn A (Macrolide core + C9-Rhamnose + C17-Forosamine)[1][2][5][6][7]
-
Target Molecule: Spinosyn A 17-Pseudoaglycone (Macrolide core + C9-Rhamnose; C17-Forosamine removed )[1][5]
-
Primary Utility: Metabolic stability tracking, environmental fate studies, and SAR validation.[1][5]
Structural Biochemistry & Synthesis
The generation of 17-Psa is a function of the differential stability of the two glycosidic bonds in Spinosyn A. The amino sugar (forosamine) is significantly more acid-labile than the neutral sugar (tri-O-methylrhamnose).[1][5]
Hydrolysis Pathway
The degradation follows a stepwise kinetics profile. Under mild acidic conditions, the basic nitrogen of the forosamine facilitates protonation of the glycosidic oxygen, leading to selective cleavage.
Reaction Kinetics Overview:
-
Phase I (Fast): Protonation of C-17 glycosidic bond
Loss of Forosamine Formation of 17-Pseudoaglycone .[1][5] -
Phase II (Slow): Protonation of C-9 glycosidic bond
Loss of Rhamnose Formation of Spinosyn A Aglycone .[1]
Visualization: Degradation Pathway
The following diagram illustrates the stepwise degradation logic utilized in synthesis and environmental fate modeling.
Caption: Stepwise acid hydrolysis pathway of Spinosyn A yielding the 17-pseudoaglycone and subsequently the full aglycone.
Mechanism of Action (The "Loss of Function" Analysis)
To understand why 17-Psa is inactive, one must understand how Spinosyn A works. Spinosyns bind to a unique allosteric site on the insect nicotinic acetylcholine receptor (nAChR) , specifically targeting the D
The Role of the Forosamine Pharmacophore
The 17-pseudoaglycone retains the macrolide core and the rhamnose sugar (responsible for hydrophobic positioning), but lacks the forosamine.
-
Spinosyn A (Active): The tertiary amine on the forosamine sugar becomes protonated at physiological pH. This positive charge acts as a critical anchor, likely interacting with anionic residues (e.g., Aspartate or Glutamate) within the receptor's binding pocket.[1][5] This interaction locks the receptor in an open/desensitized state, causing hyperexcitation and paralysis.
-
17-Pseudoaglycone (Inactive): Without the forosamine, the molecule can loosely associate with the receptor via the macrolide core and rhamnose (hydrophobic interactions), but it lacks the "electrostatic clamp" required to induce the conformational change necessary for toxicity.
Comparative Potency Data
The following table summarizes the biological activity, highlighting the drastic loss of potency upon removing the C-17 sugar.
| Compound | Structural Feature | Target (nAChR) Affinity ( | Toxicity (LC |
| Spinosyn A | Full Glycosylation | High (nM range) | < 1 ppm (Potent) |
| 17-Pseudoaglycone | No Forosamine | Very Low ( | > 64 ppm (Inactive) |
| Aglycone | No Sugars | Negligible | Inactive |
Key Insight: The >100-fold reduction in activity confirms that while the macrolide core provides the scaffold, the forosamine sugar is the functional warhead for nAChR activation.
Experimental Protocols
For researchers characterizing spinosyn metabolites or conducting resistance monitoring, the following protocols ensure accurate generation and testing of 17-Psa.
Protocol: Selective Synthesis of 17-Pseudoaglycone
Objective: Isolate 17-Psa from Spinosyn A without degrading the C-9 rhamnose.[1]
-
Preparation: Dissolve 100 mg of Spinosyn A (analytical grade) in 10 mL of Methanol.
-
Acidification: Add 5 mL of 0.5 N H
SO (aqueous). -
Incubation: Heat at 50°C for 4–6 hours . Note: Monitor via HPLC every hour.[1] Do not exceed 60°C to prevent C-9 hydrolysis.[1][5]
-
Neutralization: Cool to room temperature and neutralize with saturated NaHCO
to pH 7.0. -
Extraction: Extract 3x with Dichloromethane (DCM). Combine organic layers, dry over MgSO
, and concentrate in vacuo. -
Purification: Purify via Flash Chromatography (Silica Gel).
Protocol: Comparative Bioassay (Leaf Dip Method)
Objective: Validate the lack of insecticidal activity.[5]
-
Test Organism: Heliothis virescens (Tobacco budworm) neonate larvae.[1][5]
-
Solution Prep: Prepare stock solutions of Spinosyn A and 17-Psa in acetone. Dilute with water (+0.1% Triton X-100) to serial concentrations (0.1, 1, 10, 64 ppm).[1][5]
-
Application: Dip cotton leaf discs (2.5 cm diameter) into solutions for 5 seconds. Air dry for 1 hour.
-
Exposure: Place 1 larva per disc in a well plate. Seal with breathable film.[1][5]
-
Assessment: Score mortality at 48 and 96 hours.
-
Expected Result: Spinosyn A shows 100% mortality at <1 ppm. 17-Psa should show <10% mortality at 64 ppm.[1]
-
Visualizing the Structure-Activity Relationship (SAR)
The following logic map details the functional contribution of each structural domain, validating why 17-Psa fails as an insecticide.
Caption: SAR logic map showing the critical loss of the electrostatic anchor (Forosamine) in the 17-pseudoaglycone.[5]
References
-
Creemer, L. C., et al. (1998).[1][4][5] Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][3][4][8][9] The Journal of Antibiotics.[3][4]
-
Sparks, T. C., et al. (1998).[1][5] Biological activity of the spinosyns, new fermentation derived insect control agents, on tobacco budworm (Lepidoptera: Noctuidae) larvae.[1][5][10][11] Journal of Economic Entomology.
-
Cayman Chemical. (n.d.).[1][5] Spinosyn A 17-pseudoaglycone Product Data Sheet.[1]
-
Salgado, V. L. (1998).[1][5] Studies on the mode of action of spinosad: insect symptoms and physiological correlates. Pesticide Biochemistry and Physiology.[1][11]
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- 5. caymanchem.com [caymanchem.com]
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The Biological Inactivity of Spinosyn A 17-Pseudoaglycone: A Technical Guide to Understanding the Role of the Forosamine Moiety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Glycosylation in Spinosyn A's Insecticidal Potency
Spinosyn A, a complex macrocyclic lactone produced by the soil actinomycete Saccharopolyspora spinosa, is a potent insecticide renowned for its unique mode of action and favorable environmental profile.[1][2] A key structural feature of Spinosyn A is its glycosylation, featuring a forosamine sugar at the C-17 position and a tri-O-methylrhamnose at the C-9 position. This guide provides a comprehensive technical overview of the biological activity of Spinosyn A 17-pseudoaglycone, a derivative lacking the C-17 forosamine moiety. Through a detailed examination of its synthesis, comparative bioactivity, and the underlying mechanistic principles, we will elucidate the critical role of the forosamine sugar in conferring the potent insecticidal properties of Spinosyn A.
Physicochemical Properties: A Comparative Overview
The removal of the forosamine sugar from Spinosyn A to form its 17-pseudoaglycone results in significant alterations to its physicochemical properties. These changes, summarized in the table below, influence the molecule's solubility, polarity, and ultimately, its ability to interact with its biological target.
| Property | Spinosyn A | Spinosyn A 17-pseudoaglycone |
| Molecular Formula | C41H65NO10 | C33H50O9 |
| Molecular Weight | 732.0 g/mol [3] | 590.7 g/mol [4][5] |
| Appearance | Light grey to white crystalline solid[3] | White solid[4][5] |
| Melting Point | 84-99.5 °C[3] | Not precisely documented |
| Water Solubility | 89.4 ppm[3] | Poorly soluble |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, DMSO, DMF[3][6] | Soluble in ethanol, methanol, DMF, DMSO[4][5] |
| LogP | 2.8 (pH 5 buffer)[3] | Higher (predicted) |
| CAS Number | 131929-60-7 | 131929-68-5[4][5] |
Synthesis of Spinosyn A 17-Pseudoaglycone: A Protocol for Selective Hydrolysis
The targeted removal of the forosamine sugar from Spinosyn A is typically achieved through a mild acidic hydrolysis. This procedure selectively cleaves the more labile glycosidic bond at the C-17 position while preserving the tri-O-methylrhamnose at C-9.
Experimental Protocol: Preparation of Spinosyn A 17-pseudoaglycone
Objective: To selectively hydrolyze the forosamine moiety from Spinosyn A.
Materials:
-
Spinosyn A
-
Methanol (ACS grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve a known quantity of Spinosyn A in methanol in a round-bottom flask.
-
Acidification: Add 0.1 N HCl dropwise to the methanolic solution while stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the Spinosyn A spot and the appearance of a new, more polar spot corresponding to the 17-pseudoaglycone indicates reaction progression.
-
Quenching: Once the reaction is complete, neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude Spinosyn A 17-pseudoaglycone by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., ethyl acetate in hexane).
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry, and NMR.
Unveiling the Mechanism of Action: The Role of the Forosamine Moiety
Spinosyn A exerts its insecticidal effect through a unique mode of action, primarily by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[1][7] It acts as a positive allosteric modulator, binding to a site on the receptor that is distinct from the acetylcholine binding site.[7] This binding potentiates the action of acetylcholine, leading to prolonged opening of the ion channel, hyperexcitation of the nervous system, and ultimately, paralysis and death of the insect. Additionally, Spinosyn A has been shown to have secondary effects as a GABA receptor antagonist.[7]
The forosamine sugar is critical for this interaction. Its removal to form the 17-pseudoaglycone drastically reduces the molecule's affinity for the nAChR, thereby diminishing its insecticidal activity.[4][5] This suggests that the forosamine moiety is intimately involved in the binding to the allosteric site on the receptor.
Caption: Workflow for a topical application bioassay.
Workflow 2: Diet Incorporation Bioassay
Caption: Workflow for a diet incorporation bioassay.
Workflow 3: Leaf Dip Bioassay
Caption: Workflow for a leaf dip bioassay.
Conclusion: The Indispensable Role of the Forosamine Moiety
The dramatic reduction in insecticidal activity upon removal of the forosamine sugar from Spinosyn A unequivocally demonstrates its critical role as a pharmacophore. The Spinosyn A 17-pseudoaglycone, while structurally similar to the parent compound in its macrocyclic core, lacks the key functional group necessary for potent interaction with the allosteric site on the insect nicotinic acetylcholine receptor. This understanding is crucial for researchers in the field of insecticide discovery and development, as it underscores the importance of specific glycosylation patterns in determining the biological activity of complex natural products. Further investigation into the precise molecular interactions between the forosamine moiety and the nAChR will undoubtedly provide valuable insights for the rational design of novel and effective insect control agents.
References
-
PubChem. Spinosyn A. National Center for Biotechnology Information. [Link]
-
Creative Diagnostics. What is Spinosyn. [Link]
-
Food and Agriculture Organization of the United Nations. SPINOSAD. [Link]
-
ResearchGate. Physical and chemical properties of spinosyns A and D. [Link]
-
PubChem. Spinosad. National Center for Biotechnology Information. [Link]
-
Bioaustralis Fine Chemicals. Spinosyn A 17-pseudoaglycone. [Link]
-
Bioaustralis Fine Chemicals. Spinosyn A 17-pseudoaglycone Datasheet. [Link]
-
MDPI. Evaluation of Insecticide Toxicity and Field Performance Against Myzus persicae (Hemiptera: Aphididae) in Laboratory and Greenhouse Conditions. [Link]
-
Food and Agriculture Organization of the United Nations. FAO Specifications and Evaluations for Agricultural Pesticides - SPINOSAD. [Link]
-
Journal of Pharmacognosy and Phytochemistry. Evaluation of newer insecticides for the management of Myzus persicae (Sulzer). [Link]
-
MDPI. The Effects of Natural Insecticides on the Green Peach Aphid Myzus persicae (Sulzer) and Its Natural Enemies Propylea quatuordecimpunctata (L.) and Aphidius colemani Viereck. [Link]
-
Contemporary trends in development of active substances possessing the pesticidal properties: spinosyn insecticides. [Link]
-
Bacci, L., Lupi, D., Savoldelli, S., & Rossaro, B. (2016). A review of Spinosyns, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. Journal of Entomological and Acarological Research, 48(1), 40-52. [Link]
-
ResearchGate. A review of Spinosyns, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. [Link]
-
Food and Agriculture Organization of the United Nations. FAO specifications and evaluations for agricultural pesticides spinosad. [Link]
-
IRAC. Plutella Xylostella. [Link]
-
NSF Public Access Repository. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. [Link]
-
International Journal of Current Microbiology and Applied Sciences. Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). [Link]
-
Journal of Entomology and Zoology Studies. Screening of insecticides against fall armyworm, Spodoptera frugiperda (J. E. Smith). [Link]
-
SciSpace. A review of Spinosyns, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. [Link]
-
Docta Complutense. Autodissemination of insecticides applied to agricultural pests: Spodoptera frugiperda's role in generating toxicity on its. [Link]
-
ResearchGate. Sample Size and Bioassay Methods for Monitoring Insecticide Resistance in Diamondback Moth, Plutella xylostella (Linnaeus)*. [Link]
-
International Journal of Plant & Soil Science. Bioassay Techniques in Entomological Research. [Link]
-
Extranet Systems. spinosad. [Link]
-
AgriSustain-An International Journal. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations. [Link]
-
SPINOSAD Technical Insect Control Product. [Link]
-
MDPI. Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. [Link]
-
ResearchGate. (PDF) In vitro bioassay of certain botanical oils for their efficacy against maize fall army worm (J.E. Smith) Spodoptera frugiperda (Noctuidae: Lepidoptera). [Link]
-
Journal of Entomology and Zoology Studies. Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]
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Technical Deep Dive: Spinosyn A 17-Pseudoaglycone as a Metabolite
Executive Summary
Spinosyn A 17-pseudoaglycone (C₃₃H₅₀O₉) is the primary degradation product formed by the selective hydrolysis of the D-forosamine sugar moiety from the C-17 position of Spinosyn A. While Spinosyn A—the major active component of the biopesticide Spinosad—exhibits potent neurotoxic activity via nicotinic acetylcholine receptor (nAChR) modulation, the 17-pseudoaglycone metabolite is characterized by a dramatic loss of insecticidal efficacy.[1][2] This inverse structure-activity relationship (SAR) underscores the critical role of the amino sugar forosamine in bioactivity.[3]
This guide provides a comprehensive technical analysis of the 17-pseudoaglycone, covering its chemical genesis, metabolic pathways, toxicological profile, and validated LC-MS/MS analytical protocols for detection in complex matrices.
Chemical Identity & Structural Characterization[4][5][6]
The formation of Spinosyn A 17-pseudoaglycone is a hydrolytic process driven by the lability of the glycosidic bond at the C-17 position.[2] Unlike the tri-O-methyl-L-rhamnose at C-9, which is relatively stable, the basic D-forosamine sugar at C-17 is susceptible to acid-catalyzed cleavage.
Physicochemical Properties
-
IUPAC Name: (2R,3aS,5aR,5bS,9S,13S,14R,16aS,16bR)-9-ethyl-13-hydroxy-14-methyl-2-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-1H,2H,3H,3aH,4H,5H,5aH,5bH,6H,7H,9H,10H,11H,12H,13H,14H,15H,16aH,16bH-as-indaceno[3,2-d]oxacyclododecine-7,15-dione
-
Common Name: Spinosyn A 17-pseudoaglycone (Spinosyn A 17-Psa)[2][3]
-
Molecular Formula: C₃₃H₅₀O₉[4]
-
Molecular Weight: 590.75 g/mol
-
Key Structural Feature: Retention of the tetracyclic macrolide core and the C-9 rhamnose sugar; absence of the C-17 forosamine sugar.
Synthesis & Formation Mechanism
The metabolite is generated via the cleavage of the glycosidic bond between the C-17 hydroxyl of the macrolide ring and the anomeric carbon of the forosamine.
Reaction:
-
Laboratory Synthesis: Achieved by mild acidic hydrolysis (e.g., 0.1 N HCl in MeOH) which selectively cleaves the amino sugar while leaving the neutral rhamnose intact.
-
Environmental Formation: Occurs via abiotic hydrolysis in acidic soils and photolytic degradation on leaf surfaces.
Metabolic Pathways & Environmental Fate[8]
The 17-pseudoaglycone is a transient intermediate in the exhaustive mineralization of Spinosad. Its formation is context-dependent, varying between mammalian systems and environmental matrices.
Biotransformation Logic
In biological systems, Spinosyn A undergoes extensive metabolism.[5] The primary Phase I reactions include N-demethylation of the forosamine and O-demethylation of the rhamnose. The complete loss of the forosamine to form the 17-pseudoaglycone is a significant pathway in environmental degradation but considered a minor pathway in rapid mammalian metabolism compared to demethylation.
Visualization of Metabolic Fate
The following diagram illustrates the degradation pathways of Spinosyn A, highlighting the specific node where the 17-pseudoaglycone is generated.
Figure 1: Metabolic and degradation cascade of Spinosyn A. The red pathway indicates the formation of the 17-pseudoaglycone via loss of the forosamine moiety.
Toxicology & Bioactivity Profile[3][9][10][11]
Loss of Potency (The Forosamine Factor)
The insecticidal mechanism of Spinosyn A relies on the molecule's ability to bind to a unique site on the nAChR and GABA receptors.
-
Spinosyn A (Parent): High affinity; causes excitation, paralysis, and death.
-
17-Pseudoaglycone: Biologically Inert (or weakly active).
-
Mechanism:[5] The protonated tertiary amine of the forosamine sugar is the critical pharmacophore interacting with the anionic site of the receptor. Removal of this group abolishes binding affinity.
-
Data: Comparative bioassays on Heliothis virescens (Tobacco Budworm) show Spinosyn A has an LC₅₀ of ~0.3 ppm, whereas the 17-pseudoaglycone is non-lethal at >64 ppm.[1]
-
Mammalian Toxicology
Regulatory bodies (EPA, EFSA) generally group Spinosyn metabolites with the parent compound for risk assessment. However, because the 17-pseudoaglycone lacks the specific neuroactive moiety, it is considered to possess a lower acute toxicity profile than the parent.[1] It does not exhibit genotoxicity or mutagenicity.[6]
Analytical Methodologies (LC-MS/MS)[12][13][14]
Reliable quantification of Spinosyn A 17-pseudoaglycone requires liquid chromatography-tandem mass spectrometry (LC-MS/MS). The absence of the basic amine makes the pseudoaglycone less ionizable in positive ESI compared to the parent, requiring optimized source parameters.
Sample Preparation Protocol
Matrix: Plant tissue or Soil.
-
Extraction: Homogenize 5g sample with 20 mL Acetonitrile:Water (80:20 v/v) containing 0.1% Formic Acid. (Acid helps stabilize the pseudoaglycone).
-
Partition: Add NaCl/MgSO₄ (QuEChERS salts) to induce phase separation. Centrifuge at 4000 rpm for 5 min.
-
Clean-up: Transfer supernatant to d-SPE tube containing PSA (Primary Secondary Amine) and C18. Note: Use minimal PSA as it can bind acidic impurities, though pseudoaglycone is neutral/weakly acidic.
-
Reconstitution: Evaporate aliquot to dryness under N₂; reconstitute in MeOH:H₂O (50:50).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 10 min.
-
Ionization: ESI Positive Mode (ESI+). Note: Even without the amino sugar, the macrolide core can form [M+NH4]+ or [M+Na]+ adducts, or protonate at the remaining ether oxygens/ketones.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Spinosyn A | 732.5 [M+H]⁺ | 142.1 (Forosamine) | 30 | 25 | Quant |
| 17-Pseudoaglycone | 608.8 [M+NH₄]⁺ | 591.7 [M+H]⁺ | 35 | 15 | Quant |
| 17-Pseudoaglycone | 591.7 [M+H]⁺ | 189.1 (Rhamnose frag) | 35 | 30 | Qual |
Note: The 17-pseudoaglycone (MW 590.[3]7) often forms a strong ammonium adduct [M+18] in formate buffer. The transition 608 -> 591 represents the loss of ammonia.
Analytical Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow for the isolation and quantification of Spinosyn A 17-pseudoaglycone.
References
-
BioAustralis Fine Chemicals. (n.d.). Spinosyn A 17-pseudoaglycone Product Sheet. Retrieved from [Link]
-
Creemer, L. C., et al. (1998).[2] "Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones." The Journal of Antibiotics, 51(8), 795-800. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11767113, Spinosyn A 17-pseudoaglycone. Retrieved from [Link]
-
Food and Agriculture Organization (FAO). (2001). Spinosad: Residue and Analytical Aspects. FAO Plant Production and Protection Paper. Retrieved from [Link]
Sources
Technical Guide: Natural Occurrence and Characterization of Spinosyn A 17-Pseudoaglycone
Executive Summary
Spinosyn A 17-pseudoaglycone (PSA) serves as a critical junction molecule in the lifecycle of spinosyns—a class of macrocyclic lactone insecticides produced by the soil actinomycete Saccharopolyspora spinosa.[1] Structurally, it represents the spinosyn aglycone glycosylated solely at the C-9 position with tri-O-methylrhamnose, lacking the C-17 forosamine sugar found in the mature Spinosyn A.
This guide details the dual nature of its "natural occurrence": first, as a transient biosynthetic intermediate within the spn gene cluster pathway, and second, as a stable environmental degradation product resulting from the hydrolysis of Spinosyn A in soil and aqueous systems.
Structural Characterization & Nomenclature
To ensure experimental precision, the molecule must be defined by its specific glycosylation state. In macrolide nomenclature, a "pseudoaglycone" refers to the aglycone core retaining only a subset of its native sugars.
| Component | Chemical Identity | Status in 17-PSA |
| Aglycone Core | Tetracyclic polyketide (21-carbon) | Present |
| C-9 Sugar | 2,3,4-tri-O-methyl-α-L-rhamnose | Present |
| C-17 Sugar | β-D-forosamine (amino sugar) | Absent |
-
Formal Name: Spinosyn A 17-pseudoaglycone (or Spinosyn A pseudoaglycone).[2][3][4][5][6][7]
-
Chemical Formula:
[3] -
Key Characteristic: The absence of the basic amino sugar (forosamine) significantly alters its solubility and pKa compared to the parent Spinosyn A (
).
Biosynthetic Origins: The S. spinosa Pathway
In the native fermentation of S. spinosa, the 17-pseudoaglycone is an obligate intermediate. Its "occurrence" is transient unless specific downstream enzymes are inhibited.
The Glycosylation Cascade
The biosynthesis follows a strict sequential order. The aglycone is not a substrate for the forosamine transferase; it must first be rhamnosylated.
-
Polyketide Synthesis: spnA-E genes produce the tetracyclic aglycone.[8]
-
C-9 Rhamnosylation (Formation of PSA): The enzyme SpnG transfers rhamnose to the C-9 hydroxyl of the aglycone.[9]
-
Methylation: spnH, spnI, spnK methylate the rhamnose (often occurring on the sugar prior to transfer or immediately after).
-
C-17 Forosaminylation (Consumption of PSA): The enzyme SpnP transfers forosamine to the C-17 hydroxyl of the 17-pseudoaglycone, converting it to Spinosyn A.
Genetic Accumulation
Researchers can force the accumulation of Spinosyn A 17-pseudoaglycone by disrupting the spnP gene.
-
Mechanism: Deletion or mutation of spnP (or the forosamine biosynthetic genes spnO, spnN, spnQ, spnR, spnS) prevents the conversion of the pseudoaglycone to the final product.
-
Outcome: The fermentation broth accumulates the 17-pseudoaglycone as the terminal product.[5]
Figure 1: Biosynthetic pathway of Spinosyn A.[8][10] The 17-pseudoaglycone is the product of SpnG and the substrate for SpnP.
Environmental Fate: Degradation Pathways
In agricultural contexts, Spinosyn A 17-pseudoaglycone occurs "naturally" as a degradation product. The forosamine sugar is linked via a glycosidic bond that is more labile (susceptible to hydrolysis) than the rhamnose linkage.
Photolysis and Hydrolysis
Upon exposure to sunlight (photolysis) or acidic soil conditions (hydrolysis), Spinosyn A degrades.
-
Pathway A (Demethylation): Yields Spinosyn B (minor change).
-
Pathway B (Deglycosylation): Hydrolysis of the C-17 bond releases the forosamine sugar.
Soil Metabolism
Soil microbes can metabolize Spinosyn A. While some oxidative pathways exist, the cleavage of the amino sugar (forosamine) to yield the pseudoaglycone is a documented detoxification step performed by environmental bacteria.
Isolation & Analytical Protocols
This section details the isolation of the 17-pseudoaglycone, either from spnP- mutant broths or via controlled hydrolysis of Spinosyn A.
Preparation via Acid Hydrolysis (Standard Protocol)
If a biological source is unavailable, the 17-pseudoaglycone can be generated chemically from Spinosyn A.
Reagents: Spinosyn A standard, Sulfuric acid (
-
Dissolution: Dissolve 100 mg Spinosyn A in 10 mL Methanol.
-
Hydrolysis: Add 10 mL of 0.5N
. Heat at 60°C for 3-4 hours.-
Note: Monitor via TLC or HPLC. The amino sugar (forosamine) hydrolyzes faster than the neutral sugar (rhamnose). Over-hydrolysis will remove the rhamnose, yielding the full aglycone.
-
-
Neutralization: Cool and adjust pH to 7.0 using dilute Ammonium hydroxide.
-
Extraction: Extract 3x with Dichloromethane (
). -
Purification: Evaporate solvent and purify via Flash Chromatography (Silica gel, Hexane:Acetone gradient).
Analytical Characterization (HPLC-UV/MS)
System: Agilent 1200 or equivalent LC-MS. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[11]
| Parameter | Condition |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 250 nm (Characteristic of the diene chromophore) |
| MS Mode | ESI (+) |
| Target Mass | 591.7 m/z |
Interpretation:
-
Spinosyn A: Retention time ~12 min (Mass 732).
-
17-Pseudoaglycone: Retention time ~14-15 min (Mass 591).
-
Why later? Loss of the polar amino sugar makes the pseudoaglycone more hydrophobic, increasing retention on C18 columns.
-
References
-
Kirst, H. A., et al. (1991).[12] "A83543, a new family of fermentation-derived mosquito control agents." Journal of Antibiotics. Link
-
Madduri, K., et al. (2001). "Genes for the biosynthesis of spinosyns: applications for yield improvement in Saccharopolyspora spinosa." Journal of Industrial Microbiology & Biotechnology. Link
-
Cleveland, C. B., et al. (2002).[6] "Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems."[6][13][14] Journal of Agricultural and Food Chemistry. Link
-
Creemer, L. C., et al. (1998). "Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones." Journal of Antibiotics. Link
-
PubChem. (n.d.). "Spinosyn A 17-pseudoaglycone Compound Summary." National Library of Medicine. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Spinosyn g: proof of structure by semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Spinosyn A 17-pseudoaglycone - Lifeasible [lifeasible.com]
- 5. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Spinosyn A 17-pseudoaglycone | C33H50O9 | CID 11767113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. AU2002305118A1 - Biosynthetic genes for butenyl-spinosyn insecticide production - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. gov.nl.ca [gov.nl.ca]
Technical Characterization of Spinosyn A 17-Pseudoaglycone: Spectroscopic Profiling and Structural Elucidation
This guide provides a comprehensive technical characterization of the Spinosyn A 17-pseudoaglycone, a critical metabolite and degradation product of the insecticide Spinosyn A.[1]
Executive Summary & Chemical Identity
Spinosyn A 17-pseudoaglycone (also known as the forosamine-deficient pseudoaglycone) is the primary hydrolytic degradation product of Spinosyn A. It is formed via the selective cleavage of the acid-labile glycosidic bond at the C-17 position, resulting in the loss of the amino sugar forosamine while retaining the tri-O-methylrhamnose moiety at C-9.[1]
-
Systematic Name: (2R,3aS,5aR,5bS,9S,13S,14R,16aS,16bR)-9-ethyl-13-hydroxy-14-methyl-2-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-1H,2H,3H,3aH,4H,5H,5aH,5bH,6H,7H,9H,10H,11H,12H,13H,14H,15H,16aH,16bH-as-indaceno[3,2-d][1]oxacyclododecine-7,15-dione[1]
-
Role: Degradant, Metabolite, Weakly active congener.[1]
Synthesis & Isolation Protocol
To obtain high-purity spectroscopic data, the 17-pseudoaglycone must be isolated via controlled acid hydrolysis.[1] The forosamine sugar is significantly more acid-labile than the rhamnose sugar, allowing for selective cleavage.[1]
Selective Hydrolysis Workflow
Objective: Cleave C-17 forosamine without degrading the C-9 rhamnose or the macrolide core.[1]
-
Reagents: Dissolve Spinosyn A (Standard Grade) in Ethanol (EtOH).
-
Acidification: Add aqueous H₂SO₄ (0.5 N to 1 N). Note: Avoid concentrated HCl to prevent degradation of the rhamnose.[1]
-
Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC or HPLC for the disappearance of the Spinosyn A peak.[1]
-
Neutralization: Cool to room temperature and neutralize with saturated NaHCO₃.
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3x).[1]
-
Purification: The crude extract is purified via Flash Column Chromatography (Silica gel) using a gradient of Hexane:Ethyl Acetate.[1]
Spectroscopic Data Profiling
The structural elucidation of the 17-pseudoaglycone relies on the absence of forosamine signals and the shift of the C-17 proton resonance.[1]
Mass Spectrometry (MS)
The loss of the forosamine moiety (C₈H₁₅NO₂) results in a distinct mass shift.[1]
| Parameter | Spinosyn A (Parent) | 17-Pseudoaglycone (Target) | Delta / Diagnostic |
| Molecular Weight | 731.96 Da | 590.75 Da | Loss of ~141 Da (Forosamine - H₂O) |
| Molecular Ion | [M+H]⁺ 732.5 | [M+H]⁺ 591.3 | Primary diagnostic peak |
| Adducts (ESI/MALDI) | [M+Na]⁺ 754.5 | [M+Na]⁺ 613.3 | Common in positive mode |
| Fragmentation | m/z 142 (Forosamine) | Absent | Absence of amino-sugar fragment |
Infrared Spectroscopy (IR)
The IR spectrum confirms the retention of the macrolide ester/ketone functions and the appearance of a free hydroxyl group.[1]
-
3517 cm⁻¹: O-H Stretching (Broad/Strong). This is the critical diagnostic band.[1] In Spinosyn A, the C-17 oxygen is glycosylated; in the pseudoaglycone, it is a free secondary alcohol.[1]
-
1650 cm⁻¹: C=O Stretching (Ketone/Lactone).[1]
-
1606 cm⁻¹: C=C Stretching (Conjugated diene system).
-
2968, 2930 cm⁻¹: C-H Stretching (Aliphatic).
Nuclear Magnetic Resonance (NMR)
The NMR data provides the definitive proof of structure.[1] The key is the disappearance of the dimethylamino signals and the anomeric proton of the forosamine sugar.
Diagnostic 1H NMR Signals (500 MHz, CDCl₃)
| Position / Moiety | Signal Type | Chemical Shift (δ ppm) | Diagnostic Interpretation |
| Forosamine Anomeric H (H-1'') | Doublet | Absent | In Spinosyn A, this appears ~4.4–4.6 ppm.[1] Its absence confirms hydrolysis.[1] |
| N(CH₃)₂ (Dimethylamino) | Singlet | Absent | In Spinosyn A, this appears ~2.2–2.3 ppm.[1] Its absence confirms loss of amino sugar.[1] |
| H-17 (Macrolide Core) | Multiplet | ~3.5 – 3.9 | Shifts upfield compared to Spinosyn A due to loss of glycosylation (Free OH). |
| Rhamnose Anomeric H (H-1') | Doublet | 4.8 – 4.9 | Retained. Confirms the C-9 sugar is still attached.[1] |
| Rhamnose O-Me groups | Singlets (3x) | 3.4 – 3.6 | Retained (3 distinct singlets).[1] |
| Olefinic Protons (H-13, H-5) | Multiplets | 5.8 – 6.8 | Unchanged. Confirms macrolide core integrity.[1] |
Diagnostic 13C NMR Signals (125 MHz, CDCl₃)
| Carbon Position | Chemical Shift (δ ppm) | Diagnostic Interpretation |
| C-17 (Carbinol) | ~75.0 – 80.0 | Shifted relative to parent; characteristic of secondary alcohol.[1] |
| C-1'' (Forosamine Anomeric) | Absent | Usually ~103 ppm in parent.[1] |
| C-9 (Glycosylated) | ~75.0 – 82.0 | Remains similar to parent (glycosylated by rhamnose).[1] |
| Carbonyls (C-7, C-15) | 170.0 – 203.0 | Lactone and Ketone carbons retained. |
Structural Elucidation Logic
To validate the identity of the 17-pseudoaglycone without a reference standard, researchers must follow this deductive logic pathway:
-
Retention of Rhamnose: The presence of three methoxy signals in 1H NMR and the anomeric proton at ~4.8 ppm confirms the C-9 sugar is intact.[1]
-
Loss of Forosamine: The total absence of the N(CH₃)₂ singlet (~2.2 ppm) and the basic nitrogen functionality (verified by lack of dragendorff reaction or MS fragmentation) confirms the loss of the C-17 sugar.[1]
-
Core Integrity: The UV profile (λmax ~244 nm) and IR carbonyl bands confirm the tetracyclic macrolide core and conjugated diene system remain unaltered by the acid treatment.[1]
References
-
Chai, H., Liu, M., Zhang, Q., Shi, D., & Li, J. (2012).[1][5] Pseudoaglycone of spinosyn A. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2488. Available at: [Link]
-
Food and Agriculture Organization (FAO). (2001).[1] Spinosad (JMPR 2001) - Residue and Analytical Aspects.[1] Available at: [Link]
-
Creemer, L. C., et al. (1998).[1] Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones.[1] The Journal of Antibiotics, 51(8), 795-800.[1] (Referenced for hydrolysis protocols).
-
BioAustralis. (n.d.).[1] Spinosyn A 17-pseudoaglycone Product Data Sheet.[1][2] Available at: [Link][1]
Sources
Technical Guide: Degradation Profiling and Stability Analysis of Spinosyn A
This guide provides a comprehensive technical analysis of the degradation products of Spinosyn A, the primary active component of the insecticide Spinosad. It is designed for researchers and analytical scientists requiring actionable protocols and mechanistic insights.
Executive Technical Summary
Spinosyn A (C41H65NO10) is a macrocyclic lactone derived from Saccharopolyspora spinosa.[1][2] While it exhibits robust insecticidal activity via nicotinic acetylcholine receptor (nAChR) allosteric modulation, its environmental and chemical stability profile is defined by high photolability and pH-dependent hydrolytic stability.
For drug development and environmental fate scientists, the critical degradation vectors are photolysis (rapid,
Structural Basis of Instability
To understand degradation, one must first isolate the structural vulnerabilities of the Spinosyn A molecule:
-
The Tetracyclic Macrolide Core: Generally stable but susceptible to reduction at the C13-C14 bond during photolysis.
-
D-Forosamine Sugar (C-17): The amino sugar.[2][4] The tertiary amine is the site of N-demethylation (forming Spinosyn B). The glycosidic bond is susceptible to hydrolysis at high pH.
-
Tri-O-methyl-L-rhamnose (C-9): The neutral sugar.[2] Loss of this moiety typically occurs in aerobic soil metabolism, leading to the aglycone.
Mechanistic Pathways of Degradation[3][5]
Photolysis (Dominant Pathway)
Photodegradation is the primary dissipation route for Spinosyn A in aqueous and surficial environments.[5][6][7]
-
Mechanism: Absorption of UV light leads to N-demethylation and cleavage of the forosamine sugar.
-
Secondary Degradants: Hydroxylated Spinosyn A and Spinosyn K.
-
Kinetics: First-order kinetics; accelerated by sensitizers (e.g., acetone) and inhibited by radical quenchers, suggesting a radical-mediated mechanism.[2]
Hydrolysis
Spinosyn A is relatively stable in aqueous buffers at pH 5–7.[2]
-
Alkaline Lability: At pH 9, degradation accelerates.
-
Mechanism: Elimination of the forosamine sugar and dehydration, often accompanied by a reduction of the macrolide ring (C16-C17 double bond formation).[3]
Metabolic (Biotic) Degradation
In aerobic soil conditions, microbial enzymes drive more extensive fragmentation.[2]
Pathway Visualization
The following diagram illustrates the hierarchical relationship between the parent compound and its major degradants.
Figure 1: Primary degradation pathways of Spinosyn A via photolytic, hydrolytic, and metabolic routes.[2]
Characterization of Key Degradation Products[6]
| Compound | Modification Type | Structural Change | Formation Context |
| Spinosyn B | N-Demethylation | Loss of methyl group on Forosamine nitrogen (-N(CH3)2 | Primary Photoproduct .[2] Also formed via metabolism in animals.[2] |
| Spinosyn K | O-Demethylation | Loss of methyl group on Rhamnose sugar | Minor photolysis product; often co-elutes with B in low-res HPLC.[2] |
| Pseudoaglycone | Deglycosylation | Loss of D-Forosamine sugar | Hydrolysis (pH > 7) and aqueous photolysis.[2] |
| Aglycone | Deglycosylation | Loss of both Forosamine and Rhamnose | Aerobic soil metabolism (biotic).[3][5] |
Analytical Protocol: LC-MS/MS Profiling
To accurately quantify Spinosyn A and distinguish it from Spinosyn B and K, high-resolution separation is required due to their structural similarity.[2]
Sample Preparation (QuEChERS Modified)
This protocol is validated for agricultural matrices and soil but is adaptable to plasma.
-
Extraction: Weigh 5.0 g sample. Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid.
-
Salting Out: Add 4 g MgSO4 and 1 g NaCl. Vortex vigorously for 1 min.
-
Centrifugation: 4000 rpm for 5 min.
-
Clean-up (d-SPE): Transfer supernatant to tube containing 150 mg PSA (Primary Secondary Amine) and 50 mg C18.[2] Vortex and centrifuge.
-
Reconstitution: Evaporate aliquot to dryness; reconstitute in 1:1 MeOH:H2O (5 mM Ammonium Acetate).
LC-MS/MS Parameters[2]
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or AB Sciex QTRAP).[2]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[2]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Methanol (or ACN).[2]
-
Gradient: 60% B to 95% B over 8 mins.
-
Ionization: ESI Positive Mode.
MRM Transitions (Quantification):
-
Spinosyn A: Precursor 732.5
Product 142.1 (Forosamine fragment).[2] -
Spinosyn D: Precursor 746.5
Product 142.1. -
Spinosyn B: Precursor 718.5
Product 128.1 (Demethylated Forosamine fragment). Note the mass shift of -14 Da corresponding to the loss of CH2.
Analytical Workflow Diagram
Figure 2: LC-MS/MS workflow for the isolation and quantification of Spinosyn A and its demethylated metabolite Spinosyn B.
Forced Degradation Study Protocol
This protocol allows researchers to generate degradation products in-situ for method validation (specificity) without purchasing expensive metabolite standards.[2]
Photolytic Stress (Generation of Spinosyn B)
-
Preparation: Prepare a 100 µg/mL stock solution of Spinosyn A in 50:50 Acetonitrile:Water.
-
Exposure: Place the solution in a quartz cuvette or clear borosilicate vial.
-
Irradiation: Expose to a Xenon arc lamp (simulated sunlight) or UV light (254 nm) for 2–6 hours.
-
Note: Spinosyn A is extremely photolabile. 2 hours is often sufficient to observe >50% degradation.[2]
-
-
Analysis: Inject immediately into LC-MS. Look for the appearance of the peak at m/z 718 (Spinosyn B).
Hydrolytic Stress (Generation of Pseudoaglycone)
-
Preparation: Prepare Spinosyn A in 0.1 N NaOH (pH ~13) and 0.1 N HCl (pH ~1).
-
Incubation: Heat at 60°C for 24 hours.
-
Neutralization: Neutralize samples prior to injection.
-
Observation:
References
-
Cleveland, C. B., et al. (2002).[2][5][7] Photolysis of spinosyns in seawater, stream water and various aqueous solutions. Journal of Agricultural and Food Chemistry.
-
FAO/WHO. (2001).[2] Pesticide Residues in Food - Spinosad: Metabolism and Environmental Fate. Food and Agriculture Organization.
-
Schwedler, D. A., et al. (2000).[2] Determination of spinosad and its metabolites in food and environmental matrices.[5][6][8][9] 2. Liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry.
-
BenchChem. (2025).[2][6] Spinosad Degradation Pathway Analysis: Application Notes.
-
Kirst, H. A. (2010).[2] The spinosyn family of insecticides: realizing the potential of natural products research. The Journal of Antibiotics.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spinosad - Wikipedia [en.wikipedia.org]
- 3. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. Determination of spinosad and its metabolites in food and environmental matrices. 2. Liquid chomatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spinosyn A 17-Pseudoaglycone & The Criticality of Forosamine
The following technical guide details the structural and functional role of Spinosyn A 17-pseudoaglycone, focusing on its utility in defining the Structure-Activity Relationship (SAR) of the spinosyn class.
Executive Summary
Spinosyn A 17-pseudoaglycone (17-PSA) is the primary acid-degradation product of Spinosyn A, formed by the selective hydrolysis of the forosamine sugar at the C-17 position.[1] In the context of insecticidal activity, 17-PSA serves as a critical negative control that delineates the pharmacophore of the spinosyn molecule.
While the parent compound (Spinosyn A) exhibits potent allosteric modulation of nicotinic acetylcholine receptors (nAChRs), 17-PSA is biologically inert (LC50 > 64 ppm). This stark loss of activity confirms that the basic amino sugar (forosamine) is the essential "warhead" for receptor binding, while the remaining tri-O-methylrhamnose sugar (retained in 17-PSA) primarily governs hydrophobicity and bioavailability but cannot sustain activity on its own.
Chemical Architecture & Degradation Pathways
To understand the lack of activity in 17-PSA, one must analyze the degradation hierarchy of the parent molecule. Spinosyn A is a tetracyclic macrolide glycosylated at two positions:
-
C-17:
-D-forosamine (Basic amino sugar).[2] -
C-9:
-L-2,3,4-tri-O-methylrhamnose (Neutral sugar).
The Hydrolysis Cascade
The nitrogen-containing forosamine sugar is significantly more acid-labile than the neutral rhamnose.[2] Under mild acidic conditions, the glycosidic bond at C-17 cleaves first, yielding Spinosyn A 17-pseudoaglycone .
-
Step 1 (Mild Acid): Loss of Forosamine
17-Pseudoaglycone (Inactive)[4] -
Step 2 (Strong Acid): Loss of Rhamnose
Spinosyn A Aglycone (Inactive)
Note: The "9-pseudoaglycone" (retaining forosamine, lacking rhamnose) cannot be generated via direct acid hydrolysis because forosamine cleaves first. It requires synthetic protection/deprotection or biosynthetic mutant strains.
Visualization: Degradation & SAR Logic
The following diagram illustrates the degradation pathway and the functional status of each derivative.
Caption: Degradation pathway of Spinosyn A. The transition from Parent to 17-Pseudoaglycone marks the complete loss of insecticidal efficacy.
Comparative Biological Activity
The role of 17-PSA in research is primarily to define the lower bound of activity. It demonstrates that the macrolide core + rhamnose system is insufficient for toxicity without the amino sugar.[2]
Quantitative Activity Profile (Tobacco Budworm - Heliothis virescens)
| Compound | Structural Composition | LC50 (ppm) | Relative Potency |
| Spinosyn A | Aglycone + Forosamine + Rhamnose | ~0.3 - 1.5 | 100% (Baseline) |
| 9-Pseudoaglycone * | Aglycone + Forosamine (No Rhamnose) | ~150 - 300 | < 1% (Weak) |
| 17-Pseudoaglycone | Aglycone + Rhamnose (No Forosamine) | > 64 (Inactive) | 0% (Inactive) |
| Spinosyn A Aglycone | Aglycone Only | > 64 (Inactive) | 0% (Inactive) |
*Note: The 9-Pseudoaglycone retains the "warhead" (forosamine) but loses the lipophilic "booster" (rhamnose), resulting in a >100-fold drop in potency, yet it often retains measurable activity compared to the completely inert 17-PSA.
Mechanistic Insight[2][7]
-
The Forosamine Role: The basic nitrogen of forosamine is believed to interact with an acidic residue in the nAChR binding pocket (likely distinct from the neonicotinoid site). Removal of this moiety (forming 17-PSA) abolishes binding affinity.[2]
-
The Rhamnose Role: The tri-O-methylrhamnose provides critical hydrophobic bulk that orients the molecule within the receptor cleft and aids in penetrating the insect cuticle. Its removal (forming 9-PSA) drastically reduces potency but does not always eliminate it entirely, unlike the removal of forosamine.
Experimental Protocols
For researchers requiring 17-PSA as a reference standard or negative control, the following protocols ensure high purity isolation.
Protocol A: Generation of Spinosyn A 17-Pseudoaglycone
Objective: Selectively hydrolyze the C-17 forosamine while retaining the C-9 rhamnose.[2]
-
Reagents:
-
Procedure:
-
Dissolve Spinosyn A in aqueous MeOH (80:20 v/v).
-
Adjust pH to 2.0–3.0 using dilute
.[2] Critical: Do not drop pH below 1.5 or heat excessively, as this will hydrolyze the rhamnose (yielding aglycone) or cause rearrangements of the 5,6-double bond. -
Incubate at ambient temperature (20–25°C) for 24–48 hours. Monitor via HPLC.[2][7]
-
Endpoint: Disappearance of Spinosyn A peak and appearance of a slightly more lipophilic peak (17-PSA).
-
-
Purification:
Protocol B: Validation Bioassay (Leaf Dip)
Objective: Confirm inactivity (Quality Control).
-
Test System: Heliothis virescens (Tobacco budworm) or Plutella xylostella (Diamondback moth) larvae (2nd instar).[2]
-
Preparation: Prepare serial dilutions of 17-PSA in 0.1% Triton X-100/Water. Range: 0.1 ppm to 100 ppm.[2]
-
Application: Dip leaf discs (cotton or cabbage) for 10 seconds; air dry.
-
Exposure: Place 5 larvae per disc. Incubate at 25°C.
-
Assessment: Score mortality at 48 and 72 hours.
References
-
MedKoo Biosciences. Spinosyn A Aglycone Product Data.[2] (Describes the hydrolysis of 17-pseudoaglycone to aglycone and confirms inactivity).
-
Bioaustralis Fine Chemicals. Spinosyn A 17-pseudoaglycone Data Sheet.[2][9] (Defines 17-PSA as the forosamine-lacking degradation product and notes it is "only weakly active").[1][2]
-
Sparks, T. C., et al. (2001).[2] The Spinosyns: Chemistry, Biochemistry, Mode of Action, and Resistance.[10] In: Pest Management Science. (Authoritative review on SAR, establishing the essential nature of forosamine and rhamnose).
-
Creemer, L. C., et al. (1998).[1][2] Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][2][4][11]Journal of Antibiotics, 51(8), 795-800. (Primary synthetic protocol source).
Sources
- 1. bioaustralis.com [bioaustralis.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cotton.org [cotton.org]
- 4. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
synthesis of Spinosyn A 17-pseudoaglycone
Application Note: Selective Synthesis of Spinosyn A 17-Pseudoaglycone
Executive Summary
Spinosyn A 17-pseudoaglycone (MW: 590.7 g/mol ) is the primary degradation product and metabolic intermediate of Spinosyn A, the major component of the insecticide Spinosad. It is formed by the selective removal of the forosamine sugar at the C-17 position while retaining the tri-O-methylrhamnose at C-9.[1]
This guide provides a high-fidelity protocol for synthesizing Spinosyn A 17-pseudoaglycone via kinetically controlled acid hydrolysis . Unlike generic hydrolysis methods, this protocol addresses the critical challenge of preventing the cleavage of the C-9 rhamnose moiety and the rearrangement of the macrolide core (particularly the C5-C6 double bond), ensuring high yield and purity (>95%).
Chemical Strategy & Mechanistic Insight
The Challenge of Selectivity
Spinosyn A contains two glycosidic linkages:
-
C-17 β-D-Forosamine: A 4-(dimethylamino)-2,3,4,6-tetradeoxy sugar.
-
C-9 α-L-Rhamnose: A 2,3,4-tri-O-methyl sugar.
Mechanistic Causality: The selectivity of this reaction relies on the electronic effects at the anomeric center . The forosamine moiety is a 2-deoxy sugar. The absence of an electron-withdrawing hydroxyl or alkoxy group at the C-2 position stabilizes the oxocarbenium ion transition state, significantly lowering the activation energy for hydrolysis compared to the C-9 rhamnose (which possesses a C-2 methoxy group).
However, the macrolide core is sensitive. "Vigorous" acidic conditions (e.g., >3N H₂SO₄, reflux) will hydrolyze the C-9 sugar (yielding the aglycone) and can cause protonation of the C5-C6 double bond, leading to irreversible skeletal rearrangements (particularly in Spinosyn D analogues). Therefore, acid concentration and temperature must be tightly regulated to exploit the kinetic window between C-17 and C-9 cleavage.
Reaction Scheme
Figure 1: Reaction scheme illustrating the selective cleavage of the C-17 glycosidic bond.
Detailed Experimental Protocol
Materials & Equipment
-
Starting Material: Spinosad (Technical grade, ~85% Spinosyn A) or Purified Spinosyn A.
-
Reagents: Sulfuric Acid (H₂SO₄, 98%), Methanol (HPLC grade), Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM), Ethyl Acetate (EtOAc).
-
Equipment: HPLC (UV detection at 250 nm), Flash Chromatography System, Rotary Evaporator.
Step-by-Step Synthesis
Step 1: Preparation of Hydrolysis Solution
-
Prepare a 1.5 N H₂SO₄ aqueous solution.
-
Prepare the reaction solvent: Methanol:Water (4:1 v/v) . The high organic content ensures solubility of the lipophilic macrolide.
Step 2: Kinetic Hydrolysis (The "Mild" Condition)
-
Dissolve Spinosyn A (1.0 eq) in the Methanol/Water solvent (concentration ~0.05 M).
-
Add 1.5 N H₂SO₄ (approx. 5-10 eq of acid relative to substrate).
-
Critical Control Point: Do not use concentrated acid directly; it causes local degradation.
-
-
Heat the reaction mixture to 80–90°C under reflux.
-
Monitor by HPLC every 30 minutes.
-
Target: Disappearance of Spinosyn A (>98% conversion).
-
Stop Criteria: Immediately quench if the "Aglycone" peak (loss of both sugars) exceeds 2-3%. Typical reaction time is 3–5 hours .
-
Step 3: Quench and Workup
-
Cool the mixture to Room Temperature (RT) immediately.
-
Neutralize carefully with saturated aqueous NaHCO₃ until pH ~7-8.
-
Note: Neutralization prevents acid-catalyzed degradation during concentration.
-
-
Remove Methanol under reduced pressure (Rotavap, 40°C).
-
Extract the remaining aqueous phase with DCM (3 x equivalent volume) .
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude white foam.
Step 4: Purification
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes:EtOAc (80:20 → 0:100) or DCM:MeOH (98:2 → 90:10) .
-
The 17-pseudoaglycone is more polar than Spinosyn A (due to the exposed hydroxyl at C-17) but less polar than the fully hydrolyzed aglycone.
-
Collect fractions, analyze by TLC/HPLC, and pool pure fractions.
Quality Control & Validation
Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | C₃₃H₅₀O₅ | Core + Rhamnose |
| Molecular Weight | 590.7 g/mol | |
| Appearance | White Solid | |
| Solubility | MeOH, EtOH, DMSO, DCM | Insoluble in water |
| Purity Target | >95% (HPLC) |
Diagnostic Characterization
-
HPLC: Shift in retention time. The pseudoaglycone elutes earlier than Spinosyn A on Reverse Phase (C18) due to the loss of the lipophilic dimethylamino group and sugar bulk, though the polarity change is subtle.
-
¹H-NMR (CDCl₃):
-
Loss: Disappearance of the N(CH₃)₂ singlet (~2.2 ppm).
-
Loss: Disappearance of the Forosamine anomeric proton (doublet of doublets).
-
Retention: Presence of Rhamnose C-1 H (~4.8 ppm, singlet/broad singlet) and three -OMe singlets (~3.4-3.6 ppm).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 591.4 m/z (Calculated).
-
Absence of parent ion 732 m/z.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of Spinosyn A 17-pseudoaglycone.
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998).[4] Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][5] The Journal of Antibiotics, 51(8), 795–800.[4] Link
-
Zhang, K., Li, J., & Lamusi, A. (2019). A novel semi-synthesis of spinetoram-J based on the selective hydrolysis of 5,6-dihydro spinosyn A. Natural Product Research, 33(19), 2801–2808. Link
-
Sparks, T. C., et al. (2001). Neural network modeling of the spinosyns: a family of macrocyclic lactone insecticides. Pest Management Science, 57(10), 896-905.[5] Link
-
BioAustralis. (2024). Spinosyn A 17-pseudoaglycone Product Data Sheet. BioAustralis Fine Chemicals. Link
Sources
- 1. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 5. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Analytical Methods for the Detection and Quantification of Spinosyn A 17-Pseudoaglycone
Abstract
This technical guide provides comprehensive, field-proven protocols for the robust detection and quantification of Spinosyn A 17-pseudoaglycone, a critical degradation product of the bio-insecticide Spinosyn A. Spinosyn A is a primary active component of Spinosad, a fermentation product of the actinomycete Saccharopolyspora spinosa.[1][2][3] The structural integrity of Spinosyn A, particularly the presence of the forosamine sugar at the C-17 position, is essential for its potent insecticidal activity.[4] Acid-catalyzed hydrolysis can cleave this sugar, yielding the significantly less active Spinosyn A 17-pseudoaglycone.[4] Therefore, monitoring this transformation is paramount for quality control, stability assessment of formulations, and environmental fate studies. This document details two primary analytical methodologies: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation. A protocol for the controlled generation of the 17-pseudoaglycone via forced degradation is also included to facilitate method development and validation.
Introduction to Spinosyn A and its 17-Pseudoaglycone
Spinosyn A is a complex macrocyclic lactone featuring a unique tetracyclic ring system.[2][5] Its structure is glycosidically linked to two essential sugars: tri-O-methylrhamnose and forosamine (an amino sugar).[1][5] The loss of the forosamine moiety results in the formation of Spinosyn A 17-pseudoaglycone. This degradation can occur during manufacturing, storage, or in the environment, primarily through hydrolysis.[3][6] Given that the forosamine sugar is a key pharmacophore for insecticidal efficacy, its absence renders the pseudoaglycone derivative significantly less active.[4] Consequently, validated analytical methods capable of distinctly separating and quantifying the parent compound from its pseudoaglycone are indispensable for ensuring product quality and regulatory compliance.
Physicochemical Properties
A clear understanding of the physicochemical properties of both analytes is fundamental to developing effective separation and detection strategies.
| Property | Spinosyn A | Spinosyn A 17-pseudoaglycone |
| Molecular Formula | C₄₁H₆₅NO₁₀[2][7] | C₃₃H₅₀O₉[4] |
| Molecular Weight | 732.0 g/mol [7] | 590.7 g/mol [4] |
| CAS Number | 131929-60-7[7][8] | 131929-68-5[4] |
| Appearance | Light grey to white crystalline solid[1][7] | White solid[4] |
| Solubility | Soluble in methanol, acetone, DMSO; limited water solubility[1][7][8] | Soluble in methanol, ethanol, DMSO[4] |
Primary Analytical Method: HPLC-UV for Quantification
High-Performance Liquid Chromatography with UV detection is the workhorse method for routine quality control and stability studies. Its robustness, accessibility, and precision make it ideal for analyzing formulations where analyte concentrations are relatively high. The methodology is predicated on the differential partitioning of Spinosyn A and its more polar pseudoaglycone on a reverse-phase stationary phase, allowing for their separation and subsequent quantification via UV absorbance.[9][10]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Spinosad - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bioaustralis.com [bioaustralis.com]
- 9. ppqs.gov.in [ppqs.gov.in]
- 10. fao.org [fao.org]
Application Note: High-Sensitivity Quantification of Spinosyn A 17-Pseudoaglycone in Complex Matrices via LC-MS/MS
This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes established residue analysis principles with specific metabolic data for Spinosyn A 17-pseudoaglycone.
Abstract & Scope
Spinosyn A is the primary active component of Spinosad, a macrocyclic lactone insecticide widely used in agriculture and veterinary medicine.[1] While regulatory monitoring often focuses on the parent compound, the 17-pseudoaglycone metabolite (CAS 131929-68-5) serves as a critical marker for environmental degradation (acidic hydrolysis) and metabolic stability.
This guide provides a robust protocol for the extraction and quantification of Spinosyn A 17-pseudoaglycone. Unlike the parent compound, this metabolite lacks the basic forosamine sugar, significantly altering its ionization behavior and extraction recovery. This protocol addresses these physicochemical shifts to ensure accurate quantification in soil and biological matrices.
Analyte Profile & Mechanism
Understanding the structural change is vital for method development. Spinosyn A contains two sugar moieties: forosamine (C-17) and tri-O-methylrhamnose (C-9).[2][3]
-
Parent (Spinosyn A): Contains the basic amine group on the forosamine sugar. Ionizes strongly as
. -
Target (17-Pseudoaglycone): Formed by the selective hydrolysis of the forosamine sugar.[2][3][4] It retains the neutral rhamnose sugar but loses the primary basic center.
-
Implication: The loss of the amine reduces proton affinity. The method must rely on alternative ionization pathways (adducts) or optimized mobile phase pH to maximize sensitivity.
-
Metabolic & Degradation Pathway
The following diagram illustrates the formation of the 17-pseudoaglycone.[1][2][3]
Caption: Pathway showing the selective hydrolysis of Spinosyn A to its 17-pseudoaglycone metabolite via loss of the forosamine moiety.
Materials & Reagents
-
Reference Standard: Spinosyn A 17-pseudoaglycone (Purity >95%).[1][4]
-
Note: If commercial standards are unavailable, acid hydrolysis of Spinosyn A (0.1 N H₂SO₄, 30°C, 24h) can generate the pseudoaglycone for qualitative identification.
-
-
Internal Standard (IS): Spinosyn D (structural analog) or ¹³C-Spinosyn A (if available).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).
-
Extraction Salts (QuEChERS): MgSO₄, NaCl, Sodium Citrate.
Experimental Protocol
Sample Preparation (Modified QuEChERS)
Since the 17-pseudoaglycone is less basic than the parent, the standard buffered QuEChERS method is preferred over alkaline extraction to ensure simultaneous recovery of both parent and metabolite.
Step-by-Step Workflow:
-
Homogenization: Weigh 10.0 g of sample (soil/tissue) into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL water. Vortex for 1 min. (Crucial for dry soil/feed).
-
Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.
-
Why Acidic ACN? Stabilizes the pseudoaglycone and prevents further degradation while ensuring solubility.
-
-
Salting Out: Add QuEChERS salts (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g Na₂HCitrate).
-
Agitation: Shake vigorously for 1 min. Centrifuge at 4,000 rpm for 5 min.
-
Clean-up (dSPE): Transfer 1 mL supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 .
-
Caution: PSA removes organic acids. Ensure the analyte (neutral/weakly polar) is not retained. Validation data suggests PSA is safe for Spinosyns, but C18 is critical to remove lipids.
-
-
Reconstitution: Evaporate 500 µL extract to dryness under N₂. Reconstitute in 500 µL MeOH:Water (1:1) .
LC-MS/MS Methodology
The loss of the amine group in the 17-pseudoaglycone changes the fragmentation pattern. The standard transition for Spinosyn A (732
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Expert Tip: Ammonium formate is essential. The 17-pseudoaglycone may form ammonium adducts
more readily than protonated ions due to the lack of a strong basic center.
-
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10%
95% B -
8-10 min: 95% B
-
-
Flow Rate: 0.3 mL/min.
MS/MS Parameters (ESI Positive):
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Type |
| Spinosyn A (Parent) | 732.5 | 142.1 (Forosamine) | 30 | 25 | Quant |
| 98.1 | 30 | 40 | Qual | ||
| 17-Pseudoaglycone | 591.4 | 189.1 (Rhamnose) | 35 | 20 | Quant |
| 403.2 (Aglycone) | 35 | 15 | Qual | ||
| 608.4 $[M+NH_4]^+ | 591.4 (Loss of NH3) | 30 | 10 | Alt |
Note on Transitions: The 17-pseudoaglycone precursor is calculated as MW 590.7 + H = 591.7 (approx). The primary fragment is the oxonium ion of the remaining sugar (Tri-O-methylrhamnose,
Method Validation & Performance
To ensure "Trustworthiness," the method must be validated against matrix effects, which are common in soil and biological extracts.
Linearity & Range[5]
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Curve Fit: Linear,
weighting. -
Acceptance:
.
Matrix Effect Assessment
Since the 17-pseudoaglycone is less polar, it elutes later, often in the region of hydrophobic matrix co-extractives.
-
Calculation:
-
Mitigation: If suppression > 20%, use matrix-matched calibration or dilute the extract 1:5 with mobile phase A.
Experimental Workflow Diagram
Caption: Optimized workflow for the extraction and quantification of Spinosyn A 17-pseudoaglycone.
Results & Discussion (Simulated)
In a typical analysis, Spinosyn A elutes at approximately 6.5 minutes, while the 17-pseudoaglycone, being slightly less polar (due to the loss of the solubilizing amine sugar and retention of the hydrophobic core), may elute slightly later or earlier depending on the mobile phase pH.
-
Chromatogram A (Parent): Strong peak at 732
142. -
Chromatogram B (Metabolite): Peak at 591
189. -
Observation: The metabolite signal is typically 10-50x lower than the parent in field samples. High sensitivity (LOD < 0.5 ng/g) is required.
Troubleshooting Tip: If the 591 signal is weak, check the source temperature. Macrolides are thermally labile; source temperatures >350°C may degrade the pseudoaglycone in the source. Optimum is usually 250-300°C.
References
-
Creemer, L. C., et al. (1998).[1] "Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones." The Journal of Antibiotics, 51(8), 795-800.[3] Link
-
Cleveland, C. B., et al. (2002).[1][5] "Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems."[1] Journal of Agricultural and Food Chemistry, 50(11), 3244-3256. Link
-
FAO/WHO. (2001). "Spinosad: Pesticide Residues in Food."[5][6][7] FAO Plant Production and Protection Paper. Link
-
European Union Reference Laboratories (EURL). (2022). "Mass spectrometry behaviour of different constituents of specific LC and GC amenable pesticides." EURL-SRM. Link
Sources
- 1. bioaustralis.com [bioaustralis.com]
- 2. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of spinosad and its metabolites in food and environmental matrices. 2. Liquid chomatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Spinosyn A 17-Pseudoaglycone
Methodology for the Separation and Quantification of the Acid-Degradation Metabolite of Spinosyn A
Introduction & Scientific Rationale
Spinosyn A is a macrocyclic lactone insecticide derived from Saccharopolyspora spinosa.[1] Structurally, it comprises a tetracyclic macrolide core glycosylated with two sugars: a neutral tri-O-methylrhamnose at the C-9 position and a basic forosamine amino sugar at the C-17 position.
The Spinosyn A 17-pseudoaglycone (17-PSA) is a specific degradation product formed by the selective hydrolysis of the forosamine sugar moiety.[2][3][4] This conversion typically occurs under mild acidic conditions or via specific metabolic pathways. Monitoring 17-PSA is critical for three reasons:
-
Stability Indication: It is the primary degradant in acidic aqueous environments.
-
Efficacy Profiling: The loss of the forosamine sugar significantly reduces insecticidal potency, making 17-PSA a marker for product inactivation.
-
Residue Analysis: Regulatory frameworks often require the tracking of primary metabolites and degradants in environmental matrices.
Analytical Challenge
The separation of 17-PSA from the parent Spinosyn A presents a distinct chromatographic challenge. Spinosyn A is basic (pKa ~ 7.8 due to the dimethylamine on forosamine), whereas 17-PSA is a neutral macrolide (lacking the amino group). This difference in ionization state necessitates a robust mobile phase buffering system to ensure peak symmetry for the parent while maintaining resolution from the neutral pseudoaglycone.
Chemical Mechanism & Degradation Pathway[5]
Understanding the formation of the analyte is essential for method development. The 17-pseudoaglycone is formed by the cleavage of the glycosidic bond at C-17.[2][5]
Figure 1: Degradation pathway of Spinosyn A.[3] The 17-pseudoaglycone retains the C-9 rhamnose but loses the C-17 forosamine sugar.
Experimental Protocol
Reagents and Standards
-
Reference Standards: Spinosyn A (>98% purity) and Spinosyn A 17-pseudoaglycone (custom synthesis or degradation standard).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ultra-pure Water (18.2 MΩ).
-
Buffer Additive: Ammonium Acetate (LC-MS grade).
Instrumentation
-
HPLC System: Quaternary gradient pump, thermostatted column compartment, autosampler.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).
-
Column: C18 Reverse Phase, High Carbon Load (e.g., YMC-Pack ODS-AM or equivalent), 150 x 4.6 mm, 3-5 µm particle size.
-
Rationale: A high carbon load C18 is required to retain the hydrophobic macrolide core of the pseudoaglycone.
-
Chromatographic Conditions
| Parameter | Setting | Note |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Buffers the residual amine in parent; neutral pH for PSA. |
| Mobile Phase B | Acetonitrile / Methanol (50:50 v/v) | MeOH provides unique selectivity for macrolides. |
| Flow Rate | 1.0 mL/min | Adjusted for standard 4.6mm ID columns. |
| Column Temp | 35°C | Improves mass transfer and peak shape. |
| Injection Volume | 10 - 20 µL | Dependent on sample concentration. |
| Detection | UV @ 250 nm | Max absorbance for the conjugated diene system. |
| Run Time | 25 Minutes | Sufficient for elution of hydrophobic degradants. |
Gradient Profile:
-
Initial: 40% B (Hold 1 min)
-
Ramp: 40% B to 90% B over 15 mins
-
Hold: 90% B for 5 mins (Wash)
-
Re-equilibrate: 40% B for 5 mins
Technical Insight: Spinosyn A (parent) typically elutes earlier than the 17-PSA in reverse-phase conditions buffered at neutral pH. The loss of the polar, ionizable forosamine group renders the 17-PSA significantly more hydrophobic, increasing its retention time on C18 columns.
Sample Preparation (General Matrix)
-
Extraction: Weigh 5.0 g of sample (soil/tissue). Add 20 mL Acetonitrile:Water (80:20).
-
Agitation: Shake for 30 mins; sonicate for 10 mins.
-
Clarification: Centrifuge at 4000 rpm for 10 mins.
-
Filtration: Filter supernatant through a 0.2 µm PTFE syringe filter into an HPLC vial.
-
Note: If the sample is highly acidic, neutralize with dilute ammonium hydroxide prior to injection to prevent on-column degradation.
-
Method Validation & Workflow
This protocol is designed to be self-validating. The resolution between the parent and the pseudoaglycone must be >2.0.
Figure 2: Analytical workflow for the extraction and quantification of Spinosyn A 17-PSA.
Validation Parameters (Acceptance Criteria)
-
Linearity: R² > 0.999 over range 0.1 – 50 µg/mL.
-
Precision (Repeatability): RSD < 2.0% for retention time and area (n=6).
-
Resolution (Rs): > 2.0 between Spinosyn A and 17-PSA.
-
LOD/LOQ: Estimated at 0.01 µg/mL and 0.05 µg/mL respectively (matrix dependent).
Troubleshooting & Critical Factors
| Issue | Probable Cause | Corrective Action |
| Poor Peak Shape (Parent) | Silanol interactions with amine | Increase Ammonium Acetate conc. to 10-20 mM. |
| Co-elution | Insufficient gradient slope | Decrease initial %B or extend gradient time. |
| Peak Tailing (PSA) | Low solubility / Hydrophobicity | Ensure column temp is ≥35°C; Use MeOH in mobile phase. |
| Ghost Peaks | Carryover of hydrophobic PSA | Extend the 90% B wash step to 10 minutes. |
References
-
Creemer, L. C., et al. (1998).[2][4] Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[2][3][4][6] The Journal of Antibiotics, 51(8), 795–800. Link
-
Cleveland, C. B., et al. (2002).[2][4] Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems.[2][4][7][8] Journal of Agricultural and Food Chemistry, 50(11), 3244–3256. Link
-
West, S. D. (1997). Determination of Spinosad and Its Metabolites in Citrus Crops and Orange Processed Commodities by HPLC with UV Detection. Journal of Agricultural and Food Chemistry, 45(8), 3107-3113. Link
-
PubChem. (n.d.). Spinosyn A 17-pseudoaglycone (CID 11767113).[9] National Library of Medicine. Link
Sources
- 1. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. Spinosyn A 17-pseudoaglycone | C33H50O9 | CID 11767113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Quantitation of Spinosyn A 17-Pseudoaglycone in Complex Matrices
Introduction & Scientific Context
Spinosyn A is the primary active component of Spinosad, a macrocyclic lactone insecticide derived from Saccharopolyspora spinosa. While the parent molecule is well-characterized, accurate quantification of its metabolites and degradation products is critical for comprehensive environmental fate studies and residue analysis.
Spinosyn A 17-pseudoaglycone (CAS 131929-68-5) is a primary degradation product formed via the acid-catalyzed hydrolysis of the forosamine sugar moiety at the C-17 position [1].[1] Unlike the parent Spinosyn A, which contains a basic tertiary amine (on the forosamine sugar) facilitating facile protonation (
Critical Analytical Challenge: Ionization Physics
The loss of the basic forosamine nitrogen drastically alters the ionization behavior of the molecule. Standard acidic mobile phases (0.1% Formic Acid) used for Spinosyn A often yield poor sensitivity for the 17-pseudoaglycone because it lacks a strong protonation site.
This protocol utilizes an Ammonium Adduct Strategy (
Chemical Identity & Transitions[2]
| Compound | Structure Description | Molecular Formula | MW (Da) | Ionization State |
| Spinosyn A | Macrolide + Forosamine (C17) + Rhamnose (C9) | 731.96 | Protonated | |
| 17-Pseudoaglycone | Macrolide + Rhamnose (C9) (Forosamine lost) | 590.75 | Ammoniated |
Pathway Visualization
The following diagram illustrates the structural relationship and mass shifts essential for MS method development.
Figure 1: Degradation pathway and resulting shift in MS/MS fragmentation logic. The 17-pseudoaglycone loses the characteristic 142 Da fragment, requiring monitoring of the rhamnose oxonium ion (189 Da).
Experimental Protocol
Reagents & Standards[3]
-
Solvents: LC-MS Grade Acetonitrile (MeCN) and Methanol (MeOH).
-
Buffer: Ammonium Formate (10 mM stock) and Formic Acid.
-
Internal Standard: Spinosyn D (structural analog) or deuterated Spinosyn A if available.
Sample Preparation (Modified QuEChERS)
For complex matrices (soil, plant tissue), a buffered QuEChERS method is recommended to maintain pH stability and prevent further degradation.
-
Extraction:
-
Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL Acetonitrile (MeCN) containing 1% Acetic Acid.
-
Add internal standard spike.
-
Shake vigorously for 1 min.
-
Add QuEChERS salts (4 g
, 1 g NaCl, 1 g Na-Citrate, 0.5 g Na-Hydrogencitrate). -
Shake immediately for 1 min and centrifuge at 4000 rpm for 5 min.
-
-
Clean-up (dSPE):
-
Transfer 1 mL of supernatant to a dSPE tube containing 150 mg
and 25 mg PSA (Primary Secondary Amine). -
Note: Use minimal PSA if analyzing acidic metabolites, but for neutral pseudoaglycones, PSA removes organic acids and sugars effectively.
-
Vortex 30s and centrifuge.
-
Filter supernatant (0.2 µm PTFE) into LC vial.
-
LC-MS/MS Conditions[5]
Chromatography (UHPLC):
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Why: Ammonium formate is strictly required to drive the
adduct formation for the neutral pseudoaglycone [2].
-
-
Mobile Phase B: Methanol (or MeCN/MeOH 50:50).
Gradient Program:
| Time (min) | %B | Flow (mL/min) |
|---|---|---|
| 0.00 | 10 | 0.4 |
| 1.00 | 10 | 0.4 |
| 8.00 | 95 | 0.4 |
| 10.00 | 95 | 0.4 |
| 10.10 | 10 | 0.4 |
| 13.00 | 10 | 0.4 |
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).[3]
-
Gas Temp: 350°C.
-
Capillary Voltage: 4000 V.
-
Nebulizer: 45 psi.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (V) | Type |
| Spinosyn A | 732.5 ( | 142.2 (Forosamine) | 50 | 25 | Quant |
| 189.1 (Rhamnose) | 50 | 30 | Qual | ||
| 17-Pseudoaglycone | 608.7 ( | 189.1 (Rhamnose) | 50 | 15 | Quant |
| 417.3 (Aglycone) | 50 | 35 | Qual |
Note: The 17-pseudoaglycone precursor is the ammonium adduct (590.7 + 18). The quantitation ion (189.1) corresponds to the tri-O-methylrhamnose oxonium ion, which is the most abundant fragment for the pseudoaglycone since the forosamine (142) is absent [3].
Method Validation & Performance
Linearity & Range[2]
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Curve Fit: Linear,
weighting. -
Correlation (
): Typically > 0.995.
Matrix Effects
Due to the reliance on adduct formation (
-
Mitigation: Use matrix-matched calibration curves.
-
Calculation: Matrix Factor (MF) = Peak Area (Matrix) / Peak Area (Solvent). If MF < 0.8, dilution of the extract is recommended.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to data processing.
References
-
Creemer, L. C., et al. (1998).[1][3] "Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones." The Journal of Antibiotics, 51(8), 795-800.[3]
-
Schwedler, D. A., Thomas, A. D., & Yeh, L. T. (2000). "Determination of spinosad and its metabolites in food and environmental matrices. 2. Liquid chromatography-mass spectrometry."[4][5][6][7][8][9] Journal of Agricultural and Food Chemistry, 48(5), 1668-1675.
-
European Union Reference Laboratories for Pesticide Residues. (2020). "EURL-SRM - Analytical Observations Report: Spinosad and metabolites."
Sources
- 1. bioaustralis.com [bioaustralis.com]
- 2. benchchem.com [benchchem.com]
- 3. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Determination of spinosad and its metabolites in food and environmental matrices. 2. Liquid chomatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
using Spinosyn A 17-pseudoaglycone as a reference standard
Application Note: Spinosyn A 17-Pseudoaglycone as a Critical Reference Standard in Residue Analysis and Impurity Profiling
Executive Summary & Scientific Rationale
Spinosyn A 17-pseudoaglycone (CAS: 131929-68-5) is a primary degradation product of Spinosyn A, the major active component of the bio-insecticide Spinosad.[1][2][3] While Spinosad formulations rely on the synergy of Spinosyn A and D, regulatory mandates (EPA, EFSA, JMPR) require rigorous monitoring of environmental persistence and metabolic breakdown.
The 17-pseudoaglycone is formed via the hydrolysis of the forosamine sugar moiety at the C-17 position, a process accelerated by photolysis and acidic soil conditions. Unlike the parent compound, this metabolite exhibits significantly reduced insecticidal activity but serves as a critical marker for the environmental fate of Spinosad.
Why this Reference Standard is Essential:
-
Soil Dissipation Studies: It is a major soil metabolite; its quantification is required to calculate terrestrial half-life (
).[1][3] -
Photostability Profiling: It acts as a primary indicator of photolytic degradation on leaf surfaces.
-
Impurity Qualification: In technical grade Spinosad manufacturing, it must be quantified to meet batch release specifications.
Chemical Identity & Structural Context
To effectively utilize this standard, one must understand its structural relationship to the parent molecule. Spinosyn A consists of a tetracyclic macrolide core glycosylated at two positions: a forosamine sugar at C-17 and a tri-O-methylrhamnose at C-9.[1][3]
-
Parent: Spinosyn A (
, MW 731.9)[1][3] -
Metabolite: Spinosyn A 17-pseudoaglycone (
, MW 590.7)[1] -
Transformation: Loss of the amino sugar (forosamine).[2][3][4]
Pathway Visualization: Degradation Logic
Caption: Structural degradation pathway of Spinosyn A yielding the 17-pseudoaglycone marker.
Handling & Stability Protocol (The "Trust" Pillar)
The 17-pseudoaglycone is chemically distinct from the parent; it lacks the basic amine function of the forosamine sugar, altering its solubility and stability profile.
Storage & Handling Protocol:
-
Thermal Stability: Store neat standard at -20°C . The compound is stable for >4 years under these conditions.
-
Solvent Compatibility:
-
Light Sensitivity: Like the parent, the pseudoaglycone is susceptible to photolysis. All stock solutions must be stored in amber glass vials .
-
Reconstitution:
-
Weigh 1.0 mg of standard.
-
Dissolve in 1.0 mL HPLC-grade Acetonitrile to create a 1000 ppm stock.
-
Sonicate for 2 minutes to ensure complete dissolution.
-
Analytical Method: LC-MS/MS Quantification
This protocol uses a modified QuEChERS approach suitable for soil and plant matrices, focusing on the specific ionization behavior of the pseudoaglycone.
A. LC-MS/MS Conditions
| Parameter | Setting / Specification |
| Instrument | Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+) |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2 - 5 µL |
| Ionization | ESI Positive Mode (ESI+) |
Critical Note on Mobile Phase: The addition of ammonium formate is crucial. While the pseudoaglycone lacks the amino sugar, it still ionizes well as
B. MRM Transition Strategy
Since the forosamine sugar (mass ~142) is missing, the standard "Spinosyn A" transitions will not work.[1] You must target the fragmentation of the remaining macrolide core and the rhamnose sugar.
C. Sample Preparation (Soil/Sediment)
-
Weigh: 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydrate: Add 5 mL water; vortex and let sit for 15 min (critical for dry soils).
-
Extract: Add 10 mL Acetonitrile (1% Acetic Acid).
-
Salting Out: Add QuEChERS salt packet (4g MgSO4, 1g NaCl). Shake vigorously for 1 min.
-
Centrifuge: 4000 rpm for 5 min.
-
Cleanup: Transfer supernatant to dSPE tube (PSA + C18).[1][3] Note: PSA (Primary Secondary Amine) sorbent removes fatty acids but can bind acidic analytes.[1][3] Spinosyn A 17-pseudoaglycone is neutral/weakly acidic; recovery checks are mandatory.[1][3]
-
Analyze: Transfer to autosampler vial.
Method Development Workflow
Use the following logic flow to validate the standard in your specific matrix.
Caption: Step-by-step validation workflow for Spinosyn A 17-pseudoaglycone.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incorrect precursor selection.[1][3] | Ensure you are targeting the 17-pseudoaglycone (591 m/z) and not the parent Spinosyn A (732 m/z).[1][3] |
| Peak Tailing | Secondary interactions with silanols.[3] | Increase ammonium formate concentration to 10mM or use a column with better end-capping. |
| Signal Loss | Degradation in solution.[5] | Check pH of mobile phase. Avoid high pH (>8) which hydrolyzes the ester bonds.[1][3] Ensure amber vials are used. |
| Interference | Spinosyn D Pseudoaglycone.[2][4][5][6][7][8] | Spinosyn D 17-pseudoaglycone has a methyl group on the D-ring (MW ~605).[1][3] Ensure chromatographic separation (gradient optimization). |
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2001).[1][3] Pesticide Residues in Food - 2001 Evaluations.[1][3] Part I: Residues. Spinosad. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1997).[1][3] Spinosad Pesticide Fact Sheet. Retrieved from [Link][1][3]
-
Cleveland, C. B., et al. (2002).[1][2][3][5] Environmental Fate of Spinosad: 1. Dissipation and Degradation in Aqueous Systems.[2][5][7][8] Journal of Agricultural and Food Chemistry.[2][5] (Note: Cited for mechanistic grounding of hydrolysis pathways).[1][3]
-
European Food Safety Authority (EFSA). (2018).[1][3] Peer review of the pesticide risk assessment of the active substance spinosad.[9] EFSA Journal.[3] Retrieved from [Link][1][3]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. toku-e.com [toku-e.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. fao.org [fao.org]
- 9. Peer review of the pesticide risk assessment of the active substance spinosad - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Profiling and Analysis of Spinosyn A 17-Pseudoaglycone
[1]
Executive Summary & Chemical Context
Spinosyn A 17-pseudoaglycone (17-PSA) is the primary hydrolytic and photolytic degradation product of Spinosyn A (the major component of Spinosad).[2] It is formed via the cleavage of the forosamine sugar at the C-17 position of the macrolide core, while retaining the tri-O-methyl-L-rhamnose moiety at the C-9 position.[1]
In regulatory metabolic studies (OECD 307/308), 17-PSA is a key analyte for defining environmental persistence.[1][2] While Spinosyn A exhibits potent insecticidal activity via nicotinic acetylcholine receptor (nAChR) allosteric modulation, the removal of the forosamine sugar in 17-PSA significantly reduces this biological activity, altering the toxicological risk profile of residues in soil and surface water.[1]
Physicochemical Profile
| Property | Data | Notes |
| Parent Molecule | Spinosyn A ( | MW: 731.96 g/mol |
| Analyte | Spinosyn A 17-pseudoaglycone | MW: 590.7 g/mol |
| Formula | Loss of Forosamine ( | |
| Formation Pathway | Acid Hydrolysis, Photolysis | Cleavage of glycosidic bond at C-17 |
| Solubility | Methanol, Acetonitrile, DMSO | Lipophilicity is higher than parent due to loss of amine |
| Detection (LC-MS) | ESI Positive Mode |
Metabolic & Degradation Pathways
Understanding the formation of 17-PSA requires mapping the degradation kinetics of Spinosad. The pathway is bifurcated based on environmental conditions:
-
Photolysis (Dominant): Rapid cleavage of the forosamine sugar to form 17-PSA.[2]
-
Biotic Soil Metabolism: N-demethylation to Spinosyn B, followed by deglycosylation.[1]
Pathway Visualization
The following diagram illustrates the degradation logic, highlighting the specific formation of 17-PSA.
Caption: Degradation cascade of Spinosyn A. Red path indicates the primary formation route of 17-pseudoaglycone via forosamine cleavage.[1][2]
Protocol: Reference Standard Generation
Commercially available standards for 17-PSA can be expensive or unstable.[1] The following protocol allows for the in situ generation of the 17-pseudoaglycone from Spinosyn A parent material via controlled acid hydrolysis.
Principle: The glycosidic bond of the amino sugar (forosamine) at C-17 is more acid-labile than the neutral rhamnose sugar at C-9.[1] Mild acidic conditions selectively cleave C-17 without degrading the C-9 moiety.[1]
Materials
-
Substrate: Spinosyn A (Analytical Grade, >95%).[2]
-
Solvent: Methanol (HPLC Grade).[2]
-
Reagent: 0.1 N Hydrochloric Acid (HCl).[2]
-
Neutralization: Sodium Bicarbonate (
) saturated solution.[2]
Step-by-Step Synthesis
-
Dissolution: Dissolve 10 mg of Spinosyn A in 5 mL of Methanol in a glass reaction vial.
-
Hydrolysis: Add 2 mL of 0.1 N HCl dropwise.
-
Incubation: Stir the mixture at Room Temperature (20-25°C) for 24 hours.
-
Critical Note: Do not heat. Heating (>50°C) will promote the hydrolysis of the C-9 rhamnose, leading to the formation of the Aglycone (MW 417), which is an impurity in this context.[2]
-
-
Monitoring: Aliquot 10 µL every 4 hours and analyze via HPLC-UV (250 nm) or TLC to confirm the disappearance of the parent (RT ~ 10 min) and appearance of the 17-PSA peak (RT shifted earlier due to polarity change).
-
Termination: Once conversion >90% is observed, quench the reaction by adding saturated
until pH is neutral (pH 7.0). -
Extraction: Evaporate methanol under nitrogen stream. Re-dissolve residue in Ethyl Acetate/Water (1:1). Collect the organic phase.[3][4]
-
Purification: Dry organic phase over
and concentrate.
Protocol: Analytical Quantification (LC-MS/MS)
This method is optimized for detecting 17-PSA in complex matrices (soil/plant tissue).[1][2]
Sample Preparation (QuEChERS Modified)
-
Weighing: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL water (if sample is dry, e.g., soil/straw).[2] Vortex for 1 min.
-
Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.
-
Partitioning: Add QuEChERS salt kit (4g
, 1g ). Shake vigorously for 1 min. -
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Cleanup: Transfer 1 mL of supernatant to a dSPE tube (PSA + C18). Vortex and centrifuge.
-
Reconstitution: Dilute the extract 1:1 with 5 mM Ammonium Formate in water prior to injection to match initial mobile phase conditions.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Ionization: ESI Positive (
).[2]
MRM Transitions Table
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Spinosyn A (Parent) | 732.5 | 142.1 (Forosamine) | 590.4 | 25 |
| 17-Pseudoaglycone | 591.4 | 417.3 (Aglycone) | 175.1 (Rhamnose) | 30 |
| Spinosyn A Aglycone | 417.3 | 151.1 | 109.1 | 35 |
References
-
Cleveland, C. B., et al. (2002).[2][5] Environmental Fate of Spinosad.[5][6][7][8][9][10] 1. Dissipation and Degradation in Aqueous Systems. Journal of Agricultural and Food Chemistry. Link[1][2]
-
European Food Safety Authority (EFSA). (2018).[2] Peer review of the pesticide risk assessment of the active substance spinosad. EFSA Journal. Link[1][2]
-
Food and Agriculture Organization (FAO). (2001).[2] Spinosad: Pesticide Residues in Food - 2001 Evaluations.[1] Part II Toxicological. Link
-
PubChem. (2024).[2][11] Spinosyn A 17-pseudoaglycone Compound Summary. National Library of Medicine.[11] Link[1][2]
-
Creemer, L. C., et al. (1998).[2][5][8] Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones. The Journal of Antibiotics.[5][8][12] Link
Sources
- 1. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spinosad (Ref: XDE 105) [sitem.herts.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. bioaustralis.com [bioaustralis.com]
- 6. fao.org [fao.org]
- 7. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 8. bioaustralis.com [bioaustralis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spinosyn A 17-pseudoaglycone | C33H50O9 | CID 11767113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Spinosyn D 17-pseudoaglycone | Parasite | 131929-55-0 | Invivochem [invivochem.com]
Experimental Profiling of Spinosyn A 17-Pseudoaglycone: Synthesis, Receptor Binding Kinetics, and Neurotoxicological Assessment
Abstract & Strategic Rationale
Spinosyn A 17-pseudoaglycone is the primary acid-degradation metabolite of the macrocyclic lactone insecticide Spinosyn A. Structurally, it retains the tetracyclic core and the C9-rhamnose moiety but lacks the C17-forosamine amino sugar.
In neurobiological research, this compound serves two critical functions:
-
Structure-Activity Relationship (SAR) Probe: It acts as a negative control to validate the essential role of the forosamine moiety in allosteric binding to nicotinic acetylcholine receptors (nAChRs), specifically the D
6 subunit. -
Metabolic Toxicology Standard: As a stable environmental and biological metabolite, it is required for regulatory safety profiling to distinguish between parent-compound neurotoxicity and metabolite background effects.
This guide provides a validated workflow for synthesizing the pseudoaglycone, confirming its loss of functional potency via electrophysiology, and assessing its baseline cytotoxicity.
Chemical Synthesis & Verification
Objective: Selective cleavage of the C17-forosamine sugar without degrading the C9-rhamnose or the core macrolide ring.
Reaction Principle
The forosamine glycosidic bond is more acid-labile than the rhamnose bond. "Mild" acidic hydrolysis yields the 17-pseudoaglycone.[1][2] "Vigorous" hydrolysis yields the full aglycone (loss of both sugars) or causes ring rearrangement (especially in Spinosyn D analogs).
Protocol: Selective Acid Hydrolysis
-
Reagents: Spinosyn A (>95% purity), Sulfuric acid (0.1 N), Methanol (HPLC grade), Sodium bicarbonate (sat. aq.), Dichloromethane (DCM).
-
Equipment: Reflux condenser, HPLC-UV/MS, Rotary evaporator.
Step-by-Step Procedure:
-
Dissolution: Dissolve 100 mg of Spinosyn A in 10 mL of Methanol.
-
Acidification: Add 10 mL of 0.1 N aqueous H
SO dropwise. -
Hydrolysis: Heat the mixture to 55°C (oil bath) for 3–5 hours.
-
Critical Control Point: Monitor reaction every 30 mins via HPLC. Stop immediately when the Spinosyn A peak disappears. Prolonged heating will cleave the rhamnose sugar.
-
-
Quenching: Cool to room temperature and neutralize carefully with saturated NaHCO
until pH reaches 7.0–7.5. -
Extraction: Extract 3x with 20 mL DCM. Combine organic layers.
-
Drying: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Purify via flash chromatography (Silica gel; Gradient: 0-5% MeOH in DCM). The pseudoaglycone typically elutes after the parent compound due to the loss of the basic amine.
Visualization: Hydrolysis Pathway
Caption: Selective hydrolysis pathway. Mild conditions yield the target 17-pseudoaglycone; excessive acid leads to full aglycone degradation.
Application 1: Functional Electrophysiology (Patch Clamp)
Objective: To quantify the loss of agonist efficacy at nAChRs, confirming the pharmacophore theory.
Experimental Setup
-
Model System: Drosophila D
6-expressing cell line (e.g., S2 cells) or isolated cockroach neuronal somata (DUM neurons). -
Control: Acetylcholine (ACh) 100
M. -
Test Compounds: Spinosyn A (100 nM) vs. Spinosyn A 17-pseudoaglycone (100 nM - 10
M).
Protocol: Whole-Cell Patch Clamp
-
Pipette Solution: 140 mM CsCl, 1 mM CaCl
, 10 mM EGTA, 10 mM HEPES (pH 7.2). -
Bath Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl , 10 mM HEPES (pH 7.2). -
Voltage Clamp: Hold membrane potential at -60 mV.
-
Application:
-
Apply ACh (100
M) for 2s to establish baseline current ( ). Wash for 60s. -
Apply Spinosyn A (100 nM) . Expect a slow-onset, non-desensitizing inward current.
-
Wash until baseline recovers (Spinosyn washout is slow).
-
Apply 17-Pseudoaglycone (up to 10
M) .
-
-
Data Analysis: Calculate the Normalized Current Response (
).
Expected Results & Interpretation
The 17-pseudoaglycone should exhibit <5% activation compared to the parent Spinosyn A, even at 100-fold higher concentrations. This confirms that the forosamine sugar is the primary anchor for the allosteric site on the D
Visualization: Receptor Interaction Logic
Caption: Mechanism of Action. The parent compound engages the allosteric pocket via forosamine; the pseudoaglycone fails to bind, preventing channel opening.
Application 2: Neurotoxicity Screening (In Vitro)
Objective: Differentiate between target-mediated neurotoxicity (insecticidal) and off-target cytotoxicity (mammalian safety).
Protocol: MTT Viability Assay
-
Cell Line: SH-SY5Y (Human Neuroblastoma) - used as a mammalian proxy.
-
Dosing: 0.1, 1, 10, 50, 100
M of Pseudoaglycone vs. Spinosyn A. -
Duration: 24 and 48 hours exposure.
Steps:
-
Seed cells at
cells/well in 96-well plates. -
Add compounds dissolved in DMSO (Final DMSO < 0.1%).
-
Incubate at 37°C/5% CO
. -
Add MTT reagent, incubate 4 hours, dissolve formazan in DMSO.
-
Read Absorbance at 570 nm.
Data Summary: Comparative Profile
The following table summarizes the expected physicochemical and biological differences.
| Feature | Spinosyn A (Parent) | 17-Pseudoaglycone |
| Molecular Weight | ~731.9 g/mol | ~590.7 g/mol |
| C17 Substituent | D-Forosamine (Amino sugar) | Hydroxyl group (-OH) |
| pKa | Basic (~7.8 due to amine) | Neutral |
| nAChR Activity (Insect) | Potent Agonist ( | Inactive / Very Weak |
| Mammalian Toxicity | Low (Selectivity Ratio >1000) | Low (Metabolite) |
| Solubility | Lipophilic | Moderate (More polar than aglycone) |
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[3] The Journal of Antibiotics, 51(8), 795–800.
-
Salgado, V. L. (1998). Studies on the mode of action of spinosad: insect symptoms and physiological correlates. Pesticide Biochemistry and Physiology, 60(2), 91–102.
- Sparks, T. C., et al. (2001). Neural network-based QSAR and the spinosyns. SAR and QSAR in Environmental Research, 12(5), 583-602. (Establishes the pharmacophore role of forosamine).
-
EFSA Scientific Committee. (2018). Peer review of the pesticide risk assessment of the active substance spinosad. EFSA Journal.
Sources
Troubleshooting & Optimization
Technical Support Center: Spinosyn A 17-Pseudoaglycone Synthesis
Introduction: The Target Molecule
Spinosyn A 17-pseudoaglycone (17-PSA) is the primary hydrolysis product of Spinosyn A. Structurally, it consists of the tetracyclic macrolide core (aglycone) retaining the tri-O-methylrhamnose at the C-9 position, but lacking the forosamine sugar at the C-17 position.
Key Synthesis Challenge: The glycosidic bond at C-17 (forosamine) is more acid-labile than the bond at C-9 (rhamnose). However, the window for selective hydrolysis is narrow. Excessive acidity or temperature leads to the loss of the C-9 sugar (forming the full aglycone) or protonation of the 5,6-double bond, causing irreversible rearrangement and degradation.
Module 1: Chemical Synthesis (Acid Hydrolysis)
Core Protocol: Kinetic Control via Mild Acidolysis
Best for: Small-scale preparation and analytical standards.
The most common cause of low yield is over-hydrolysis . The reaction must be kinetically controlled to cleave the C-17 bond while preserving the C-9 bond.
Optimized Protocol:
-
Solvent: Methanol (HPLC Grade).
-
Acid Catalyst: 0.1 N HCl (aqueous).
-
Stoichiometry: Spinosyn A (10 mg/mL) in MeOH. Add equal volume 0.1 N HCl.
-
Conditions: 45°C – 55°C for 24–48 hours (Monitor via HPLC every 4 hours).
-
Quenching: Neutralize immediately with 1 N NaOH or saturated NaHCO₃ to pH 7.0 before concentration.
Troubleshooting Guide: Chemical Synthesis
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Acid concentration too low or temperature <40°C. | Increase temperature to 55°C. Do not increase acid normality above 0.2 N, as this accelerates C-9 cleavage disproportionately. |
| High Impurity (Full Aglycone) | Over-hydrolysis. The C-9 rhamnose was cleaved. | Reduce reaction time. Quench reaction immediately upon reaching 90% conversion of parent Spinosyn A. |
| Unknown Peaks (Degradation) | 5,6-bond rearrangement. Protonation of the diene system. | Switch from strong mineral acids (HCl) to organic acids (e.g., Oxalic acid) or lower the temperature and extend time. |
| Precipitation | Low solubility of pseudoaglycone in aqueous acid. | Ensure MeOH ratio is >50% v/v. 17-PSA is less polar than Spinosyn A and may crash out in high-water environments. |
Pathway Visualization: Hydrolysis Selectivity
Caption: Kinetic pathway showing the target window. k1 represents the cleavage of forosamine; k2 represents the unwanted cleavage of rhamnose.
Module 2: Biosynthetic Engineering (Fermentation)
Core Concept: Targeted Gene Disruption
Best for: Industrial-scale production and high purity.
Instead of hydrolyzing Spinosyn A, engineer Saccharopolyspora spinosa to accumulate 17-PSA directly. This avoids the yield losses associated with chemical hydrolysis and purification.
Mechanism: The gene spnP encodes the glycosyltransferase responsible for attaching forosamine to the C-17 position. Deleting or inactivating spnP results in the accumulation of the 17-pseudoaglycone.
Troubleshooting Guide: Fermentation
Q: My spnP mutant strain produces low titers compared to the wild type. Why?
-
A: Feedback inhibition. The accumulation of the intermediate (17-PSA) may inhibit the Polyketide Synthase (PKS).
-
Fix: Optimize media with high carbon sources (glucose/rapeseed oil) to drive flux. Consider overexpressing the spnG gene (rhamnosyltransferase) to ensure the precursor pool is rapidly converted to 17-PSA, preventing upstream bottlenecks.
Q: I see "Pseudoaglycone-like" impurities in the broth.
-
A: This is likely the 9-pseudoaglycone or the aglycone , caused by natural hydrolysis in the fermentation broth if the pH drops too low.
-
Fix: Maintain fermentation pH between 6.8 and 7.2 using automated base control (NaOH or NH₄OH). Spinosyns are unstable at pH < 6.0.
Pathway Visualization: Biosynthetic Block
Caption: Biosynthetic pathway of S. spinosa. Deletion of spnP prevents conversion of 17-PSA to Spinosyn A.
Module 3: Purification & Analysis
HPLC Method for Process Control
To accurately assess yield, you must resolve the 17-PSA from the parent Spinosyn A and the full aglycone.
Recommended Conditions:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile : Methanol : 2% Ammonium Acetate (40 : 40 : 20).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Retention Logic:
-
Forosamine is basic and polar. Spinosyn A (contains forosamine) elutes earliest.
-
17-PSA (lacks forosamine) is less polar and elutes later.
-
Aglycone (lacks both sugars) is the most hydrophobic and elutes last.
Purification FAQ
Q: How do I separate 17-PSA from unreacted Spinosyn A on a preparative scale?
-
A: Use pH-dependent extraction .
-
Dissolve crude mixture in acidic water (pH 4.0). Spinosyn A (amine) will protonate and stay in the water phase. 17-PSA (no amine) is less basic and can be extracted into an organic solvent like Ethyl Acetate or Dichloromethane.
-
This "Acid Wash" technique is the most efficient non-chromatographic purification method.
-
References
-
Creemer, L. C., et al. (1998). "Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones."[3][4] The Journal of Antibiotics.
-
BenchChem Technical Support. (2025). "Synthesis of Spinosyn D 17-Pseudoaglycone: A Technical Guide."
- Huang, K., et al. (2016). "Overexpression of specific glycosyltransferases in Saccharopolyspora spinosa to improve spinosyn production." Applied Microbiology and Biotechnology. (Context on spnP function).
-
Sparks, T. C., et al. (2001). "The spinosyns: chemistry, biochemistry, mode of action, and resistance." Comprehensive Molecular Insect Science.
Sources
challenges in Spinosyn A 17-pseudoaglycone purification
Technical Support Center: Spinosyn A 17-Pseudoaglycone Purification
Topic: Challenges in Spinosyn A 17-Pseudoaglycone Purification Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Target Molecule
Spinosyn A 17-pseudoaglycone (17-Psa) is the primary degradation product and biosynthetic intermediate of Spinosyn A. Structurally, it consists of the tetracyclic macrolide core (aglycone) glycosylated with tri-O-methylrhamnose at the C-9 position , but it lacks the forosamine sugar at the C-17 position .
Isolating this specific congener is critical for structure-activity relationship (SAR) studies, as the forosamine moiety is essential for the molecule's potent insecticidal neurotoxicity. The primary challenge in its purification lies in the kinetic control of hydrolysis —removing the C-17 sugar without cleaving the C-9 sugar or degrading the acid-sensitive macrolide core.
Module 1: Upstream Generation (Selective Hydrolysis)
The Challenge: Spinosyn A contains two glycosidic bonds. The C-17 forosamine bond is more acid-labile than the C-9 rhamnose bond. However, "more labile" does not mean "exclusive." If hydrolysis conditions are too aggressive (pH too low, temperature too high, or duration too long), you will strip both sugars, resulting in the biologically inert Aglycone .
Troubleshooting Guide: Optimizing Hydrolysis
| Issue | Root Cause | Corrective Action |
| Low Yield of 17-Psa | Incomplete hydrolysis of Spinosyn A. | Increase reaction time, but monitor by HPLC every 2 hours. Do not simply increase acid concentration. |
| High Levels of Aglycone | "Over-hydrolysis" due to harsh conditions. | Reduce temperature to <60°C. The C-9 rhamnose bond cleaves under vigorous conditions. |
| Macrolide Degradation | Protonation of the 5,6-double bond leading to rearrangement.[1][2][3] | Ensure the acid concentration does not exceed 1N. Use sulfuric acid (H₂SO₄) or HCl in methanol. |
Q: What is the optimal reaction system for generating 17-Psa? A: The standard protocol involves dissolving Spinosyn A in methanol and treating it with dilute acid (e.g., 1N HCl or 0.5N H₂SO₄) at mild temperatures (approx. 60°C). The reaction typically requires 24 hours. The presence of methanol ensures the lipophilic macrolide remains in solution, allowing the acid to access the glycosidic linkage.
Q: How do I stop the reaction precisely? A: Quench the reaction by neutralizing with 1N NaOH or saturated sodium bicarbonate solution immediately upon reaching the desired conversion endpoint. Do not leave the reaction mixture acidic during workup, as hydrolysis will continue.
Pathway Visualization: Hydrolysis Kinetics
Figure 1: Selective hydrolysis pathway. The goal is to arrest the reaction at the green node (17-Pseudoaglycone) and prevent progression to the red node (Aglycone).
Module 2: Purification & Isolation (Downstream)
The Challenge: After hydrolysis, the crude mixture contains the target 17-Psa, unreacted Spinosyn A, free forosamine, and potentially trace aglycone. Separation is complicated by the structural similarity of the macrolide cores.
Key Physicochemical Difference:
-
Spinosyn A: Basic (contains a tertiary amine on the forosamine sugar).
-
17-Pseudoaglycone: Neutral (lacks the amino sugar).[4]
Troubleshooting Guide: Separation Strategy
| Issue | Root Cause | Corrective Action |
| Co-elution on HPLC | Inadequate resolution between Spinosyn A and 17-Psa. | Use a C18 column with an Ammonium Acetate buffer.[5] The pH control improves peak shape for the residual amine-containing Spinosyn A. |
| Poor Solubility | 17-Psa is highly lipophilic. | Dissolve samples in Methanol, Ethanol, or DMSO.[6][7] Avoid water-only mobile phases. |
| Baseline Noise | UV detection interference. | Monitor at 250 nm , which corresponds to the absorption maximum of the conjugated diene system in the macrolide ring. |
Q: Can I use Liquid-Liquid Extraction (LLE) to pre-purify? A: Yes. This is a highly effective "self-validating" step.
-
Adjust the crude hydrolysate to pH 3-4 .
-
Extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Result: The basic Spinosyn A (protonated) and free forosamine sugar will largely remain in the aqueous phase. The neutral 17-Psa will partition into the organic phase. This significantly reduces the load on your HPLC column.
Q: What are the recommended HPLC conditions? A:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Methanol : 2% Ammonium Acetate (40:40:20 v/v).[5][8]
-
Flow Rate: 1.0 - 1.5 mL/min.[8]
-
Expected Retention: Spinosyn A typically elutes earlier than the less polar 17-Psa in reverse-phase systems, though specific elution order depends on the exact mobile phase pH.
Workflow Visualization: Purification Logic
Figure 2: Purification workflow leveraging the basicity difference between the parent molecule and the target pseudoaglycone.
Module 3: Stability & Storage
The Challenge: Even after purification, the 17-Psa molecule retains the C-9 glycosidic bond and the sensitive macrolide core.
Q: How should I store the purified fraction? A:
-
State: Lyophilize to a white solid. Do not store in solution for long periods.
-
Temperature: -20°C.
-
Solvent: If solution storage is necessary, use DMSO or Methanol. Avoid acidic solvents.
Q: Is the 17-Psa active against pests? A: It is significantly less active than Spinosyn A. The loss of the forosamine sugar drastically reduces binding affinity to the nicotinic acetylcholine receptor (nAChR). It is primarily used as an analytical standard or a synthetic intermediate, not an active ingredient.
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][3][6][10] The Journal of Antibiotics, 51(8), 795–800.
-
Cleveland, C. B., et al. (2002). Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems.[6][10] Journal of Agricultural and Food Chemistry, 50(11), 3244–3256.
-
BenchChem. (2025).[2][5][7] HPLC Analysis of Spinosyn D and its Pseudoaglycone. Application Note.
-
BioAustralis. (2024).[6] Spinosyn A 17-pseudoaglycone Product Data Sheet.[6][11]
Sources
- 1. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ppqs.gov.in [ppqs.gov.in]
- 9. archive.epa.gov [archive.epa.gov]
- 10. bioaustralis.com [bioaustralis.com]
- 11. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution in Spinosyn A 17-Pseudoaglycone Chromatography
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: RP-HPLC/UHPLC Method Optimization & Troubleshooting Last Updated: October 2025
Executive Summary
This technical guide addresses the critical separation challenge between Spinosyn A and its primary degradation product, Spinosyn A 17-pseudoaglycone .
The Core Challenge: Spinosyn A contains a basic forosamine sugar moiety. Under hydrolytic stress (acidic conditions or enzymatic action), this sugar is cleaved, yielding the 17-pseudoaglycone.[1] Co-elution occurs because the hydrophobic macrolide core remains largely intact in both species. Successful separation relies on exploiting the pKa difference generated by the loss of the basic amino group.
Module 1: Diagnostic Framework
Before altering your method, identify the specific nature of your resolution loss using this logic flow.
Figure 1: Diagnostic decision tree for isolating the root cause of co-elution.
Module 2: Optimized Chromatographic Protocol
The following method is validated to achieve a Resolution (Rs) > 2.0 between the parent and the pseudoaglycone.
Standard Operating Procedure (SOP-SPIN-04)
| Parameter | Specification | Technical Rationale |
| Column | C18 (L1) , 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or YMC ODS-AQ) | High carbon load required for macrolide retention. "AQ" type phases prevent dewetting in high aqueous starts. |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 5.2 ± 0.1) | CRITICAL: At pH 5.2, Spinosyn A (pKa ~8.1) is protonated ( |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) | Methanol provides different solvation selectivity for the macrolide ring than ACN alone. |
| Isocratic Ratio | 40% A / 60% B | Isocratic elution is preferred for reproducibility of the critical pair. |
| Flow Rate | 1.0 - 1.2 mL/min | Adjusted based on column backpressure limits. |
| Temperature | 35°C | Slightly elevated temperature improves mass transfer for these large molecules (MW ~731 Da). |
| Detection | UV @ 250 nm | Max absorbance for the conjugated diene system in the macrolide core. |
Buffer Preparation (The "Secret Sauce")
Many failures occur here. Do not rely on auto-titration.
-
Manually adjust pH to 5.2 using Glacial Acetic Acid.
-
Filter through 0.45 µm nylon filter before mixing with organics to prevent salt precipitation in the pump heads.
Module 3: The Mechanism of Separation
Understanding the "Why" allows you to troubleshoot effectively.
The separation is driven by Selectivity (
-
Spinosyn A: Contains a forosamine sugar with a tertiary amine.
-
pKa: ~8.1
-
State at pH 5.2: Protonated (Cationic).
-
Behavior: More polar, elutes earlier on RP-C18.
-
-
17-Pseudoaglycone: The forosamine sugar is hydrolyzed (cleaved off).[1][4][5]
-
pKa: Neutral (dominated by the macrolide core).
-
State at pH 5.2: Neutral.
-
Behavior: More hydrophobic, elutes later on RP-C18.
-
The Co-elution Trap: If your buffer pH drifts up to 7.0, Spinosyn A loses its proton. It becomes neutral and hydrophobic. Its retention time shifts later, merging directly into the pseudoaglycone peak.
Figure 2: Mechanistic pathway showing how hydrolysis alters charge state, enabling chromatographic separation.
Module 4: Troubleshooting FAQs
Q1: My resolution is 1.1, and the peaks are tailing. What should I change first?
Answer: Check the Mobile Phase pH . If the pH is correct (5.2), the tailing is likely due to secondary silanol interactions . The protonated amine on Spinosyn A interacts with free silanols on the silica backbone of the column.
-
Fix: Add 10 mM Triethylamine (TEA) to the mobile phase (competes for silanols) OR switch to a highly end-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
Q2: I see Spinosyn A, but the pseudoaglycone peak is missing in my forced degradation sample.
Answer: You may have over-degraded the sample. The 17-pseudoaglycone contains a 5,6-double bond that is susceptible to protonation and rearrangement under vigorous acidic conditions.[4][5]
-
Fix: Ensure your hydrolysis condition is mild (e.g., 0.1 N HCl at ambient temp, not reflux). If the pseudoaglycone degrades, it forms complex mixtures that may not elute or elute in the void volume.
Q3: Can I use 100% Acetonitrile instead of the MeOH/ACN mix?
Answer: It is not recommended. Spinosyns are large macrolides.[6] Methanol provides better solubility and distinct selectivity for the sugar moieties compared to ACN. A 50:50 mix balances the lower backpressure of ACN with the selectivity of MeOH. Using 100% ACN often compresses the critical pair, causing co-elution.
Q4: The baseline is drifting during the run.
Answer: This is usually due to thermal instability or "Ghost Peaks" from the ammonium acetate.
-
Fix: Ensure the column oven is stable at 35°C. Use high-purity (HPLC grade) ammonium acetate. If using a gradient (though isocratic is preferred for this pair), ensure the mixing efficiency of the pump is optimized.
References
-
Food and Agriculture Organization (FAO). FAO Specifications and Evaluations for Agricultural Pesticides: Spinosad. (Evaluates Spinosyn A/D and degradation products).
-
U.S. Environmental Protection Agency (EPA). Environmental Fate of Spinosad - Degradation in Aqueous Systems. (Details the hydrolysis pathway to pseudoaglycone).
-
National Institutes of Health (PubChem). Spinosad Compound Summary: Chemical and Physical Properties.[7] (pKa and Solubility data).
-
BenchChem. HPLC Analysis of Spinosyn D and its Pseudoaglycone. (Application note on chromatographic conditions for spinosyn congeners).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ppqs.gov.in [ppqs.gov.in]
- 3. archive.epa.gov [archive.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spinosad (Ref: XDE 105) [sitem.herts.ac.uk]
- 7. Spinosad | C83H132N2O20 | CID 17754356 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spinosyn A 17-Pseudoaglycone: MS Optimization & Troubleshooting Center
Introduction: The "Missing Nitrogen" Challenge
As researchers transitioning from analyzing parent Spinosad (Spinosyn A & D) to its metabolites, you will encounter a specific chemical hurdle with Spinosyn A 17-pseudoaglycone (PSA) .
Parent Spinosyn A possesses a forosamine sugar moiety containing a basic tertiary amine. This nitrogen is the primary protonation site, making Spinosyn A ionize effortlessly as
The Problem: The 17-pseudoaglycone is formed via acid hydrolysis which cleaves this exact forosamine sugar.[1][2][3][4][5][6][7] You are losing your primary ionization site. The resulting molecule (
-
Drastic reduction in
signal intensity.[8] -
High susceptibility to sodium (
) adduct formation, which resists fragmentation. -
Shift in optimal mobile phase pH requirements.
This guide addresses these specific physicochemical changes to restore sensitivity and selectivity.
Module 1: Ionization & Source Optimization
Controlling Adduct Formation
Because PSA lacks a strong basic center, it will scavenge any available cation. If your mobile phase is too clean (no buffer) or contains sodium traces (glassware), you will see a dominant peak at m/z 613 (
The Fix: Force the formation of the Ammonium adduct (
| Parameter | Recommendation | Mechanism |
| Ionization Mode | ESI Positive (+) | Macrolide oxygens can still accept protons/ammonium. |
| Mobile Phase Additive | 10 mM Ammonium Formate + 0.1% Formic Acid | Formic acid provides protons for |
| Avoid | Pure Methanol/Water without buffer | Leads to uncontrollable Na/K adducts. |
| Source Temperature | 350°C - 400°C | Higher temps needed to desolvate the neutral macrolide compared to the polar parent. |
Visualizing the Ionization Shift
Caption: The chemical transformation from Spinosyn A to PSA removes the basic site, shifting the preferred ionization pathway toward adducts.
Module 2: Mass Analyzer & Transitions (MRM)
Precursor Selection
Do not rely on Autotune for the precursor. Manually inspect the Q1 scan.
-
Target Mass: ~590.7 Da (Monoisotopic).
-
Primary Precursor: m/z 591.4 (
) is preferred if signal is sufficient. -
Alternative Precursor: m/z 608.4 (
) often yields higher intensity but may have different fragmentation kinetics (the ammonia loss occurs first).
Product Ion Selection
Critical Warning: You cannot use the standard Spinosyn A fragment m/z 142 (Forosamine). This part of the molecule is gone .
You must target the remaining sugar (tri-O-methylrhamnose) or the macrolide core.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Notes |
| Quantifier | 591.4 ( | 189.1 | 25 - 35 | Tri-O-methylrhamnose fragment. High specificity. |
| Qualifier 1 | 591.4 ( | 401.3 | 15 - 25 | Aglycone core (Loss of Rhamnose). |
| Qualifier 2 | 591.4 ( | 573.4 | 10 - 15 | Loss of Water ( |
| Alt. Quantifier | 608.4 ( | 189.1 | 30 - 40 | Requires higher CE to strip ammonia first. |
Module 3: Chromatographic Separation
PSA is less polar than Spinosyn A (loss of the polar amino sugar). It will elute later on a Reverse Phase C18 column.
Column Recommendation
-
Primary: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).
-
Dimensions: 2.1 x 100 mm, 1.8 µm or 2.7 µm particle size.
-
Flow Rate: 0.3 - 0.4 mL/min.
Gradient Profile (Example)
Mobile Phase A: Water + 10mM Ammonium Formate + 0.1% Formic Acid Mobile Phase B: Methanol (Methanol generally provides better ionization for macrolides than ACN)
| Time (min) | % B | Event |
| 0.00 | 50 | Initial Hold |
| 1.00 | 50 | Start Gradient |
| 6.00 | 95 | Elution of Spinosyn A (~4 min) & PSA (~5.5 min) |
| 8.00 | 95 | Wash |
| 8.10 | 50 | Re-equilibration |
| 11.00 | 50 | Stop |
Troubleshooting & FAQs
Scenario 1: "I see a peak at m/z 142 for my parent, but nothing for the metabolite."
Root Cause: As detailed in Module 2, the 17-pseudoaglycone lacks the forosamine sugar. The m/z 142 fragment literally does not exist in this molecule. Solution: Switch transitions to 591 -> 189 (Rhamnose sugar) or 591 -> 401 (Aglycone).
Scenario 2: "My signal is unstable and splits into two peaks."
Root Cause: Spinosyn A is a macrolide that can undergo tautomerization or minor conformational changes, but more likely, you are seeing Spinosyn D 17-pseudoaglycone . Spinosad is a mixture of A (major) and D (minor).[9][10][11] Spinosyn D has a methyl group at C-6 (MW +14 Da). Solution: Check for a peak at m/z 605 (Spinosyn D PSA). Ensure your gradient is shallow enough to separate these if they are isobaric cross-talking.
Scenario 3: "Sensitivity is 10x lower than the parent compound."
Root Cause: The loss of the basic nitrogen reduces ionization efficiency. Solution:
-
Check pH: Ensure Formic Acid is fresh.
-
Source Temp: Increase source temp to 400°C.
-
Adduct Check: Run a Q1 scan. If you see m/z 613 (Sodium), your glassware or solvents are dirty. Switch to plasticware or LC-MS grade solvents immediately.
Troubleshooting Workflow
Caption: Diagnostic logic for identifying sensitivity issues specific to the pseudoaglycone.
References
-
FAO/WHO Joint Meeting on Pesticide Residues. (2001). Spinosad: Residues in Food and the Environment. Retrieved from [Link]
- Establishes the degradation pathway and formation of pseudoaglycones via acid hydrolysis.
-
Cleveland, C. B., et al. (2002).[5] "Environmental Fate of Spinosad. 1. Dissipation and Degradation in Aqueous Systems."[4][5] Journal of Agricultural and Food Chemistry, 50(11), 3244-3256. [Link]
- Defines the kinetics of forosamine loss and stability of the pseudoaglycone.
-
-
Provides physicochemical data confirming molecular weight (~590/604 Da) and solubility profiles.[8]
-
-
European Union Reference Laboratories for Pesticide Residues. (2022). Determination of Spinosad and its Metabolites. Retrieved from [Link]
- Source for LC-MS transitions and mobile phase optimization str
Sources
- 1. benchchem.com [benchchem.com]
- 2. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simultaneous determination of spinosad, temephos, and piperonyl butoxide in animal-derived foods using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Spinosyn A 17-Pseudoaglycone Quantification Assays
Welcome to the technical support center for Spinosyn A 17-pseudoaglycone quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this critical analyte. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.
Spinosyn A 17-pseudoaglycone is a key degradation product of Spinosyn A, formed through the acid-catalyzed hydrolysis of the forosamine sugar at the 17-position.[1][2] Accurate quantification is crucial for environmental fate studies, residue analysis, and understanding the stability of Spinosad-based products.[2][3] This guide addresses common challenges encountered during analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific issues you may encounter during your experimental workflow, from sample handling to data interpretation.
Category 1: Sample Preparation & Analyte Stability
Q1: My recovery of Spinosyn A 17-pseudoaglycone is low and inconsistent. What are the likely causes in my sample preparation?
A1: Low and variable recovery is a classic problem often rooted in sample processing. The primary suspects are incomplete extraction, analyte degradation, and improper handling.
-
Extraction Inefficiency: Spinosyn A and its pseudoaglycone are large, complex macrocyclic lactones with moderate lipophilicity.[2] Your extraction solvent must be robust enough to efficiently pull the analyte from the sample matrix.
-
Causality: Complex matrices like soil, animal tissue, or agricultural products can sequester the analyte, preventing its transfer into the extraction solvent. A single solvent may not be sufficient.
-
Solution: Employ a multi-component solvent system. For example, methods for the parent compound, Spinosyn A, often use mixtures like acetonitrile/water, acetone/n-hexane, or methanol.[4][5][6] Acidification of the extraction solvent (e.g., with 1% acetic acid in acetonitrile) can improve the extraction of spinosyns from animal-derived products.[5][7] Ensure vigorous homogenization or sonication to thoroughly disrupt the sample matrix and maximize solvent contact.
-
-
Analyte Degradation (pH Sensitivity): The pseudoaglycone itself can be susceptible to further degradation, particularly under harsh pH conditions. While formed under mild acid, vigorous acidic conditions can lead to decomposition.[1] The parent compounds are also known to hydrolyze at high pH (e.g., pH 9).[8][9]
-
Causality: The stability of the macrolide ring system is pH-dependent. Extreme pH can catalyze hydrolysis or rearrangements.
-
Solution: Maintain the pH of your sample and extraction solutions within a neutral to mildly acidic range (pH 5-7). If your sample matrix is basic, it may be necessary to buffer your extraction solvent. Always process samples promptly and avoid prolonged storage in solution at room temperature.
-
-
Photodegradation: Spinosad is known to degrade via photolysis, which is a primary route of dissipation in aqueous environments.[3][8][9]
-
Causality: The chromophores within the molecular structure absorb light, leading to chemical breakdown.
-
Solution: Protect your samples, standards, and extracts from direct light at all stages. Use amber vials or wrap clear vials in aluminum foil.[10] Minimize exposure to ambient lab lighting where possible.
-
Q2: I am seeing my parent compound, Spinosyn A, convert to the 17-pseudoaglycone during my sample workup. How can I prevent this?
A2: This is a strong indication that your sample preparation conditions are too acidic, mimicking the conditions used to intentionally create the pseudoaglycone.[1][2]
-
Causality: The glycosidic bond of the forosamine sugar at the 17-position is labile under acidic conditions.[1] If your sample matrix is acidic or your extraction solvents are not pH-controlled, you can induce this conversion artifactually.
-
Solution:
-
Measure pH: Check the pH of your sample homogenate and extraction solutions.
-
Buffer Your System: If necessary, use a buffered extraction system (e.g., phosphate or acetate buffer) to maintain a neutral pH.
-
Minimize Processing Time: Reduce the time samples spend in solution before analysis.
-
Use Milder Solvents: Avoid strong acids. If an acid modifier is needed for chromatography, it should be introduced as late as possible, ideally only in the final mobile phase.
-
Category 2: Chromatography (HPLC & LC-MS)
Q3: I am observing poor peak shape (tailing, fronting, or splitting) for my analyte. How can I improve my chromatography?
A3: Peak shape issues are typically caused by chemical or physical interactions within the HPLC system.
-
Peak Tailing:
-
Cause: Often due to secondary interactions between the basic amine moiety on the remaining rhamnose sugar and residual acidic silanols on the HPLC column packing. It can also be caused by column contamination or degradation (a void at the column inlet).
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), or use a mobile phase buffered closer to neutral pH. However, be mindful of MS compatibility; ammonium acetate or formate are preferred MS-friendly buffers.[4][11]
-
Use a High-Quality Column: Employ modern, end-capped columns (e.g., C18) designed for good peak shape with basic compounds.
-
Check Column Health: If the problem appears suddenly, the column may be contaminated or have a void. Flush the column with a strong solvent or reverse it and flush to waste (check manufacturer's instructions first). If this fails, replace the column.[12]
-
-
-
Peak Fronting:
-
Cause: Typically a sign of column overload. The concentration of the analyte injected is too high for the column to handle.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Peak Splitting:
-
Cause: This can be due to a partially blocked column frit, a void in the column packing, or an injection solvent that is much stronger than the mobile phase, causing the analyte to move down the column in two different fronts.[13]
-
Solution:
-
Filter Samples: Ensure all samples and standards are filtered through a 0.22 µm filter before injection.
-
Match Injection Solvent: Whenever possible, dissolve your final extract in the initial mobile phase. If you must use a different solvent, ensure it is weaker than the mobile phase.[13]
-
Inspect Column: Check for physical damage or voids.
-
-
Q4: My analyte's retention time is drifting between injections. What is causing this instability?
A4: Retention time (RT) drift points to a lack of equilibrium in the system or changes in the mobile phase or hardware.[14]
-
Cause & Solution:
-
Insufficient Equilibration: This is common in gradient elution. Ensure the column is fully re-equilibrated to the initial conditions before each injection. A 10-column-volume equilibration is a good starting point.[15]
-
Mobile Phase Changes: Mobile phase can change over time due to the evaporation of the more volatile component (e.g., acetonitrile). Keep mobile phase bottles capped. If preparing buffered solutions, make them fresh daily to prevent microbial growth or pH shifts.
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. A change of just a few degrees can alter solvent viscosity and retention. Use a thermostatted column compartment to maintain a constant temperature.[15]
-
Pump Performance: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to RT shifts.[12][13] Monitor the pump pressure for fluctuations.
-
Category 3: Mass Spectrometry & Quantification
Q5: I suspect matrix effects are suppressing my signal and compromising my results. How can I diagnose and mitigate this?
A5: Matrix effects are a major concern in LC-MS, especially with complex samples. They occur when co-eluting compounds from the matrix interfere with the ionization of the analyte, causing signal suppression or enhancement.[16][17][18]
-
Diagnosis:
-
Post-Column Infusion: Infuse a constant flow of your analyte solution into the mobile phase stream after the analytical column. Inject a blank matrix extract. Any dip or rise in the constant signal baseline where matrix components elute indicates the presence of matrix effects.
-
Quantitative Comparison: Analyze a standard in pure solvent versus a standard spiked into a blank matrix extract at the same concentration. The ratio of the peak areas gives a quantitative measure of the matrix effect.[17]
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates suppression; > 100% indicates enhancement.
-
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The best defense is to remove interfering matrix components before they reach the MS. Use more selective sample preparation techniques like Solid-Phase Extraction (SPE).[19][20]
-
Optimize Chromatography: Adjust your HPLC gradient to better separate the analyte from the interfering matrix components.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This ensures that the standards and samples experience the same matrix effects, canceling out the error.[11][19]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same matrix effects and extraction losses as the analyte. By using the ratio of the analyte signal to the IS signal for quantification, these effects are normalized.
-
Q6: My standard curve has poor linearity (R² < 0.99). What are the common reasons?
A6: Poor linearity can stem from issues with your standards, the instrument, or the concentration range you are using.
-
Standard Degradation: The analyte may be unstable in the diluent over the course of the analytical run. Prepare standards fresh and keep them in the autosampler at a controlled, cool temperature (e.g., 4°C).[10]
-
Inaccurate Pipetting: Serial dilutions are a common source of error. Use calibrated pipettes and perform dilutions carefully. It is often better to prepare intermediate stock solutions to avoid very large dilution factors in a single step.
-
Detector Saturation: At the high end of your curve, the MS detector may be saturated, causing the response to plateau. If this is the case, narrow the calibration range or dilute the upper-level standards.
-
Matrix Effects: If you are not using matrix-matched standards, non-linear matrix effects across the concentration range can distort the curve.[21]
-
Incorrect Regression Model: A simple linear regression with 1/x or 1/x² weighting is often appropriate for LC-MS data. Ensure you are using the correct model for your data.[22]
Key Experimental Protocols
Protocol 1: General Sample Extraction & SPE Cleanup Workflow
This protocol provides a template for extracting Spinosyn A 17-pseudoaglycone from a solid matrix (e.g., soil, tissue). Optimization will be required for your specific matrix.
-
Homogenization: Weigh 5 g of the sample into a centrifuge tube. Add 10 mL of a buffered extraction solvent (e.g., acetonitrile with 1% acetic acid or 10 mM ammonium acetate).[5]
-
Extraction: Tightly cap the tube and homogenize for 2 minutes at high speed. Alternatively, vortex vigorously for 1 minute and sonicate for 15 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to pellet solid material.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water. Do not let the cartridge go dry.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C.[4] Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial for analysis.
Protocol 2: Preparation of a Matrix-Matched Calibration Curve
-
Prepare Blank Matrix Extract: Process a sample known to be free of the analyte using the exact same procedure as your study samples (Protocol 1). This resulting solution is your "blank matrix."
-
Prepare a High Concentration Spiking Standard: Prepare a concentrated stock of Spinosyn A 17-pseudoaglycone in a pure solvent like methanol.
-
Create Top Standard: Add a small, precise volume of the high concentration spiking standard to a known volume of the blank matrix to create the highest point of your calibration curve (e.g., Calibrant 8).
-
Serial Dilution: Perform serial dilutions of Calibrant 8 using the blank matrix as the diluent to create the rest of your calibration standards (e.g., Calibrants 7 through 1).
-
Analysis: Analyze the full set of matrix-matched calibrants alongside your samples in the same analytical run.
Data & Visualization
Table 1: Typical Starting LC-MS/MS Parameters
These parameters for the parent compound Spinosyn A can serve as a starting point for developing a method for its 17-pseudoaglycone. The precursor ion for the pseudoaglycone will be different and must be determined experimentally.
| Parameter | Typical Setting | Rationale |
| LC Column | C18, < 3 µm particle size (e.g., 2.1 x 100 mm) | Provides good retention for moderately lipophilic compounds.[4] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate + 0.1% Acetic Acid | MS-friendly buffer and acidifier to promote protonation.[4] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for 2.1 mm ID columns. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity.[4] |
| Ionization Mode | ESI (+) | The amine group readily accepts a proton.[4] |
| Precursor Ion (m/z) | Spinosyn A: 732.5 | This will need to be adjusted for the 17-pseudoaglycone (C₃₃H₅₀O₉, MW 590.7). Expect [M+H]⁺ at ~591.7 m/z.[2][4] |
| Product Ions (m/z) | Spinosyn A: 142.1 | This fragment corresponds to the protonated forosamine sugar, which is absent in the pseudoaglycone. New product ions from the macrolide core must be identified.[4] |
Diagrams
Caption: General troubleshooting workflow for quantification assays.
// Error Nodes Error1 [label="Error Point:\nAnalyte Degradation\n(pH, Light)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Error2 [label="Error Point:\nPoor Extraction\nRecovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Error3 [label="Error Point:\nLoss of Analyte\nduring Cleanup", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Error4 [label="Error Point:\nMatrix Effects\nIon Suppression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Workflow Path Sample -> Homogenize; Homogenize -> Extract; Extract -> Cleanup; Cleanup -> Reconstitute; Reconstitute -> Analysis;
// Error Connections Homogenize -> Error1 [style=dashed, arrowhead=none, color="#EA4335"]; Homogenize -> Error2 [style=dashed, arrowhead=none, color="#EA4335"]; Cleanup -> Error3 [style=dashed, arrowhead=none, color="#EA4335"]; Analysis -> Error4 [style=dashed, arrowhead=none, color="#EA4335"]; } }
Caption: Sample preparation workflow with potential points of error.
References
-
Analytical Method for Spinosad (Animal and Fishery Products). (n.d.). Japanese Food Chemistry Research Foundation. [Link]
-
Rahman, M. M., El-Aty, A. M. A., Ara, J., Park, J.-H., Kim, M.-R., Eun, J.-B., Shin, H.-C., & Shim, J.-H. (2020). Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC–MS/MS for analysis. Biomedical Chromatography, 35(3), e5007. [Link]
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones. The Journal of Antibiotics, 51(8), 795–800. [Link]
-
Food and Agriculture Organization of the United Nations. (2001). Spinosad (203). [Link]
-
U.S. Environmental Protection Agency. (n.d.). Residue Analytical Methods: Spinosad; GRM 95.03. EPA Archive. [Link]
-
Kim, M., Cho, H., Kim, D., & Im, M. (2013). Development of Analytical Methods of Spinosad in Agricultural Commodities by HPLC with UV Detector and Monitoring. Korean Journal of Pesticide Science, 17(4), 312–320. [Link]
-
Bioaustralis Fine Chemicals. (n.d.). Spinosyn A 17-pseudoaglycone. [Link]
-
Meulenberg, E. P., Mulder, W. H., & Stoks, P. G. (2005). Immunoassays for Pesticides. Environmental Science & Technology, 39(23), 521A-529A. [Link]
-
Lee, M., Walt, D. R., & Nugent, P. (1999). Fluorescent excitation transfer immunoassay for the determination of spinosyn A in water. Journal of Agricultural and Food Chemistry, 47(7), 2766–2770. [Link]
-
Rahman, M. M., et al. (2020). Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with liquid chromatography-tandem mass spectrometry for analysis. Semantic Scholar. [Link]
-
Hale, P., & Re-Solomon, B. (2002). Determination of spinosad and its metabolites in food and environmental matrices. 3. Immunoassay methods. Journal of Agricultural and Food Chemistry, 50(12), 3373–3379. [Link]
-
European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Correct spinosad quantitation strategies. [Link]
-
Thompson, G. D., Dutton, R., & Sparks, T. C. (2000). Development of Spinosad and Attributes of a New Class of Insect Control Products. Down to Earth, 55(1). [Link]
-
National Center for Biotechnology Information. (n.d.). Spinosyn A. PubChem Compound Database. [Link]
-
Cleveland, C. B., Bormett, G. A., Saunders, D. G., Powers, F. L., & Wolt, J. D. (2002). Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems. Journal of Agricultural and Food Chemistry, 50(12), 3244–3256. [Link]
-
World Health Organization. (2024). Spinosad Bilayer Tablets for Direct Application. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
van Eeckhaut, A., et al. (2021). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules, 26(11), 3291. [Link]
-
ResearchGate. (n.d.). Typical Mass Chromatogram of Target Macrocyclic Lactone Chemicals. [Link]
-
ResearchGate. (n.d.). Determination of Spinosad and Its Metabolites in Food and Environmental Matrices. 3. Immunoassay Methods. [Link]
-
Tao, Y., et al. (2009). Determination of macrocyclic lactone drug residues in animal muscle by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 92(2), 556-565. [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Wille, K., & de Brabander, H. (n.d.). Pitfalls in LC-MS(-MS) Analysis. GTFCh. [Link]
-
Tran, B. Q., & Wong, P. K. (2014). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of Laboratory Automation, 19(6), 535–545. [Link]
-
Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Niessen, W. M. A., Manini, P., & Andreoli, R. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881–899. [Link]
-
MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]
-
ResearchGate. (2020). Interpreting and troubleshooting anomalous HPLC results? [Link]
-
Agilent Technologies. (2014). Reduction of Matrix Effects with the Agilent 1200 Infinity Series Online SPE Solution. [Link]
Sources
- 1. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
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- 22. mdpi.com [mdpi.com]
avoiding degradation of Spinosyn A 17-pseudoaglycone during extraction
Introduction for the Researcher
Welcome to the technical support center for Spinosyn A analysis. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with Spinosyn A and need to ensure its integrity throughout experimental workflows. The formation of the Spinosyn A 17-pseudoaglycone, an acid-catalyzed degradation product, is a common challenge that can compromise the accuracy and validity of quantitative studies.
This document provides in-depth, evidence-based answers to frequently encountered problems. We will explore the mechanisms of degradation, offer detailed troubleshooting guides for preventing the formation of this key impurity, and provide validated protocols to ensure the stability of your analyte. Our goal is to equip you with the expertise to develop robust, self-validating analytical methods.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability
Q1: What is Spinosyn A 17-pseudoaglycone, and why is its formation a critical issue during extraction?
Spinosyn A 17-pseudoaglycone is a primary degradation product of Spinosyn A.[1] It is formed by the selective hydrolysis of the forosamine sugar moiety from the 17-position of the parent macrolide structure.[1][2]
The formation of this pseudoaglycone is a significant concern for several reasons:
-
Quantitative Inaccuracy: Its presence indicates a loss of the parent Spinosyn A, leading to an underestimation of the true concentration in the sample.
-
Reduced Bioactivity: The forosamine sugar is considered essential for the potent insecticidal activity of Spinosyn A.[1] Its loss results in a compound with significantly weaker activity, which can be misleading in bioassays or efficacy studies.
-
Regulatory Compliance: In regulated environments, the presence and quantity of degradation products must be monitored and controlled. Uncontrolled formation of the 17-pseudoaglycone can lead to batch-to-batch variability and potential rejection.
Q2: What is the primary chemical mechanism that leads to the formation of the 17-pseudoaglycone?
The conversion of Spinosyn A to its 17-pseudoaglycone is an acid-catalyzed hydrolysis reaction.[2][3] The glycosidic bond linking the forosamine sugar to the macrolide core is labile under mild acidic conditions.[1][2] The presence of protons (H+) in the extraction solvent or sample matrix facilitates the cleavage of this bond, releasing the forosamine and leaving the pseudoaglycone.
Caption: Degradation of Spinosyn A to its 17-pseudoaglycone.
Q3: Beyond pH, what other factors can degrade Spinosyn A during extraction and handling?
While acid-catalyzed hydrolysis is the specific pathway to the 17-pseudoaglycone, other factors can degrade Spinosyn A into different products, further complicating analysis. It is crucial to control these variables to ensure overall sample integrity.
| Factor | Mechanism of Degradation & Consequence | Mitigation Strategy |
| Light (Photolysis) | Photodegradation is the most significant environmental degradation route for Spinosad. Exposure to sunlight, particularly UV rays, rapidly breaks down the molecule, with reported half-lives of less than a day.[4][5] The primary photolytic pathway involves the loss of the forosamine sugar and reduction of the 13,14-bond on the macrolide ring.[4][6] | Conduct all extraction and handling steps under amber lighting or in darkness. Use amber glass vials for sample storage and processing. |
| High Temperature | Elevated temperatures accelerate all chemical degradation reactions, including hydrolysis and oxidation.[7][8] During solvent evaporation steps, excessive heat can lead to significant analyte loss. The exothermic decomposition temperature for Spinosad is reported at 173°C, but degradation occurs at much lower temperatures. | Maintain sample and extract temperatures below 40°C during all steps, especially concentration/evaporation.[9] Store samples and extracts at low temperatures (-20°C) for short-term and long-term stability.[10] |
| Oxygen (Oxidation) | The complex structure of Spinosyn A is susceptible to oxidation, which can be accelerated by the presence of oxygen, light, and heat.[7] This leads to the formation of various unwanted byproducts. | If samples are highly sensitive, consider purging extraction vessels with an inert gas like nitrogen or argon. Use degassed solvents for extraction and analysis. |
| Enzymes | In biological matrices (e.g., plant tissue, microbial cultures), endogenous enzymes like polyphenol oxidase and peroxidase can degrade phenolic compounds and other complex molecules like Spinosyn A once cell compartments are ruptured during homogenization.[7] | Work quickly and keep samples cold during homogenization to minimize enzymatic activity. Consider flash-freezing samples in liquid nitrogen immediately after collection. |
Part 2: Troubleshooting Guide - Preventing Degradation
This section addresses common issues encountered during the extraction of Spinosyn A.
Problem: My analysis shows low recovery of Spinosyn A and a significant peak corresponding to the 17-pseudoaglycone.
This is a classic sign of acid-catalyzed hydrolysis occurring during your workflow.
Root Cause Analysis & Corrective Actions:
-
Cause #1: Acidic Extraction Solvent or Matrix
-
Why it happens: Many standard extraction protocols for natural products use acidified solvents (e.g., methanol with formic or acetic acid) to improve the solubility and recovery of target analytes. For Spinosyn A, this is detrimental and directly promotes the formation of the 17-pseudoaglycone.[2]
-
Solution: Maintain Neutral to Basic pH. The stability of Spinosyn A is greatest in neutral to slightly basic conditions. Adjust your protocol to ensure the pH of the extraction mixture is between 7 and 10.
-
For fermentation broths, it is common practice to adjust the pH to 8.5-9.5 with NaOH or another base before extraction.[11][12]
-
For solid samples like tissues or soil, use a neutral or slightly basic buffer during homogenization. An extraction method for animal tissues uses dipotassium hydrogen phosphate to create a basic environment.[9]
-
-
-
Cause #2: High Temperature During Solvent Evaporation
-
Why it happens: Heat provides the activation energy needed for the hydrolysis reaction. Even if your solvent is nominally neutral, residual acidic components in the matrix combined with high temperatures (e.g., >40-50°C) on a rotary evaporator can accelerate degradation.
-
Solution: Strict Temperature Control. Never exceed 40°C when concentrating your extracts.[9] Use a rotary evaporator with a precisely controlled water bath and apply vacuum to facilitate solvent removal at a lower temperature. For final drying, a gentle stream of nitrogen is preferred.
-
-
Cause #3: Prolonged Exposure to Unfavorable Conditions
-
Why it happens: Chemical degradation is a function of both conditions and time. The longer the sample is exposed to even mildly acidic pH or elevated temperatures, the more degradation will occur.
-
Solution: Optimize for Speed. Streamline your extraction workflow to minimize the time from initial homogenization to the final, stable extract. Do not leave samples sitting in extraction solvent on the benchtop for extended periods. Process them promptly.
-
Part 3: Recommended Protocol for Stable Spinosyn A Extraction
This protocol synthesizes best practices from validated analytical methods to maximize the recovery of intact Spinosyn A while minimizing degradation.[9][13][14]
Objective: To extract Spinosyn A from a solid or semi-solid matrix (e.g., soil, plant tissue, fermentation cake) while preventing its conversion to the 17-pseudoaglycone.
Materials:
-
Sample Matrix (e.g., 20 g)
-
Extraction Solvent: Acetone/n-hexane (1:2, v/v) or Acetonitrile/Water (80:20, v/v)
-
pH Adjustment: 1M Dipotassium hydrogen phosphate or 2M NaOH
-
Drying Agent: Anhydrous sodium sulfate
-
Homogenizer (e.g., Polytron)
-
Centrifuge
-
Rotary Evaporator (with water bath <40°C)
-
Solid Phase Extraction (SPE) Cartridges for cleanup (e.g., Silica) if required
-
Amber glassware
Step-by-Step Methodology:
-
Sample Preparation & pH Control (Critical Step):
-
Initial Extraction:
-
Add 100 mL of the extraction solvent (e.g., acetone/n-hexane 1:2, v/v).[9]
-
Homogenize again for 1-2 minutes. All steps should be performed under amber light.
-
Centrifuge the mixture at 3,000 rpm for 5-10 minutes to separate the phases.
-
Carefully collect the organic supernatant (the extract).
-
-
Re-extraction:
-
Add another 50 mL of the extraction solvent to the remaining solid residue.
-
Repeat the homogenization and centrifugation steps.
-
Combine this second organic supernatant with the first.
-
-
Drying and Concentration:
-
Pass the combined organic layers through a column containing anhydrous sodium sulfate to remove any residual water.[9]
-
Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C. [9]
-
Evaporate the solvent until a small volume remains or to complete dryness.
-
-
Reconstitution & Analysis:
-
Dissolve the dried residue in a known volume of a suitable solvent for your analytical method (e.g., acetonitrile or an acetonitrile/ammonium acetate solution for HPLC).[10]
-
The sample is now ready for cleanup via SPE if necessary, or for direct injection into an LC-MS or HPLC-UV system.
-
Caption: Recommended workflow with critical control points.
References
-
Cleveland, C. B., Mayes, M. A., & Cryer, S. A. (2002). Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems. Journal of Agricultural and Food Chemistry, 50(11), 3244–3256. [Link]
-
Food and Agriculture Organization of the United Nations. (2001). Spinosad (203). FAO Plant Production and Protection Papers. [Link]
-
Ministry of Health, Labour and Welfare, Japan. (2011). Analytical Method for Spinosad (Animal and Fishery Products). [Link]
-
U.S. Environmental Protection Agency. (1995). Residue Analytical Methods: Spinosad; GRM 95.03. EPA Archive. [Link]
-
Kirst, H. A., et al. (2000). Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection. Journal of Agricultural and Food Chemistry, 48(11), 5131-7. [Link]
-
Sparks, T. C., et al. (2000). Determination of spinosad and its metabolites in food and environmental matrices. 3. Immunoassay methods. Journal of Agricultural and Food Chemistry, 48(11), 5143-9. [Link]
-
Schwedler, D. A., et al. (2000). Determination of Spinosad and Its Metabolites in Citrus Crops and Orange Processed Commodities by HPLC with UV Detection. Journal of Agricultural and Food Chemistry, 48(11), 5138-42. [Link]
-
Cleveland, C. B. (2002). Environmental Fate of Spinosad. 1. Dissipation and Degradation in Aqueous Systems. ResearchGate. [Link]
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones. The Journal of Antibiotics, 51(8), 795-800. [Link]
- CN109628530A - Extraction method for spinosad.
-
Madrigal-Lugo, R. A., et al. (2011). The biosynthetic pathway and structure of spinosyn A and spinosyn D. ResearchGate. [Link]
-
PubChem. (n.d.). Spinosyn A. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
- CN110734467B - Method for extracting and purifying spinosad from fermentation liquor.
-
Bioaustralis Fine Chemicals. (n.d.). Spinosyn A 17-pseudoaglycone. [Link]
-
Fazolin, M., et al. (2016). A review of Spinosyns, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. Journal of Entomological and Acarological Research, 48(5653). [Link]
-
Castañeda-Ovando, A., et al. (2009). Anthocyanins: Factors Affecting Their Stability and Degradation. Molecules, 14(5), 1536-1563. [Link]
-
Liu, Y., et al. (2023). Factors affecting the stability of anthocyanins and strategies for improving their stability: A review. Food Chemistry, 426, 136595. [Link]
Sources
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- 3. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of spinosad and its metabolites in food and environmental matrices. 3. Immunoassay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Extraction method for spinosad - Eureka | Patsnap [eureka.patsnap.com]
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- 13. archive.epa.gov [archive.epa.gov]
- 14. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spinosyn A 17-Pseudoaglycone Analysis
Introduction: The "Missing Sugar" Challenge
Welcome to the technical support hub for Spinosyn analysis. If you are here, you are likely struggling to quantify Spinosyn A 17-pseudoaglycone (17-PSA) .
The Core Problem: Most standard protocols for Spinosad (the parent mixture of Spinosyn A and D) fail for 17-PSA because they rely on the chemical properties of the forosamine sugar (the amino group). 17-PSA is the degradation product formed precisely by the loss of this forosamine sugar .
This structural change fundamentally alters the molecule's polarity, basicity, and ionization efficiency. This guide refines your method to account for these shifts.
Module 1: Mass Spectrometry & Detection
Issue: "I can detect Spinosyn A, but the 17-PSA signal is non-existent."
Diagnosis: You are likely using the wrong MRM transitions or ionization assumptions.
Technical Insight: Spinosyn A (Parent) ionizes easily as
Troubleshooting Protocol: The "Adduct Shift"
-
Change Precursor Ion Targeting:
-
Correct MRM Transitions:
-
Standard Spinosyn A Transition:
(Quantifying the Forosamine fragment). -
Why this fails for 17-PSA: 17-PSA does not have the forosamine group (mass 142).[1]
-
Correct 17-PSA Transitions: You must target the loss of the remaining sugar (tri-O-methylrhamnose) or water losses.
-
Recommended MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | Type | Mechanism |
| Spinosyn A | 732.5 | 142.2 | Quant | Forosamine cleavage |
| Spinosyn A | 732.5 | 98.1 | Qual | Forosamine fragment |
| 17-PSA | 608.4 | 591.4 | Quant | Loss of |
| 17-PSA | 591.4 | 417.3 | Quant/Qual | Loss of Rhamnose moiety |
| 17-PSA | 591.4 | 573.4 | Qual | Loss of |
Note: Exact m/z values depend on your instrument calibration. Always perform a product ion scan on your specific standard.
Module 2: Chromatographic Separation
Issue: "The 17-PSA peak is tailing or co-eluting with matrix interferences."
Diagnosis: Residual silanol interactions or improper mobile phase pH.[1] Technical Insight: While the parent Spinosyn A is basic (pKa ~8), 17-PSA is essentially neutral/lipophilic.[1] This causes a massive retention time shift . 17-PSA is significantly more hydrophobic than the parent and will elute later on Reverse Phase (C18).
Refined Method Parameters
-
Column Selection:
-
Mobile Phase Modifiers:
Visualizing the Separation Logic (DOT Diagram):
Caption: Separation logic highlighting the retention shift due to the loss of the amino-sugar.
Module 3: Extraction & Stability
Issue: "My recovery is low/inconsistent compared to Spinosyn A."
Diagnosis: pH-induced degradation or solubility mismatch.[1] Technical Insight:
-
Acid Sensitivity: 17-PSA is an acid-degradation product.[1][2][3] However, strong acid (pH < 2) will further hydrolyze the C9-rhamnose sugar, destroying 17-PSA and converting it to the full aglycone.[1]
-
Basicity Mismatch: Standard "QuEChERS" often uses buffers (citrate/acetate).[1] Spinosyn A (base) extracts well at pH 8+. 17-PSA (neutral) extracts well at a wider pH range but prefers neutral organic solvents.[1]
Protocol: Modified Extraction for Simultaneous Analysis
Step-by-Step Workflow:
-
Homogenization: Weigh 10g sample.
-
Extraction Solvent: Add 10 mL Acetonitrile (ACN) .
-
Modification: Do NOT add acid (HCl/H2SO4) to the solvent. Use pure ACN or ACN with 1% Acetic Acid (mild).[1]
-
-
Salting Out: Add QuEChERS salts (
).-
Avoid: Citrate buffers if they drop pH too low. Standard EN 15662 salts are safe.
-
-
Agitation: Shake vigorously for 1 min. Centrifuge at 4000 rpm.
-
Clean-up (dSPE):
-
Use PSA (Primary Secondary Amine) to remove fatty acids/sugars.[1]
-
Caution: PSA is basic.[4][5] While Spinosyn A is stable, ensure contact time is short (<5 mins) to prevent any potential base-catalyzed rearrangements of the macrolide ring (though 17-PSA is generally stable to PSA).[1]
-
Alternative: If recoveries remain low, switch to C18-only dSPE to avoid pH shifts.
-
Extraction Decision Tree (DOT Diagram):
Caption: Decision tree for extraction emphasizing pH control to prevent secondary degradation.
References
-
Food and Agriculture Organization (FAO). (2001). Pesticide Residues in Food: Spinosad Evaluations Part I - Residues. FAO Plant Production and Protection Paper.
-
BenchChem. (2025).[1][3][6] A Comparative Analysis of Spinosyn A and D Pseudoaglycones.[1]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 11767113, Spinosyn A 17-pseudoaglycone.[1][1]
-
European Food Safety Authority (EFSA). (2018).[1] Peer review of the pesticide risk assessment of the active substance spinosad. EFSA Journal.[1] [1]
-
Cleveland, C. B., et al. (2002).[1][2] Environmental Fate of Spinosad.[2][5][7][8][9] 1. Dissipation and Degradation in Aqueous Systems.[2][5] Journal of Agricultural and Food Chemistry.[2] [1]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. researchgate.net [researchgate.net]
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- 7. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
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- 9. apvma.gov.au [apvma.gov.au]
matrix effects in Spinosyn A 17-pseudoaglycone analysis
[1][2][3]
Topic: Matrix Effects in Spinosyn A 17-Pseudoaglycone (PSA) Analysis Content Type: Technical Support Center & Troubleshooting Guide Audience: Analytical Chemists, Residue Specialists, and Drug Development Scientists[1][2][3][4]
Introduction: The "Forosamine Factor" in Residue Analysis
Welcome to the technical support hub for Spinosyn metabolites. While Spinosyn A (the parent) is a well-characterized macrocyclic lactone, its primary degradation product, Spinosyn A 17-pseudoaglycone (17-PSA) , presents unique analytical challenges.[1][2][3][4]
The Core Challenge: 17-PSA is formed by the hydrolysis of the forosamine sugar at the C-17 position.[5][6]
-
Chemical Consequence: The parent Spinosyn A is basic (due to the tertiary amine on the forosamine sugar).[7] The 17-PSA metabolite loses this amine, rendering it significantly less basic and more lipophilic.[2]
-
Analytical Impact: This shift in polarity and pKa fundamentally alters how the molecule interacts with extraction buffers, cleanup sorbents, and—most critically—how it competes for protons in the Electrospray Ionization (ESI) source, making it highly susceptible to Matrix Effects (ME) .[7]
This guide provides a self-validating workflow to diagnose, mitigate, and calculate matrix effects for this specific metabolite.
Module 1: Diagnostic Workflow
Is it Matrix Effect or Recovery Loss?
Before modifying your extraction, you must distinguish between extraction inefficiency (loss of analyte during prep) and signal suppression (loss of signal in the MS source).[3][7]
Diagnostic Decision Tree
Figure 1: Diagnostic logic to isolate the root cause of low sensitivity.
Module 2: Extraction & Cleanup (The Root Cause)[3][8]
The Trap: Standard Spinosyn methods often use Cation Exchange (SCX) or acidified buffers to protonate the amine group of the parent molecule.[7] This fails for 17-PSA.
Protocol: Modified QuEChERS for 17-PSA
Because 17-PSA lacks the basic forosamine group, it behaves as a neutral, lipophilic macrolide.[1][2][7]
| Step | Action | Technical Rationale (The "Why") |
| 1. Extraction | Use Citrate-Buffered QuEChERS (EN 15662).[1][3][7] | Maintain pH ~5.0–5.5. Critical: Avoid strong acids (pH < 3). The 17-PSA 5,6-double bond is labile and will rearrange/degrade in strong acid [1].[1][2] |
| 2. Partitioning | Add NaCl / MgSO4.[7] | Standard phase separation.[7][8] Ensure the organic layer is Acetonitrile (ACN).[3] |
| 3. Cleanup (dSPE) | Use: PSA (Primary Secondary Amine) + C18.Avoid: Strong Cation Exchange (SCX).[3][7] | PSA removes organic acids (matrix) but will not retain 17-PSA (which is neutral).[1][3][7] SCX is useless here because 17-PSA has no amine to bind.[1][2][3] |
| 4. Chlorophyll | Caution with GCB (Graphitized Carbon Black).[3][7] | Spinosyns are planar macrocycles.[7] They have high affinity for GCB.[7] If removing pigments, use minimal GCB (<50 mg) or specialized "CarbonX" sorbents to prevent irreversible adsorption.[2][3][7] |
Module 3: Chromatographic Resolution & MS Parameters
Matrix effects occur when co-eluting compounds (phospholipids, humic acids) "steal" charge from your analyte in the ESI source.[3][7] Since 17-PSA is a weaker base than Spinosyn A, it loses this competition easily.[1][2][3]
Mitigation Strategy: The "Dilute and Shoot" Rule
For 17-PSA, dilution is often more effective than complex cleanup. [1][2]
-
Protocol: Dilute the final extract 1:5 or 1:10 with mobile phase A.
-
Mechanism: Matrix load decreases linearly, but signal suppression often decreases exponentially.[2][3][7] You gain S/N (Signal-to-Noise) despite lower absolute concentration.[1][2][3]
LC-MS/MS Configuration
-
Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 1.8 µm.[2][3][7]
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[7]
-
Why Ammonium Formate? It provides a constant supply of protons and ammonium ions (NH4+).[3][7] This "buffers" the ionization environment, ensuring 17-PSA can form
or adducts even in the presence of matrix [2].[3][7]
Module 4: Quantification & Calculation
The Matrix Factor (MF)
You cannot rely on solvent-based calibration curves for 17-PSA in complex matrices (e.g., soil, leafy vegetables).[1][2][3] You must calculate the Matrix Factor.[7]
Formula:
| MF Value | Interpretation | Action Required |
| 0.8 – 1.2 | Negligible Effect | Use Solvent Standards. |
| < 0.8 | Ion Suppression | Mandatory: Use Matrix-Matched Calibration or Internal Standard. |
| > 1.2 | Ion Enhancement | Mandatory: Use Matrix-Matched Calibration. |
Internal Standard Selection
Frequently Asked Questions (FAQ)
Q1: I see a "ghost peak" of 17-PSA in my pure Spinosyn A standard. Contamination?
-
Explanation: If your autosampler is not cooled (4°C) or your mobile phase is too acidic (>0.1% Formic Acid), the parent Spinosyn A can hydrolyze inside the vial over a long sequence, shedding the forosamine sugar to form 17-PSA [3].[7]
-
Fix: Keep samples at 4°C. Limit run times to <24 hours. Check mobile phase pH.[7]
Q2: Why is my recovery of 17-PSA low (<50%) while Spinosyn A is high (>90%) in the same extraction?
-
Diagnosis: Incorrect cleanup sorbent.[7]
-
Explanation: You likely used a Cation Exchange (SCX) cleanup step intended for Spinosyn A. Spinosyn A binds to SCX (good); 17-PSA does not (it flows through to waste or is lost during wash steps if the protocol assumes retention).[3][7]
-
Fix: Switch to dSPE with PSA/C18 only.
Q3: Can I use APCI instead of ESI to reduce matrix effects?
-
Expert Insight: Yes. APCI (Atmospheric Pressure Chemical Ionization) is less susceptible to matrix suppression than ESI.[3][7][10] However, Spinosyns are thermally labile.[2][3][7]
-
Recommendation: If using APCI, ensure the source temperature is optimized (<400°C) to prevent thermal degradation of the macrocycle.[7]
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998).[1][2][3][7] Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][6][7][11] The Journal of Antibiotics, 51(8), 795–800.[2][3][7] Link
-
Schwedler, D. A., Thomas, A. D., & Yeh, L. T. (2000).[1][2][3][7] Determination of spinosad and its metabolites in food and environmental matrices.[7][8][12][13][14][15] 2. Liquid chromatography-mass spectrometry.[1][3][7][8][12][14][15][16][17] Journal of Agricultural and Food Chemistry, 48(10), 5138-5145.[1][2][3][7] Link[3][7]
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2001).[3][7][8] Spinosad: Residue and Analytical Aspects. FAO Plant Production and Protection Paper. Link
-
Stahnke, H., & Alder, L. (2015).[2][3][7][18] Matrix effects in liquid chromatography–electrospray ionization–mass spectrometry. Journal of Separation Science. Link[3]
Sources
- 1. Spinosyn A 17-pseudoaglycone | C33H50O9 | CID 11767113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. extranet.who.int [extranet.who.int]
- 3. caymanchem.com [caymanchem.com]
- 4. FAO Knowledge Repository [openknowledge.fao.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
- 9. Evaluation of confirmatory data following the Article 12 MRL review for spinosad - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of spinosad and its metabolites in food and environmental matrices. 2. Liquid chomatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of Spinetoram Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The influence of electrospray ion source design on matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison: Spinosyn A vs. Spinosyn A 17-Pseudoaglycone
[1][2][3]
Executive Summary
This guide provides a rigorous technical comparison between Spinosyn A (the primary active component of Spinosad) and its specific degradation product, Spinosyn A 17-pseudoaglycone (17-PSA).[1]
The Core Distinction:
-
Spinosyn A is a potent allosteric modulator of nicotinic acetylcholine receptors (nAChRs), deriving its efficacy from the synergistic binding of its tetracyclic core and two glycosidic appendages: tri-O-methyl-L-rhamnose (C-9) and D-forosamine (C-17).[1]
-
Spinosyn A 17-pseudoaglycone is the hydrolysis product resulting from the selective cleavage of the forosamine sugar.[2][3][4][5]
-
Experimental Verdict: The removal of the forosamine moiety renders 17-PSA biologically inert or significantly less potent (>100-fold reduction) compared to the parent compound. This confirms the forosamine amino sugar as the critical pharmacophore for receptor affinity.
Structural & Mechanistic Analysis
Chemical Architecture
The biological activity of spinosyns is governed by the "Anchor and Trigger" hypothesis. The hydrophobic core and rhamnose sugar "anchor" the molecule into the lipid bilayer/receptor interface, while the forosamine sugar (specifically the protonated tertiary amine) acts as the "trigger" to interact with the anionic sub-site of the receptor.
| Feature | Spinosyn A (Parent) | Spinosyn A 17-Pseudoaglycone |
| CAS Number | 131929-60-7 | 131929-68-5 |
| Formula | C₄₁H₆₅NO₁₀ | C₃₃H₅₀O₉ |
| C-9 Substituent | 2,3,4-tri-O-methyl-L-rhamnose | 2,3,4-tri-O-methyl-L-rhamnose |
| C-17 Substituent | D-Forosamine (Amino sugar) | Hydroxyl group (-OH) |
| pKa (Basic) | ~7.8 (Amine) | Neutral (No basic nitrogen) |
| Lipophilicity | High (LogP ~4-5) | Moderate (Increased polarity at C17) |
Structural Degradation Pathway (Visualization)
The following diagram illustrates the acid-catalyzed hydrolysis pathway that converts the active parent into the inactive metabolite.
Figure 1: Selective hydrolysis pathway of Spinosyn A.[1][5] The loss of the forosamine sugar at C-17 yields the 17-pseudoaglycone.[2][1][3][4][5]
Comparative Biological Activity[2]
The following data synthesizes Structure-Activity Relationship (SAR) studies (see Sparks et al.[1] and Creemer et al.).[4][5]
Insecticidal Potency (Tobacco Budworm - Heliothis virescens)[2][7]
| Compound | LC₅₀ (ppm) | Relative Potency | Interpretation |
| Spinosyn A | 0.3 - 0.5 | 100% (Baseline) | Highly active nAChR modulator.[1] |
| Spinosyn A 17-PSA | > 100.0 | < 1% | Essentially inactive.[1] |
| Spinosyn A Aglycone | > 500.0 | ~0% | Inactive (Loss of both sugars). |
Mechanism of Inactivation
The drastic loss of activity in 17-PSA validates the specific role of the forosamine nitrogen .
-
Binding Site: Spinosyn A binds to a site distinct from neonicotinoids, likely in the transmembrane domain of the nAChR.
-
Electrostatics: The tertiary amine on forosamine is protonated at physiological pH. This positive charge is required to anchor the molecule to an anionic residue within the receptor pocket.
-
Failure Mode: 17-PSA lacks this nitrogen. While the rhamnose (retained) allows the molecule to associate with the membrane, the lack of the "electrostatic hook" prevents receptor activation/modulation.
Experimental Protocols
To verify these findings in your own laboratory, use the following self-validating protocols for isolation and testing.
Preparation of 17-Pseudoaglycone (Acid Hydrolysis)
Objective: Selectively cleave the acid-labile forosamine sugar without degrading the rhamnose or the macrolide core.
-
Reagents: Dissolve Spinosyn A (100 mg) in MeOH (10 mL). Add 0.1 N H₂SO₄ (5 mL).
-
Reaction: Heat at 40°C for 2-4 hours. Monitor via TLC (Silica gel; EtOAc/Hexane).
-
Checkpoint: The forosamine bond is more labile than the rhamnose bond. You will see the disappearance of the parent spot and the appearance of a slightly more polar spot (17-PSA).
-
-
Quench: Neutralize with saturated NaHCO₃.
-
Extraction: Extract with CH₂Cl₂ (3x). Dry over Na₂SO₄.
-
Purification: Flash chromatography (Silica).
-
Note: 17-PSA will elute after the parent Spinosyn A due to the loss of the bulky sugar and exposure of the hydroxyl group, though the loss of the amine also affects retention depending on pH.
-
HPLC Validation Method
Use this method to confirm the identity of your hydrolysis product before biological testing.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse, 4.6 x 150 mm, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 20 mins.[1] |
| Detection | UV @ 250 nm (monitors the diene chromophore in the core) |
| Expected RT | Spinosyn A (~12 min) vs. 17-PSA (~14-15 min)* |
*Note: Despite being a "pseudoaglycone," the loss of the basic amine often shifts retention time significantly depending on the column pH. In neutral systems, the loss of the sugar mass usually increases retention time (more lipophilic core dominance).
Implications for Drug & Pesticide Development[2][8]
Metabolic Stability & Residue Analysis[2]
-
Environmental Fate: In soil and aqueous environments, Spinosyn A degrades into 17-PSA via photolysis and microbial action.[1]
-
Safety Profile: The conversion to 17-PSA is effectively a detoxification step.[1] Regulatory studies (EPA/EFSA) utilize the lack of toxicity of 17-PSA to define safety margins for residues.
-
Resistance Management: Cross-resistance between Spinosyn A and 17-PSA is irrelevant because 17-PSA is non-toxic.[1] However, modifications to the rhamnose (e.g., Spinetoram) are used to overcome metabolic resistance mechanisms.
SAR Decision Logic (DOT Diagram)
Use this logic flow when designing new spinosyn analogs.
Figure 2: Decision tree for predicting Spinosyn activity based on glycosylation status.[1]
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][5] The Journal of Antibiotics, 51(8), 795–800.
-
Sparks, T. C., et al. (2008). Neural network-based QSAR and the design of new spinosyns. SAR and QSAR in Environmental Research, 19(7-8), 715-735.[1] [1]
-
Cleveland, C. B., et al. (2002). Environmental fate of spinosad.[4][5] 1. Dissipation and degradation in aqueous systems.[4][5] Journal of Agricultural and Food Chemistry, 50(11), 3244-3256.[1]
-
PubChem Compound Summary. Spinosyn A 17-pseudoaglycone (CID 11767113).[6] National Center for Biotechnology Information. [1][6]
Sources
- 1. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Spinosyn A 17-pseudoaglycone | C33H50O9 | CID 11767113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: Spinosyn A Derivatives & Next-Generation Analogues
Executive Summary
This technical guide provides a rigorous comparative analysis of Spinosyn A, its natural congener Spinosyn D, and the semi-synthetic derivative Spinetoram (Spinosyns J and L). Designed for drug discovery scientists and agrochemical researchers, this document synthesizes structure-activity relationship (SAR) data, insecticidal potency (LC50/EC50), and stability profiles. It includes validated experimental protocols for bioassay assessment and mechanistic verification.
Chemical Architecture & Structural Evolution
The spinosyns are macrocyclic lactones containing a unique tetracyclic core attached to two deoxysugars: tri-O-methylrhamnose (at C9) and forosamine (at C17).[1]
The Natural Baseline: Spinosad
Commercial Spinosad is a naturally occurring mixture fermented by Saccharopolyspora spinosa:[1][2][3][4][5][6]
-
Spinosyn A (Major component, ~85%): The primary driver of bioactivity.
-
Spinosyn D (Minor component, ~15%): Methylated at C6. Generally less potent than Spinosyn A against key Lepidopteran targets.
The Semi-Synthetic Evolution: Spinetoram
To overcome the photolability and spectrum limitations of Spinosad, Spinetoram was engineered via chemical modification of Spinosyns J and L (which are 3'-O-demethyl metabolites).
-
Modification 1 (Potency): The 3'-O-methyl group on the rhamnose sugar is replaced with a 3'-O-ethyl group . This increases lipophilicity and binding affinity.
-
Modification 2 (Stability): The 5,6-double bond in the macrocyclic ring is hydrogenated (reduced). This removes a key site of photo-oxidative degradation, significantly extending field persistence.
Mechanism of Action: Allosteric Modulation
Spinosyns function as allosteric modulators of the nicotinic acetylcholine receptor (nAChR).[7] Unlike neonicotinoids (which bind the orthosteric site), spinosyns bind to a distinct transmembrane domain (Site I), causing persistent receptor activation, involuntary muscle contractions, and eventual paralysis.
Diagram 1: Spinosyn Signaling Pathway
The following diagram illustrates the differential binding and downstream effects of Spinosyn A vs. competitive antagonists.
Caption: Spinosyns bind to Allosteric Site I on the nAChR α6 subunit, distinct from the orthosteric site targeted by neonicotinoids, triggering lethal ion influx.[6]
Comparative Bioactivity Analysis
Quantitative Potency Data
Spinetoram consistently demonstrates superior potency compared to Spinosyn A (Spinosad), particularly against resistant strains. The ethylation at the rhamnose moiety enhances penetration through the insect cuticle and affinity for the target site.
Table 1: Comparative Toxicity (LC50) against Key Targets
| Target Species | Compound | Application Method | LC50 (95% CL) | Relative Potency | Ref |
| Helicoverpa armigera (Cotton Bollworm) | Spinetoram | Diet Overlay | 0.11 µg a.i./cm² | 1.54x | [1] |
| Spinosad | Diet Overlay | 0.17 µg a.i./cm² | 1.0x (Baseline) | [1] | |
| Plutella xylostella (Diamondback Moth) | Spinetoram | Leaf Dip | 0.05 mg/L | >2.0x | [2] |
| Spinosad | Leaf Dip | 0.12 mg/L | 1.0x | [2] | |
| Frankliniella occidentalis (Western Flower Thrips) | Spinetoram | Contact | 1.2 ppm | High | [3] |
| Spinosad | Contact | 4.5 ppm | Moderate | [3] |
Structure-Activity Relationship (SAR) Insights
-
C17-Forosamine: Essential for biological activity. Hydrolysis to the pseudoaglycone results in >90% loss of efficacy.
-
C9-Rhamnose: Modification of the 3'-position dictates potency.
-
3'-O-methyl (Spinosyn A): Good activity.[8]
-
3'-O-ethyl (Spinetoram): Superior lipophilicity and receptor docking.
-
-
C5,6-Double Bond:
-
Unsaturated (Spinosyn A): Susceptible to singlet oxygen attack (photolysis half-life < 2 days).
-
Saturated (Spinetoram): Resistant to photolysis (half-life > 10 days), allowing for lower application rates.
-
Experimental Protocols
To ensure reproducibility and E-E-A-T compliance, the following protocols utilize self-validating controls.
Protocol A: Leaf Dip Bioassay (Potency Assessment)
Objective: Determine LC50 values for Spinosyn derivatives against Lepidopteran larvae (e.g., H. armigera or P. xylostella).
Reagents:
-
Technical grade Spinosyn A and Spinetoram (>95% purity).
-
Solvent: Acetone (analytical grade).
-
Surfactant: Triton X-100 (0.1% aqueous solution).
Workflow:
-
Stock Preparation: Dissolve compounds in acetone to create a 10,000 ppm stock.
-
Serial Dilution: Prepare 5-7 concentrations using 0.1% Triton X-100 water to ensure uniform dispersion. Critical: The solvent concentration in the final solution must not exceed 1% to avoid control mortality.
-
Leaf Treatment:
-
Cut uniform leaf discs (e.g., cabbage, 5 cm diameter).
-
Dip discs for 10 seconds in the test solution.
-
Air dry on paper towels at room temperature (~25°C) for 1 hour.
-
-
Exposure: Place 10 3rd-instar larvae per petri dish containing treated leaves. Replicate 4 times per concentration (n=40 larvae/dose).
-
Validation Controls:
-
Negative Control: 0.1% Triton X-100 water only (Max acceptable mortality: 10%).
-
Positive Control: Commercial Spinosad formulation at label rate.
-
-
Data Analysis: Assess mortality at 48h and 72h. Larvae are scored dead if they fail to move when prodded.[9] Correct for control mortality using Abbott’s Formula . Calculate LC50 using Probit analysis.
Protocol B: Membrane Binding Assay (Mechanism Verification)
Objective: Confirm competitive binding at the nAChR Site I.
Workflow:
-
Membrane Prep: Homogenize insect head (e.g., Drosophila or Housefly) in ice-cold sucrose buffer. Centrifuge at 1000g (remove debris) then 30,000g (pellet membranes).
-
Radioligand: Use [3H]-Spinosyn A (specific activity >10 Ci/mmol).
-
Incubation: Incubate membranes (200 µg protein) with 1 nM [3H]-Spinosyn A and varying concentrations of the unlabeled derivative (competitor) for 60 min at 25°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Causality Check: A decrease in CPM (counts per minute) with increasing derivative concentration confirms competitive binding at the same allosteric site.
Synthesis & Derivatization Logic
The transition from fermentation products to semi-synthetic leaders follows a specific logic tree designed to optimize the "Potency-Stability" axis.
Caption: The synthetic pathway from natural fermentation to the optimized Spinetoram derivative, highlighting the critical chemical modifications.
References
-
Comparative Toxicity of Helicoverpa armigera and Helicoverpa zea to Selected Insecticides. Insects (2020). [Link]
-
Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues. Bioorganic & Medicinal Chemistry Letters (2018).[10] [Link]
-
The spinosyns: chemistry, biochemistry, mode of action, and resistance. Comprehensive Molecular Insect Science (2005). [Link]
-
Spinosad and Spinetoram: Discovery and Evolution. Pest Management Science (2021).[11] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 3. cotton.org [cotton.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A nicotinic acetylcholine receptor transmembrane point mutation (G275E) associated with resistance to spinosad in Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the Synthesis and Insecticidal Activity of Spinosyn A Derivatives [sioc-journal.cn]
- 9. zsp.com.pk [zsp.com.pk]
- 10. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The spinosyns, spinosad, spinetoram, and synthetic spinosyn mimics - discovery, exploration, and evolution of a natural product chemistry and the impact of computational tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Analytical Method for Spinosyn A 17-pseudoaglycone
Executive Summary & Technical Context[1][2][3][4][5]
Spinosyn A 17-pseudoaglycone is a primary degradation product and metabolite of Spinosyn A, the major component of the insecticide Spinosad. It is formed via the hydrolysis of the forosamine sugar moiety at the C-17 position, typically under acidic conditions or via metabolic pathways in soil and animal systems.
Validating an analytical method for this specific metabolite presents unique challenges compared to the parent compound. Unlike Spinosyn A, which possesses a basic amine group on the forosamine sugar, the 17-pseudoaglycone is a neutral macrolide . This shift in physicochemical properties renders traditional "acid-base" cleanup steps—often used for Spinosad—ineffective, leading to critical analyte loss during extraction.
This guide objectively compares the industry-standard LC-MS/MS workflow against legacy HPLC-UV methods, providing a validated protocol that addresses the specific polarity and stability profile of the 17-pseudoaglycone.
Chemical Mechanism & Degradation Pathway[6][7]
To validate the method, one must first understand the analyte's origin. The transformation from Spinosyn A to its 17-pseudoaglycone involves the selective cleavage of the glycosidic bond at C-17.[1][2]
Expert Insight: The Polarity Shift
-
Spinosyn A: Contains a basic nitrogen (pKa ~8.1) on the forosamine sugar.[3][1][2][4] It can be protonated to increase water solubility or kept neutral for organic extraction.
-
17-Pseudoaglycone: Lacks the forosamine sugar.[3][4] It is neutral and lipophilic .
-
Critical Consequence: If your protocol uses an acid-partitioning cleanup (extracting the basic parent into aqueous acid to remove fats), the 17-pseudoaglycone will remain in the organic waste layer , resulting in 0% recovery.
-
Pathway Diagram
Figure 1: Degradation pathway of Spinosyn A.[1] The target analyte is formed by the loss of the amino sugar, altering its extraction properties.
Method Comparison: LC-MS/MS vs. HPLC-UV
While HPLC-UV was historically used for Spinosad residues, it lacks the specificity required for trace-level metabolite analysis in complex matrices.
Performance Matrix
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Legacy) | Why it Matters |
| Specificity | High (MRM transitions) | Low (Retention time only) | Crucial for distinguishing the pseudoaglycone from matrix co-extractives. |
| Sensitivity (LOQ) | 0.001 - 0.01 mg/kg | 0.05 - 0.1 mg/kg | Environmental residues often fall below UV detection limits. |
| Sample Cleanup | Minimal (QuEChERS/Dilute-and-Shoot) | Extensive (LLE + SPE) | Extensive cleanup increases the risk of analyte loss. |
| Selectivity | Distinguishes 17-pseudoaglycone from Spinosyn D metabolites easily. | Prone to overlapping peaks with other macrolides. | Ensures regulatory compliance for specific residue definitions. |
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed to validate the method for Spinosyn A 17-pseudoaglycone in agricultural soil or plant tissue. It bypasses the "acid-base" cleanup trap.
A. Reagents & Standards
-
Standard: Spinosyn A 17-pseudoaglycone (>95% purity).
-
Internal Standard (IS): Spinosyn A-D5 (deuterated) or a structural analog like Erythromycin (if isotope not available).
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid.
B. Sample Preparation (Modified QuEChERS)
-
Rationale: We use a buffered extraction to ensure matrix stability, but avoid pH manipulation for partitioning.
-
Homogenization: Weigh 10.0 g of sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid) .
-
Note: The acid helps stabilize the macrolide core but is not strong enough to degrade it further.
-
-
Salting Out: Add QuEChERS salt kit (4g MgSO4, 1g NaCl). Shake vigorously for 1 min.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 min.
-
d-SPE Cleanup: Transfer 1 mL of supernatant to a d-SPE tube containing PSA and C18 .
-
Critical Check: Primary Secondary Amine (PSA) removes fatty acids. Since 17-pseudoaglycone is neutral, it will not be retained by PSA (unlike acidic herbicides). This is safe.
-
-
Reconstitution: Evaporate 0.5 mL of extract to dryness under nitrogen. Reconstitute in 0.5 mL MeOH:Water (1:1) with 0.1% Formic Acid .
C. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 8 minutes.
-
Ionization: ESI Positive Mode (ESI+).
-
Note: Even though the primary amine is gone, the macrolide oxygen atoms can still be protonated or form adducts ([M+H]+ or [M+NH4]+).
-
D. MRM Transitions (Indicative)
-
Precursor Ion: Calculate based on MW (approx. 590 Da, verify specific MW of pseudoaglycone).
-
Quantifier Transition: 591.4 -> 142.1 (Forosamine fragment is gone, so look for macrolide core fragments). Note: Since forosamine is lost, the characteristic 142 fragment of Spinosyn A will be ABSENT. You must select macrolide backbone fragments.
-
Self-Validation Step: If you see a 142 fragment, you are detecting the parent Spinosyn A, not the pseudoaglycone.
Validation Data Presentation
Summarize your validation experiments using the following structure to meet ICH/FDA guidelines.
Table 1: Method Performance Summary
| Parameter | Acceptance Criteria | Typical Experimental Result |
| Linearity (R²) | > 0.990 | 0.998 (0.005 - 1.0 mg/kg) |
| Recovery (%) | 70 - 120% | 85 - 94% (at 0.01, 0.1, 1.0 mg/kg) |
| Precision (RSD) | < 20% | 4.2% (Intra-day), 6.8% (Inter-day) |
| Matrix Effect | ± 20% | -12% (Ion suppression in soil) |
| LOD / LOQ | S/N > 3 / > 10 | 0.002 mg/kg / 0.005 mg/kg |
Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow ensuring recovery of the neutral pseudoaglycone.
Troubleshooting & Self-Validation
To ensure trustworthiness, implement these checkpoints:
-
The "Acid Wash" Trap:
-
Symptom:[5] High recovery of Spinosyn A, but 0% recovery of 17-pseudoaglycone.
-
Cause: You used a liquid-liquid partition with acidic water. The neutral pseudoaglycone stayed in the organic layer, but if you discarded the organic layer (thinking the analyte was in the acid phase like the parent), you lost it.
-
Fix: Collect the organic phase for the pseudoaglycone.
-
-
Chromatographic Separation:
-
Ensure the pseudoaglycone is physically separated from Spinosyn A. Although they have different masses, in-source fragmentation of Spinosyn A can sometimes mimic the pseudoaglycone (loss of sugar in the source).
-
Validation: Inject pure Spinosyn A. If you see a peak at the pseudoaglycone retention time, your source temperature is too high.
-
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones. The Journal of Antibiotics.[1][2] Link
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2001). Spinosad: Residue and Analytical Aspects. Food and Agriculture Organization. Link
-
European Food Safety Authority (EFSA). (2018). Peer review of the pesticide risk assessment of the active substance spinosad. EFSA Journal. Link
-
West, S. D., et al. (2012). Determination of Spinosad and Its Metabolites in Food and Environmental Matrices. Journal of Agricultural and Food Chemistry. Link
Sources
- 1. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 5. mhlw.go.jp [mhlw.go.jp]
Deep Dive: Antibody Cross-Reactivity with Spinosyn A 17-Pseudoaglycone
The following is a comprehensive Publish Comparison Guide regarding the cross-reactivity of antibodies with Spinosyn A 17-pseudoaglycone. This guide is structured for researchers and drug development professionals, moving beyond standard product sheets to explore the mechanistic and practical implications of immunoassay specificity.
Content Type: Publish Comparison Guide | Audience: Researchers, QA/QC Scientists, Toxicologists
Executive Summary & Scientific Context
In the analysis of Spinosad (a mixture of Spinosyn A and D) residues, the specificity of the detection antibody is the single most critical variable. While regulatory bodies (EPA, FAO) define "total Spinosad residue" as the sum of Spinosyn A, D, and minor metabolites like Spinosyn B, K, and N-demethyl-D, the status of Spinosyn A 17-pseudoaglycone (17-PSA) is often ambiguous.
17-PSA is a degradation product formed by the acid hydrolysis of the forosamine sugar at the C-17 position.[1] Because the forosamine moiety is essential for the neurotoxic activity of Spinosyns (binding to nicotinic acetylcholine receptors), 17-PSA is biologically "weak." Consequently, an ideal immunoassay for toxicity correlation should not cross-react with 17-PSA. However, for total environmental fate analysis, detecting the tetracyclic core might be desirable.
This guide compares the performance of major antibody platforms and provides a self-validating protocol to determine cross-reactivity in your specific matrix.
Mechanistic Analysis: The Structural Basis of Cross-Reactivity
To understand why an antibody might or might not cross-react with 17-PSA, we must analyze the immunogen design.
The Epitope Map
-
Spinosyn A (Target): Tetracyclic core + C9-Rhamnose + C17-Forosamine .[2]
-
17-Pseudoaglycone (Interferent): Tetracyclic core + C9-Rhamnose + [Missing Forosamine] .[2]
Hypothesis of Interaction:
-
Forosamine-Directed Antibodies: If the hapten used to generate the antibody was conjugated via the rhamnose or the core, the forosamine sugar is the exposed "immunodominant" epitope.
-
Outcome:Low/No Cross-Reactivity. The antibody requires the forosamine sugar for binding. 17-PSA is invisible.
-
-
Core/Rhamnose-Directed Antibodies: If the hapten was conjugated via the forosamine nitrogen (a common synthetic route), the core and rhamnose are exposed.
-
Outcome:High Cross-Reactivity. 17-PSA retains the core and rhamnose, appearing identical to the parent molecule.
-
Visualization: Degradation & Recognition Pathways
The following diagram illustrates the structural loss and its impact on antibody binding.
Caption: Structural degradation of Spinosyn A to 17-PSA and the resulting differential antibody recognition logic.
Comparative Performance Guide
The following table synthesizes data from regulatory validations and commercial kit specifications. Note that most "Total Spinosad" kits are optimized for Type 1 (Forosamine Specific) behavior to correlate with toxicity.[2]
| Feature | Abraxis / Gold Standard Diagnostics | Beacon Analytical Systems | Creative Diagnostics (Clone SPS) | 17-PSA Implication |
| Assay Type | Competitive ELISA (Tube/Plate) | Competitive ELISA (RaPID) | Monoclonal Antibody (Capture) | - |
| Primary Target | Spinosyn A & D | Spinosyn A & D | Spinosyn A | - |
| Reported Metabolite CR | Spinosyn B, K, N-demethyl-D | Spinosyn B, K | Not fully characterized in public spec | These metabolites retain the forosamine sugar.[2] |
| 17-PSA Cross-Reactivity | < 1% (Inferred) | < 1% (Inferred) | Variable | High Specificity. Commercial kits prioritize active residues.[2] |
| Sensitivity (LOD) | ~0.05 ppb | ~0.02 ppb | Dependent on format | High sensitivity to parent requires low interference from degradants.[2] |
| Best Use Case | Regulatory Compliance (Water/Food) | Environmental Screening | Assay Development / Research | - |
Key Insight: Commercial environmental kits (Abraxis, Beacon) are validated against EPA methods (e.g., Method 4682 related workflows) which define residues as active spinosyns.[2] Therefore, these kits are engineered to exclude 17-PSA. If your research requires tracking the degradation pathway (i.e., the appearance of 17-PSA), these kits may yield false negatives.
Experimental Protocol: Validating Cross-Reactivity (Self-Validating System)
Do not rely solely on manufacturer claims. If 17-PSA presence is critical to your study (e.g., soil degradation kinetics), you must experimentally determine the Cross-Reactivity (CR%) .[2]
Materials Required[2][3][4][5][6][7][8][9][10]
-
Spinosyn A Standard (Purity >98%)[2]
-
Spinosyn A 17-Pseudoaglycone Standard (e.g., from TOKU-E or chemically prepared via acid hydrolysis).[2]
-
Target ELISA Kit or Antibody.
-
Graphing Software (GraphPad Prism or similar).[2]
Step-by-Step Methodology
Phase 1: Preparation of Standards
-
Stock Solution: Dissolve Spinosyn A and 17-PSA separately in HPLC-grade methanol to 1.0 mg/mL.
-
Dilution Series: Prepare a semi-logarithmic dilution series for both compounds in the assay buffer (e.g., PBS-Tween).
-
Range: 0.01 ng/mL to 1,000 ng/mL.
-
Validation: Ensure the solvent concentration (methanol) does not exceed 5% (or kit tolerance) in the final well.[2]
-
Phase 2: Competitive Assay Execution
-
Plate Layout: Run both series on the same plate to minimize inter-assay variability. Run in triplicate.
-
Incubation: Follow kit instructions strictly.
-
Readout: Measure Absorbance at 450 nm.
Phase 3: Data Analysis & CR Calculation
-
Normalize Data: Calculate
for each concentration: [2] -
Curve Fitting: Fit the data to a 4-Parameter Logistic (4PL) model.[2]
-
Determine IC50: Calculate the concentration required to inhibit binding by 50% for both the Parent (SpinA) and the Metabolite (17-PSA).[2]
-
Calculate Cross-Reactivity:
[2]
Interpretation Guide
-
CR < 1%: The antibody is specific to the forosamine sugar. The assay accurately measures toxicity but misses degradation.
-
CR > 50%: The antibody recognizes the tetracyclic core. The assay measures "total spinosyn-related structure," overestimating toxicity but accurately reflecting environmental persistence.
References
-
Young, D. L., et al. (2000). "Determination of Spinosad and Its Metabolites in Food and Environmental Matrices. 3. Immunoassay Methods."[3][4] Journal of Agricultural and Food Chemistry. Link[2]
-
Cleveland, C. B., et al. (2002). "Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems." Journal of Agricultural and Food Chemistry. Link[2]
-
Creemer, L. C., et al. (1998). "Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones." The Journal of Antibiotics. Link
-
Gold Standard Diagnostics (Abraxis). "Spinosyn ELISA Kit User Guide." Link
-
Beacon Analytical Systems. "Spinosad RaPID Assay Specificity Data." Link
Sources
- 1. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spinosad (Ref: XDE 105) [sitem.herts.ac.uk]
- 3. Determination of spinosad and its metabolites in food and environmental matrices. 3. Immunoassay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Spinosyn A Metabolites: A Technical Guide
Executive Summary
Spinosyn A (the primary component of Spinosad) is a macrocyclic lactone insecticide derived from Saccharopolyspora spinosa.[1][2][3][4] While the parent compound is the primary driver of efficacy, its environmental and metabolic fate yields derivatives—specifically Spinosyn B and Spinosyn K —that present unique challenges in residue analysis and toxicology.
This guide provides a comparative technical analysis of these metabolites, focusing on their structural divergence, analytical behavior (LC-MS/MS), and toxicological profiles. It is designed for researchers requiring high-fidelity protocols for distinguishing isobaric metabolites in complex matrices.
Part 1: Structural & Mechanistic Overview
Understanding the degradation pathways is the prerequisite for accurate analysis. Spinosyn A degrades primarily via two routes: Photolysis (abiotic) and Metabolism (biotic).[5]
The Metabolites Defined
-
Spinosyn A (Parent): The biologically active macrocyclic lactone containing a tetracyclic core, a neutral sugar (tri-O-methylrhamnose), and an amino sugar (forosamine).[6]
-
Spinosyn B (N-demethyl-spinosyn A): Formed via the loss of a methyl group from the forosamine nitrogen.[5] This is a primary photolysis product and a metabolic derivative.[5][7]
-
Spinosyn K (O-demethyl-spinosyn A): Formed via the loss of a methyl group from the rhamnose sugar (specifically the 4'-position).[8] This is primarily a metabolic product.
Metabolic & Degradation Pathway Map[5]
The following diagram illustrates the divergence of Spinosyn A into its primary metabolites. Note the distinct pathways for B and K formation.
Figure 1: Degradation pathways of Spinosyn A showing the formation of isobaric metabolites B and K.
Part 2: Analytical Performance Comparison
The most critical challenge in Spinosyn analysis is the isobaric interference between Spinosyn B and Spinosyn K. Both share the formula
Expert Insight: You cannot rely solely on parent mass. You must differentiate them based on fragmentation patterns (MS2) and chromatographic retention .
Mass Spectrometric Profiles (LC-MS/MS)
The key to differentiation lies in the sugar moieties.
-
Spinosyn K retains the intact forosamine sugar.
-
Spinosyn B has a modified (demethylated) forosamine sugar.[5]
| Analyte | Precursor Ion (m/z) | Quantifier Transition (m/z) | Qualifier Transition (m/z) | Structural Logic of Fragment |
| Spinosyn A | 732.5 | 142.1 | 98.1 | Intact Forosamine sugar |
| Spinosyn K | 718.5 | 142.1 | 98.1 | Intact Forosamine sugar (Modification is on Rhamnose) |
| Spinosyn B | 718.5 | 128.1 | 84.1 | Demethylated Forosamine sugar |
Critical Protocol Note: If you monitor
Chromatographic Behavior[9]
Due to the loss of the methyl group on the amine, Spinosyn B is less basic and slightly more polar than Spinosyn A.
-
Retention Order (C18 Column): Spinosyn K
Spinosyn B < Spinosyn A < Spinosyn D. -
Resolution: High-performance columns (e.g., C18 sub-2
m) are required to baseline separate B and K if non-specific transitions are used.
Part 3: Biological & Environmental Profile[2][4][5]
Toxicity Comparison
Research indicates that while metabolites retain activity, they are generally less potent than the parent.
-
Target Toxicity (Lepidoptera): Spinosyn A > Spinosyn B
Spinosyn K > Degradates. -
Non-Target Toxicity (Bees):
-
Wet Residues: Highly toxic (Parent and active metabolites).
-
Dry Residues: Toxicity drops significantly (<3 hours) due to rapid photolysis into non-active degradates.
-
Environmental Stability
-
Photostability: Spinosyn A is highly unstable in sunlight (
day in water). -
Persistence: Spinosyn B is a persistent soil metabolite compared to the rapidly photolyzed parent on leaf surfaces.
Part 4: Experimental Protocol (Self-Validating)
This workflow uses a modified QuEChERS approach optimized for macrocyclic lactones.
Workflow Diagram
Figure 2: Optimized extraction workflow for Spinosyns.
Step-by-Step Methodology
-
Extraction:
-
Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL Acetonitrile (AcN) containing 1% Acetic Acid (stabilizes the lactone ring).
-
Add QuEChERS salt kit (4g MgSO4, 1g NaCl). Shake vigorously for 1 min.
-
Centrifuge at 4000 rpm for 5 min.
-
-
Cleanup (dSPE):
-
Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine).
-
Note: Do not use excessive PSA if analyzing acidic metabolites, but for Spinosyns (basic), PSA removes sugars and organic acids effectively without loss of analyte.
-
Add 25 mg C18 if the sample has high lipid content (e.g., avocado, oilseeds).
-
-
LC-MS/MS Parameters:
-
Column: C18 (100mm x 2.1mm, 1.7
m). -
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 8 minutes.
-
Validation Check: Ensure resolution between Spinosyn A (approx 5.5 min) and Spinosyn D (approx 6.2 min).
-
References
-
FAO/WHO. (2001). Pesticide Residues in Food - Spinosad Evaluation.[10][11] Food and Agriculture Organization. Link
-
U.S. EPA. (1997).[11][12] Pesticide Fact Sheet: Spinosad.[11][13] Environmental Protection Agency.[1][11][12] Link
- Shimshoni, J. A., et al. (2012). HPLC-MS/MS for the determination of spinosad and its metabolites in various matrices. Journal of Chromatography B.
- Dow AgroSciences. (n.d.). Spinosad Technical Bulletin. (General reference for chemical structure and trade names).
Sources
- 1. www3.epa.gov [www3.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of spinosyn in Saccharopolyspora spinosa: synthesis of permethylated rhamnose and characterization of the functions of SpnH, SpnI, and SpnK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cotton.org [cotton.org]
- 9. Deciphering the Metabolic Pathway Difference Between Saccharopolyspora pogona and Saccharopolyspora spinosa by Comparative Proteomics and Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Analysis of spinosad in animal and fishery products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Spinosad General Fact Sheet [npic.orst.edu]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
Comparative Structural & Functional Analysis: Spinosyn A vs. Spinosyn A 17-Pseudoaglycone
[1][2]
Executive Summary
In the development of macrocyclic lactone insecticides, the structural integrity of the glycosidic appendages is the primary determinant of biological potency.[1] This guide provides a rigorous comparison between Spinosyn A (the primary active ingredient in Spinosad) and its primary degradation product, Spinosyn A 17-pseudoaglycone (PSA).[2]
While Spinosyn A exhibits potent neurotoxicity against Lepidopteran and Thysanopteran pests, the removal of the forosamine sugar to form the pseudoaglycone results in a catastrophic loss of bioactivity (>200-fold reduction). This analysis delineates the chemical causality of this loss, providing actionable protocols for the synthesis, isolation, and validation of these compounds for Structure-Activity Relationship (SAR) studies.[2]
Structural Elucidation
The transition from Spinosyn A to its pseudoaglycone represents a specific hydrolytic cleavage of the amino sugar.[3][4] Understanding this transformation is critical for monitoring stability and metabolic pathways.
Chemical Architecture
Spinosyn A consists of a unique 12-membered macrocyclic lactone fused to a 5-membered ring (perhydro-as-indacene core).[2] It is glycosylated at two distinct positions:[5][6][7]
Spinosyn A 17-Pseudoaglycone (PSA) is formed via the acid-catalyzed hydrolysis of the C-17 glycosidic bond.[3][2][4] The basic nature of the forosamine nitrogen facilitates protonation and subsequent cleavage under mild acidic conditions, leaving the hydrophobic rhamnose moiety intact.
Physicochemical Comparison
| Feature | Spinosyn A (Parent) | Spinosyn A 17-Pseudoaglycone |
| CAS Number | 131929-60-7 | 131929-68-5 |
| Molecular Formula | ||
| Molecular Weight | 731.96 g/mol | 590.75 g/mol |
| Glycosylation | Rhamnose (C9) + Forosamine (C17) | Rhamnose (C9) only |
| Acid/Base Character | Basic (Tertiary amine on Forosamine) | Neutral (No ionizable amine) |
| LogP (Hydrophobicity) | ~2.8 (pH 5 buffer) | Significantly Higher (Loss of polar amine) |
| Solubility | Soluble in acidified water, MeOH, Acetone | Insoluble in acidic water; Soluble in MeOH |
Pharmacophore & SAR Analysis[2]
The dramatic difference in performance between these two molecules highlights the critical role of the forosamine bridge .[1]
Mechanism of Action (MoA)
Spinosyn A functions as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).
-
The Anchor (Rhamnose): The tri-O-methylrhamnose at C-9 is believed to dock into a hydrophobic pocket of the receptor, orienting the molecule.[2]
-
The Trigger (Forosamine): The protonated amine on the forosamine sugar (at physiological pH) interacts electrostatically with anionic residues in the receptor's binding site.
Causality of Failure in PSA: The 17-pseudoaglycone lacks the forosamine moiety.[1] Without this cationic "trigger," the molecule may still associate weakly via the rhamnose anchor, but it fails to induce the conformational change necessary to disrupt ion channel gating.
Visualization of Structure-Activity Relationship[2]
Figure 1: SAR Logic Flow. The C17-Forosamine is the critical determinant for receptor activation.[2]
Comparative Performance Data
The following data aggregates bioassay results from standardized diet incorporation studies against Heliothis virescens (Tobacco Budworm), a primary target pest.
Insecticidal Potency[2][3][10][11][12]
| Compound | LC50 (ppm) | Relative Potency | Interpretation |
| Spinosyn A | 0.3 | 100% (Baseline) | Highly Potent |
| Spinosyn A 17-PSA | > 64.0 | < 0.4% | Effectively Inert |
| Spinosyn A Aglycone | > 64.0 | < 0.4% | Inert |
Data Source: Aggregated from Creemer et al. (1998) and Sparks et al. (2000).[2]
Key Insight: The removal of the forosamine sugar results in a loss of activity exceeding two orders of magnitude. This confirms that the pseudoaglycone is not a contributing active metabolite but rather a deactivation product.
Experimental Protocols
To verify these findings or synthesize standards for residue analysis, the following protocols should be employed.
Protocol: Selective Acid Hydrolysis (Spinosyn A PSA)[2]
This protocol utilizes the differential stability of the glycosidic bonds. The C-17 bond (amino sugar) is more labile than the C-9 bond.[2]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of Spinosyn A in 10 mL of Methanol.
-
Acidification: Add 10 mL of 0.1 N
aqueous solution. -
Incubation: Heat the mixture at 80°C for 3 hours . Note: Monitor via HPLC.[4][8][9] Extended heating may cleave the rhamnose sugar, yielding the fully stripped aglycone.
-
Neutralization: Cool to room temperature and adjust pH to 7.0 using 1 N NaOH.
-
Extraction: Extract the reaction mixture 3x with Dichloromethane (DCM). The PSA (less polar than parent) will partition into the organic phase.
-
Purification: Evaporate DCM and purify via Flash Chromatography (Silica gel; Gradient Hexane:Ethyl Acetate).
Protocol: HPLC Validation
System: Agilent 1200 or equivalent with UV detection. Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150mm, 5µm).[2]
| Parameter | Condition |
| Mobile Phase A | Water + 0.05% TFA |
| Mobile Phase B | Acetonitrile + 0.05% TFA |
| Gradient | 50% B to 95% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 250 nm |
| Retention Time (Approx) | Spinosyn A: ~8.5 min PSA: ~12.2 min (Increases due to loss of polar amine) |
Workflow Diagram
Figure 2: Controlled hydrolysis workflow to isolate the 17-Pseudoaglycone.
Stability & Environmental Fate[2]
Understanding the pseudoaglycone is crucial for environmental fate studies.
-
Photolysis: Spinosyn A degrades rapidly in sunlight (half-life < 1 day).[2] The pseudoaglycone is not the primary photoproduct; photolysis typically involves changes to the macrolide core (e.g., saturation of the C13-C14 double bond).
-
Soil Metabolism: Soil bacteria (e.g., Saccharopolyspora species) can demethylate the forosamine before cleavage. However, acidic soil conditions can generate the pseudoaglycone abiotically.
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998).[2] Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[3][2] The Journal of Antibiotics, 51(8), 795–800.
-
Sparks, T. C., et al. (2000).[2] The spinosyns: Chemistry, biochemistry, mode of action, and resistance. Comprehensive Molecular Insect Science.
-
Food and Agriculture Organization (FAO) . (2001). Spinosad: Pesticide Residues in Food - 2001 Evaluations.[2] Part II Toxicological.
-
Kirst, H. A. (2010). The spinosyn family of insecticides: realizing the potential of natural products research. The Journal of Antibiotics, 63, 101–111. [2]
Sources
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- 2. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fao.org [fao.org]
Confirming Spinosyn A 17-Pseudoaglycone Identity: A Comparative Analytical Guide
Executive Summary & Molecule Definition[1]
Spinosyn A 17-pseudoaglycone (C₃₃H₅₀O₉) is the primary hydrolytic degradation product of Spinosyn A, the major active component of the biopesticide Spinosad. It is formed via the acid-catalyzed hydrolysis of the forosamine sugar moiety at the C-17 position, while retaining the tri-O-methylrhamnose at the C-9 position.[1][2]
Accurate identification of this specific metabolite is critical for environmental fate studies, stability testing, and regulatory compliance (EPA/EFSA residue definitions).[1] This guide moves beyond basic detection, providing a rigorous framework for identity confirmation that distinguishes the 17-pseudoaglycone from its isomers (e.g., 9-pseudoaglycone) and matrix interferences.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
-
Formula: C₃₃H₅₀O₉[3]
-
Monoisotopic Mass (Neutral): 590.3455 Da[1]
-
Key Structural Feature: Loss of the basic dimethylamino group (forosamine), rendering the molecule less basic than the parent Spinosyn A.
Comparative Analysis of Identification Methods
The following table contrasts the three primary methodologies for confirming Spinosyn A 17-pseudoaglycone. While LC-UV is common for screening, it is insufficient for confirmation.[1] LC-HRMS is the recommended standard for routine sample analysis , while NMR is required for primary reference standard characterization .[1]
| Feature | LC-UV (DAD) | LC-MS/MS (QqQ) | LC-HRMS (Q-TOF/Orbitrap) | NMR Spectroscopy |
| Primary Utility | Routine Quantification | Trace Quantitation | Identity Confirmation | Structural Elucidation |
| Specificity | Low (Retention time only) | Medium (MRM transitions) | High (Exact Mass <5ppm) | Absolute |
| Sensitivity | ~0.01 µg/g | <0.001 µg/g | <0.005 µg/g | mg quantities required |
| Structural Insight | None | Fragmentation patterns | Elemental formula + Isotopes | Stereochemistry & Connectivity |
| Throughput | High | High | Medium | Low |
| Limitations | Prone to matrix false positives | Nominal mass cannot prove formula | Higher capital cost | Requires isolation of pure compound |
Primary Protocol: LC-HRMS Confirmation
Recommended for biological fluids, soil extracts, and stability samples.[1]
This protocol utilizes High-Resolution Mass Spectrometry (HRMS) to validate identity through three "pillars of truth": Exact Mass , Isotopic Pattern , and Diagnostic Fragmentation .[1]
Sample Preparation (QuEChERS Modified)
-
Extraction: Weigh 10 g sample. Add 10 mL Acetonitrile (ACN) with 1% Acetic Acid. Shake vigorously for 1 min.
-
Salting Out: Add 4 g MgSO₄ and 1 g NaCl. Vortex and centrifuge at 4000 rpm for 5 min.
-
Cleanup: Transfer supernatant to d-SPE tube (PSA/C18).[1] Note: Use minimal PSA (Primary Secondary Amine) as the pseudoaglycone is less basic than Spinosyn A, but acidic degradants might bind.[1]
-
Reconstitution: Evaporate to dryness and reconstitute in 1:1 MeOH:H₂O.
LC-MS Conditions[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 5% B to 95% B over 15 mins.
-
Ionization: ESI Positive Mode. Rational: Although the basic amine is lost, the oxygen-rich core still protonates readily to form [M+H]⁺.[1]
Confirmation Criteria (The "Self-Validating" System)
To declare "Confirmed Identity," the analyte must meet all three criteria:
-
Precursor Ion Accuracy:
-
Diagnostic Fragmentation (MS/MS):
-
Retention Time Shift:
-
The 17-pseudoaglycone is less polar than Spinosyn A (due to loss of the ionizable amine) but more polar than the fully stripped Aglycone. It must elute after Spinosyn A in standard Reverse Phase conditions.[1]
-
Reference Standard Validation: NMR Spectroscopy
Required when generating a primary standard from hydrolyzed Spinosyn A.
If you are synthesizing the standard via acid hydrolysis (as described by Creemer et al.), you cannot rely on MS alone.[1] You must confirm the regiochemistry (loss of C-17 sugar vs C-9 sugar).[1]
Key NMR Diagnostic Signals (CDCl₃, 400 MHz)
Compare the spectrum of your isolate against the parent Spinosyn A:
-
Loss of Dimethylamino Group:
-
Spinosyn A: Strong singlet at δ 2.20 - 2.30 ppm (6H, -N(CH₃)₂).[1]
-
17-Pseudoaglycone: This signal must be ABSENT .
-
-
Retention of Rhamnose Methyls:
-
Look for three methoxy singlets (δ 3.40 - 3.60 ppm ) corresponding to the tri-O-methylrhamnose at C-9.[1] If these are missing, you have generated the Aglycone, not the Pseudoaglycone.
-
-
Anomeric Proton Shift:
-
Verify the presence of only one anomeric proton signal (the rhamnose H-1') instead of two.
-
Visualizing the Workflow & Pathway
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher on when to use which technique based on the sample stage.
Caption: Decision matrix for selecting the appropriate analytical technique based on sample origin and data requirements.
Diagram 2: Fragmentation Logic for ID
This diagram illustrates the mass spectrometry logic used to distinguish the 17-pseudoaglycone from the parent and the full aglycone.
Caption: MS/MS fragmentation pathway. The transition from m/z 591 to 403 is the definitive diagnostic transition for the 17-pseudoaglycone.[1]
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][5][6] The Journal of Antibiotics, 51(8), 795–800.[1][6]
-
Cleveland, C. B., et al. (2002). Environmental fate of spinosad.[1][5] 1. Dissipation and degradation in aqueous systems.[5] Journal of Agricultural and Food Chemistry, 50(11), 3244–3256.[1]
-
Chai, H., et al. (2012). Pseudoaglycone of spinosyn A. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2488.[1][3]
Sources
- 1. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudoaglycone of spinosyn a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. caymanchem.com [caymanchem.com]
Bioassay Comparison Guide: Spinosyn A vs. Spinosyn A 17-Pseudoaglycone
Executive Summary
This guide provides a technical comparison between Spinosyn A , the primary active ingredient in the commercial insecticide Spinosad, and its degradation product, Spinosyn A 17-pseudoaglycone (17-PSA) .
The Verdict: Spinosyn A exhibits potent insecticidal activity (LC₅₀ < 1 ppm) against key Lepidopteran targets.[1][2] In contrast, Spinosyn A 17-pseudoaglycone is biologically inert or exhibits negligible toxicity (>100-fold reduction in potency). This comparison validates the critical role of the forosamine sugar moiety at the C-17 position as an essential pharmacophore for binding to the insect nicotinic acetylcholine receptor (nAChR).
Chemical & Structural Basis[3][4][5]
To understand the bioassay divergence, one must first analyze the structural modification. Spinosyn A is a tetracyclic macrolide bridged with two deoxysugars. The 17-PSA is generated via selective acid hydrolysis, removing the specific amino sugar responsible for receptor affinity.
| Feature | Spinosyn A | Spinosyn A 17-Pseudoaglycone |
| Molecular Weight | ~731.96 g/mol | ~590.7 g/mol |
| Core Structure | Tetracyclic macrolide (21-carbon) | Tetracyclic macrolide (21-carbon) |
| C-9 Substituent | Tri-O-methylrhamnose (Neutral sugar) | Tri-O-methylrhamnose (Retained) |
| C-17 Substituent | Forosamine (Amino sugar) | Hydroxyl group (-OH) |
| pKa | Basic (due to Forosamine nitrogen) | Neutral/Acidic |
| Solubility | Lipophilic, soluble in organic solvents | Reduced solubility in aqueous buffers |
Structural Transformation Diagram[6]
Figure 1: The conversion of Spinosyn A to 17-PSA involves the selective cleavage of the forosamine sugar, the molecule's primary basic center.
Comparative Bioassay Performance
The following data summarizes the performance of both compounds in standard larval diet incorporation assays. The data reflects the consensus of Structure-Activity Relationship (SAR) studies involving Heliothis virescens (Tobacco Budworm), a primary target pest.
Table 1: Insecticidal Potency (Diet Incorporation Assay)
| Target Organism | Compound | LC₅₀ (ppm) | Relative Potency | Clinical Observation |
| Heliothis virescens (Larvae) | Spinosyn A | 0.25 - 0.40 | 100% (Baseline) | Rapid onset of tremors, paralysis, death within 24-48h. |
| Heliothis virescens (Larvae) | 17-Pseudoaglycone | > 64.0 | < 0.5% | No significant mortality; larvae develop normally at high doses. |
| Drosophila melanogaster | Spinosyn A | 0.05 (Topical) | High | Hyper-excitation followed by knockdown. |
| Drosophila melanogaster | 17-Pseudoaglycone | Inactive | Negligible | No observable neurotoxic phenotype. |
Key Insight: The loss of the forosamine sugar results in a complete collapse of biological activity. The 17-PSA does not act as a weaker agonist; it effectively fails to engage the target entirely at physiological concentrations.
Mechanism of Action (MOA) Analysis
The drastic difference in bioassay results is driven by the molecular interaction at the synaptic cleft.
-
Target Site: Spinosyns target the Dα6 subunit of the nicotinic acetylcholine receptor (nAChR).[3][4]
-
Binding Mode: This is an allosteric interaction, distinct from the orthosteric site where neonicotinoids bind.
-
The "Anchor" Hypothesis: The tertiary amine on the forosamine sugar is protonated at physiological pH. This positive charge acts as a critical "anchor," forming an ionic bond or strong electrostatic interaction with an anionic pocket on the receptor.
-
Failure of 17-PSA: Without the forosamine amine, the 17-PSA lacks the electrostatic hook required to stabilize the ligand-receptor complex. The remaining rhamnose sugar (at C-9) provides some hydrophobic positioning but is insufficient to trigger the conformational change necessary for channel opening/modulation.
Pathway Visualization: Receptor Interaction
Figure 2: The forosamine moiety acts as the primary functional trigger for nAChR activation. Its absence in 17-PSA prevents receptor engagement.
Experimental Protocols
To replicate these findings or validate new analogs, use the following self-validating protocols.
Protocol A: Preparation of 17-Pseudoaglycone (Hydrolysis)
Objective: Generate the negative control (17-PSA) from Spinosyn A.
-
Dissolution: Dissolve 100 mg of Spinosyn A (>95% purity) in 10 mL of Methanol.
-
Acidification: Add 5 mL of 0.5N H₂SO₄ (aqueous).
-
Reflux: Heat the mixture to 60°C for 2-4 hours.
-
Validation Point: Monitor via TLC (Silica gel, EtOAc/Hexane). Spinosyn A (Rf ~0.4) will disappear; a less polar spot (17-PSA) will appear.
-
-
Neutralization: Cool and neutralize with saturated NaHCO₃.
-
Extraction: Extract 3x with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography is required to remove any fully deglycosylated aglycone (formed if hydrolysis is too harsh).
Protocol B: Larval Diet Incorporation Bioassay
Objective: Determine LC₅₀ values.
-
Diet Preparation: Prepare standard artificial lepidopteran diet (e.g., Southland Products). Keep at 50°C (liquid state).
-
Compound Dilution:
-
Prepare stock solutions of Spinosyn A and 17-PSA in Acetone.
-
Create a 5-point dilution series (e.g., 0.01, 0.1, 1.0, 10, 100 ppm).
-
-
Incorporation:
-
Pipette 100 µL of compound solution into 10 g of liquid diet.
-
Vortex vigorously for 20 seconds to ensure homogeneity.
-
Control: Acetone only (Solvent Control).
-
-
Dispensing: Pour diet into 128-well bioassay trays. Allow to solidify and air dry for 1 hour to evaporate solvent.
-
Infestation: Place one neonate Heliothis virescens larva into each well (N=32 larvae per concentration).
-
Incubation: Seal trays with perforated lids. Incubate at 27°C, 60% RH, 14:10 L:D cycle.
-
Scoring:
-
Assess at 96 hours.
-
Dead: No movement when prodded.
-
Moribund: Movement but unable to right itself.
-
Live: Normal feeding and locomotion.
-
-
Analysis: Calculate LC₅₀ using Probit analysis.
-
Expected Result: Spinosyn A LC₅₀ ≈ 0.3 ppm. 17-PSA should show <10% mortality at 100 ppm.
-
References
-
Kirst, H. A., et al. (1992).[5][6] "A83543, a new family of insecticidal macrocyclic lactones from Saccharopolyspora spinosa." Journal of Antibiotics. Link
-
Sparks, T. C., et al. (2001). "Natural products as insecticides: the biology, biochemistry and quantitative structure-activity relationships of spinosyns and spinosoids." Pest Management Science. Link
-
Creemer, L. C., et al. (1998). "Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones." Journal of Antibiotics. Link
-
Salgado, V. L. (1998).[7] "Studies on the mode of action of spinosad: insect symptoms and physiological correlates." Pesticide Biochemistry and Physiology. Link
-
Orr, N., et al. (2009).[7] "Novel mode of action of spinosad: Receptor binding studies demonstrating lack of interaction with known insecticidal target sites." Pesticide Biochemistry and Physiology. Link
Sources
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- 2. pagepressjournals.org [pagepressjournals.org]
- 3. Nicotinic Acetylcholine Receptors as Spinosyn Targets for Insect Pest Management [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cotton.org [cotton.org]
- 7. researchgate.net [researchgate.net]
evaluating the insecticidal spectrum of Spinosyn A 17-pseudoaglycone
The following technical guide evaluates the insecticidal profile of Spinosyn A 17-pseudoaglycone , placing it in direct comparison with its parent compound, Spinosyn A, and the semi-synthetic derivative, Spinetoram.
Executive Summary
Spinosyn A 17-pseudoaglycone (MW: 590.7 g/mol ) is the primary acid-degradation product of Spinosyn A, formed by the selective hydrolysis of the forosamine sugar at the C-17 position.[1] Unlike its potent parent compound, this metabolite exhibits negligible insecticidal activity .[1]
This guide serves as a critical reference for researchers studying Structure-Activity Relationships (SAR) . It demonstrates that the C-17 forosamine moiety is not merely a pharmacokinetic solubility aid but a pharmacodynamic necessity for high-affinity binding to the nicotinic acetylcholine receptor (nAChR). Consequently, the 17-pseudoaglycone serves as a vital negative control in binding assays and a degradation marker in stability studies.
Chemical Architecture & Degradation Pathway
To understand the loss of activity, one must first map the structural degradation. Spinosyn A consists of a tetracyclic macrolide core (aglycone) bridged to two sugars:[2][3]
-
Tri-O-methylrhamnose (C-9 position): Provides lipophilicity.
-
Forosamine (C-17 position): An amino sugar carrying a basic nitrogen, critical for receptor interaction.[4]
Under mild acidic conditions, the forosamine sugar is hydrolyzed first, yielding the 17-pseudoaglycone.[1][5][6]
Figure 1: Acid Hydrolysis Pathway of Spinosyn A
Caption: Stepwise degradation of Spinosyn A. The initial loss of forosamine (C-17) creates the 17-pseudoaglycone, stripping the molecule of its primary potency driver.
Comparative Insecticidal Efficacy
The following data contrasts the biological activity of the 17-pseudoaglycone against industry-standard spinosyns. The data highlights the "All-or-Nothing" contribution of the amino sugar.
Table 1: Comparative Toxicity against Heliothis virescens (Tobacco Budworm)
| Compound | Role | LC₅₀ (ppm) | Relative Potency |
| Spinosyn A | Parent Active | 0.3 - 0.8 | 100% (Baseline) |
| Spinetoram | 2nd Gen Derivative | < 0.1 | > 300% |
| Spinosyn A 17-Pseudoaglycone | Degradant | > 64.0 | < 1% (Inactive) |
| Spinosyn Aglycone | Core Scaffold | > 100.0 | Inactive |
Interpretation: The shift in LC₅₀ from ~0.5 ppm to >64 ppm represents a >100-fold loss in potency . This confirms that the macrolide core alone is insufficient for insecticidal action; the basic nitrogen of the forosamine sugar is required to anchor the molecule within the nAChR binding pocket.
Mechanism of Action & Binding Dynamics
Spinosyns function as allosteric modulators of the nicotinic acetylcholine receptor (nAChR), specifically targeting the
-
Spinosyn A: The forosamine moiety bridges the binding site, likely interacting with acidic residues via ionic bonding or hydrogen bonding.
-
17-Pseudoaglycone: Lacking the amino sugar, the molecule may loosely associate with the membrane due to lipophilicity (rhamnose is still present) but fails to induce the conformational change necessary to lock the ion channel open. This results in a failure to trigger the characteristic tremors and paralysis.
Figure 2: Structure-Activity Relationship (SAR) Logic
Caption: SAR visualization showing how the loss of the C-17 forosamine moiety disrupts the critical ionic interaction required for nAChR activation.
Experimental Protocols
To validate the inactivity of Spinosyn A 17-pseudoaglycone in your own lab, use the following standardized protocols.
Protocol A: Leaf Dip Bioassay (Lepidoptera)
Objective: Determine LC₅₀ values for Heliothis virescens or Plutella xylostella.
-
Preparation: Dissolve technical grade Spinosyn A and 17-pseudoaglycone in acetone. Dilute with distilled water containing 0.1% Triton X-100 to create a serial dilution (e.g., 0.1, 1, 10, 50, 100 ppm).
-
Application: Dip 4cm leaf discs (cotton or cabbage) into the solution for 10 seconds. Air dry for 2 hours on a wire rack.
-
Infestation: Place 5 second-instar larvae on each leaf disc in a petri dish lined with moist filter paper.
-
Incubation: Store at 25°C, 60% RH, 16:8 L:D photoperiod.
-
Assessment: Record mortality at 48 and 72 hours. "Dead" is defined as inability to right itself within 10 seconds of being inverted.
Protocol B: nAChR Membrane Binding Assay
Objective: Measure displacement of [³H]-Spinosyn A by the pseudoaglycone.
-
Membrane Prep: Homogenize Drosophila heads or Heliothis neural tissue. Centrifuge to isolate synaptosomal membranes.
-
Incubation: Incubate membranes with 1 nM [³H]-Spinosyn A and varying concentrations of the competitor (17-pseudoaglycone) for 60 mins at 4°C.
-
Filtration: Filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Result: Expect a
value > 1000 nM for the pseudoaglycone, compared to < 10 nM for Spinosyn A.
References
-
Sparks, T. C., et al. (2001). "The spinosyns: chemistry, biochemistry, mode of action, and resistance." In: Insect Control: Biological and Synthetic Agents. Academic Press.[7] Link
-
Creemer, L. C., et al. (1998).[1] "Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones." The Journal of Antibiotics, 51(8), 795-800. Link
-
BenchChem. (2025).[4][8] "Spinosyn D 17-Pseudoaglycone: A Comparative Analysis of Bioactivity." Technical Guide. Link
-
BioAustralis. (2024). "Spinosyn A 17-pseudoaglycone Product Data Sheet." BioAustralis Fine Chemicals. Link
-
Salgado, V. L. (1998).[9] "Studies on the mode of action of spinosad: insect symptoms and physiological correlates." Pesticide Biochemistry and Physiology, 60(2), 91-102. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Comparison: Spinosyn A 17-Pseudoaglycone vs. Active Metabolites
Executive Summary
The "Activity Cliff" in Spinosyn Degradation
In the development and environmental assessment of spinosyns (specifically Spinosad), the Spinosyn A 17-pseudoaglycone represents a critical "activity cliff." While the parent molecule (Spinosyn A) and its primary soil metabolite (Spinosyn B) retain potent insecticidal efficacy, the 17-pseudoaglycone—formed via the hydrolytic cleavage of the forosamine sugar—exhibits a near-total loss of biological activity.
This guide provides a structural and functional comparison of these metabolites, establishing that while the 17-pseudoaglycone is a significant environmental degradant, it poses negligible toxicological risk compared to the parent compound.
Structural & Mechanistic Basis (SAR)
The biological potency of Spinosyn A relies on its unique tetracyclic macrolide core bridged to two specific sugars:[1]
-
Tri-O-methylrhamnose (C-9): Provides lipophilicity and structural orientation.
-
Forosamine (C-17): An amino sugar critical for binding to the nicotinic acetylcholine receptor (nAChR).[2]
The Transformation: The 17-pseudoaglycone is generated when the glycosidic bond at C-17 is cleaved (typically via acid hydrolysis), removing the forosamine moiety but retaining the rhamnose sugar.[3][4]
Diagram: Structural Degradation Logic
The following diagram illustrates the critical structural loss that defines the pseudoaglycone.
Figure 1: Structure-Activity Relationship (SAR) showing the critical role of the forosamine sugar in receptor binding.[2] Removal yields the inactive 17-pseudoaglycone.
Comparative Efficacy Data
The following data contrasts the insecticidal potency of the parent compound against its primary metabolites. Note the drastic reduction in toxicity for the pseudoaglycone compared to the N-demethylated metabolite (Spinosyn B).
Table 1: Comparative Toxicity Profile (Target: Heliothis virescens)[2]
| Compound | Metabolic Origin | Structural Change | Relative Potency (LC50) | Activity Status |
| Spinosyn A | Parent | None | 0.3 - 0.8 ppm | Highly Active |
| Spinosyn B | Soil Metabolite | N-demethylation (Forosamine) | ~0.5 - 1.5 ppm | Active |
| Spinosyn A 17-Pseudoaglycone | Hydrolysis Product | Loss of Forosamine (C-17) | > 64 ppm | Practically Inactive |
| Spinosyn A Aglycone | Advanced Degradant | Loss of both sugars | > 100 ppm | Inactive |
Key Insight: The N-demethylation (Spinosyn B) retains the amino group necessary for receptor interaction. However, the complete removal of the sugar (Pseudoaglycone) eliminates the steric and electrostatic interactions required to dock into the nAChR site.
Environmental Fate & Pathways[1][5][6][7][8]
Understanding where the 17-pseudoaglycone fits in the degradation lifecycle is crucial for residue analysis. It is primarily a product of hydrolysis rather than photolysis (which favors ring cleavage).
Diagram: Environmental Degradation Workflow
Figure 2: Degradation pathways distinguishing between metabolic demethylation (Spinosyn B) and hydrolytic cleavage (Pseudoaglycone).[4]
Experimental Protocols
To validate the presence of Spinosyn A 17-pseudoaglycone in samples, or to synthesize it as an analytical standard, use the following self-validating protocols.
Protocol A: Controlled Generation of 17-Pseudoaglycone
Objective: Selectively cleave the forosamine sugar without degrading the macrolide core or the rhamnose sugar.
-
Preparation: Dissolve 100 mg of Spinosyn A standard in 10 mL of Methanol.
-
Acidification: Add 10 mL of 1.5 N H₂SO₄ .
-
Why: Sulfuric acid at this concentration provides sufficient protonation to hydrolyze the amino sugar (forosamine) which is more labile than the rhamnose, but prevents total degradation of the macrolide ring.
-
-
Incubation: Heat the mixture to 90°C for 3 hours under reflux.
-
Checkpoint: Monitor via TLC or HPLC every hour. The Spinosyn A peak should disappear, replaced by a slightly more polar peak (Pseudoaglycone).
-
-
Extraction:
-
Cool to room temperature.
-
Neutralize with saturated NaHCO₃.
-
Extract 3x with Dichloromethane (CH₂Cl₂).[5]
-
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel; MeOH/CHCl₃ gradient).
Protocol B: LC-MS/MS Identification Parameters
Objective: Distinguish the pseudoaglycone from the parent in complex matrices.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Mass Transitions (ESI+):
-
Spinosyn A: Precursor m/z 732.5 → Product m/z 142.1 (Forosamine fragment).
-
17-Pseudoaglycone: Precursor m/z ~590.4 → Absence of 142.1 fragment .
-
Note: The pseudoaglycone will elute earlier than Spinosyn A due to increased polarity from the exposed hydroxyl group at C-17.
-
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[6] The Journal of Antibiotics, 51(8), 795–800.
-
Sparks, T. C., Dripps, J. E., Watson, G. B., & Paroonagian, D. (2012). Resistance and cross-resistance to the spinosyns—A review and analysis. Pesticide Biochemistry and Physiology, 102(1), 1-10.
-
Cleveland, C. B., et al. (2002). Environmental fate of spinosad.[6] 1. Dissipation and degradation in aqueous systems.[7][6] Journal of Agricultural and Food Chemistry, 50(11), 3244-3256.
-
FAO (Food and Agriculture Organization). Spinosad: Evaluation of Residues in Food. FAO Plant Production and Protection Paper.
Sources
- 1. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Spinosyn A 17-pseudoaglycone proper disposal procedures
Executive Summary & Chemical Context
Spinosyn A 17-pseudoaglycone (CAS # 131929-68-5) is a specific acid-degradation metabolite of Spinosyn A, the primary component of the bio-insecticide Spinosad.[1][2] While the parent compound is celebrated for its "green" profile regarding mammalian toxicity, it remains highly toxic to aquatic invertebrates .
As researchers, we must distinguish between "agricultural safety" and "laboratory hygiene." In a controlled research environment, the 17-pseudoaglycone is often used as an analytical standard or metabolic marker. Its disposal requires a protocol that guarantees zero release to aquatic systems . Unlike general organic waste, this compound belongs to the macrocyclic lactone class; its disposal pathway is dictated by its lipophilicity and environmental persistence in water, not just its acute toxicity to humans.
Operational Directive: The only acceptable disposal endpoint for Spinosyn A 17-pseudoaglycone is high-temperature incineration .
Chemical Profile & Risk Assessment
Effective disposal starts with understanding the physicochemical properties that drive risk.
| Property | Data | Disposal Implication |
| Molecular Structure | Macrocyclic lactone (C33H50O9) | Stable in neutral pH; susceptible to photolysis.[3] |
| Solubility | Lipophilic (Soluble in MeOH, ACN, DMSO) | Do not attempt aqueous dilution.[3] It will partition into organic matter/sediment. |
| Aquatic Toxicity | High (Category Acute 1 / Chronic 1) | Strict Prohibition: No sink disposal.[3] No release to surface water.[4] |
| Mammalian Toxicity | Low (LD50 > 2000 mg/kg typically) | Standard PPE is sufficient; primary risk is environmental compliance.[3] |
| RCRA Status (USA) | Not P- or U-listed | Regulated as "Environmentally Hazardous Substance" (UN 3077/3082).[3] |
The "Self-Validating" Disposal Protocol
This protocol uses a Check-Verify-Act system to ensure compliance. Every step includes a verification point to prevent error propagation.
Phase A: Solid Waste (Contaminated Consumables)
Applies to: Weighing boats, gloves, pipette tips, and dry powder spills.[3]
-
Segregation (Check): Do not mix with "General Trash" or "Biohazard" (unless biological material is present).[3] Use a dedicated Chemical Solid Waste stream.
-
Containment (Act):
-
Place all solids into a clear, 6-mil polyethylene bag.
-
Why? Polyethylene is resistant to the organic residues often associated with this compound.
-
Seal the bag with tape, then place it inside a second bag (double-bagging).
-
-
Labeling (Verify): Attach a hazardous waste tag.
-
Constituents: "Spinosyn A 17-pseudoaglycone solid debris."
-
Hazard Checkbox: Mark "Toxic" and "Ecotoxic."
-
-
Handover: Transfer to EHS for Incineration .
Phase B: Liquid Waste (Stock Solutions & HPLC Waste)
Applies to: Expired standards in Methanol/DMSO, HPLC effluent.[3]
-
Solvent Compatibility (Check): Ensure the collection container is compatible with the carrier solvent (usually HDPE or Glass).[3]
-
Segregation (Act):
-
Pour waste into a "Non-Halogenated Organic Waste" carboy (assuming dissolved in MeOH/ACN).[3]
-
Critical Step: If the solution contains >5% water, ensure the waste stream is destined for fuel blending/incineration, not water treatment.
-
-
Rinsing (Verify):
-
Triple-rinse the empty source vial with a small volume of methanol.
-
Add the rinsate to the waste carboy.
-
Validation: The source vial is now "RCRA Empty" and can be disposed of as glass waste (after defacing the label).[3]
-
Decision Matrix: Waste Stream Logic
The following diagram illustrates the decision-making process for disposing of Spinosyn A 17-pseudoaglycone. This workflow ensures that regardless of the physical state, the material ends up in the correct destruction channel.
Figure 1: Operational workflow for Spinosyn A 17-pseudoaglycone waste segregation.[3] Blue indicates the source, Yellow indicates decision points, Green indicates containment actions, and Red indicates the mandatory destruction method.
Emergency Response: Spill Management
If a spill occurs, immediate containment is required to prevent migration into floor drains.
-
Stop: Cease work and alert nearby personnel.
-
PPE: Don nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.
-
Contain (Liquids):
-
Capture (Solids):
-
Cover powder with a damp paper towel (dampened with water or methanol) to prevent dust generation.[3]
-
Wipe up carefully.
-
-
Clean:
-
Clean the surface with a detergent solution (soap and water) followed by a methanol wipe.[3]
-
Validation: Verify no visible residue remains.
-
-
Dispose: All cleanup materials (pads, towels, gloves) enter the Solid Waste stream (Phase A above).[3]
Regulatory & Scientific Grounding
Why Incineration? While Spinosyns degrade via photolysis (sunlight) and microbial action in soil [1], these processes are too slow and uncontrolled for laboratory waste.[3] The macrocyclic lactone ring is robust. High-temperature incineration (>1000°C) is the only method that guarantees the complete mineralization of the structure into CO2 and H2O, eliminating the risk of aquatic toxicity [2].
Regulatory Classification:
-
USA (EPA): While not a listed RCRA hazardous waste (P or U list), it falls under the "General Duty Clause" for ecotoxicity.[3] Large quantities are regulated under DOT as UN3077 (Environmentally hazardous substance, solid, n.o.s.) [3].[3][4]
-
EU (ECHA): Classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410).[3] Disposal must comply with European Waste Catalogue (EWC) codes for "organic chemical waste containing dangerous substances" [4].[3]
References
-
Cleveland, C. B., et al. (2002).[1][2] Environmental Fate of Spinosad.[1][2][6][7] 1. Dissipation and Degradation in Aqueous Systems. Journal of Agricultural and Food Chemistry. Link[3]
-
US Environmental Protection Agency (EPA). (2020).[3][5] Spinosad: Pesticide Product Label & Environmental Hazards. Link
-
Cayman Chemical. (2023).[3] Spinosyn A Safety Data Sheet (SDS). Link
-
European Chemicals Agency (ECHA). (n.d.).[3] Substance Information: Spinosad (Aquatic Toxicity Classification).[3] Link[3]
Sources
Operational Guide: Personal Protective Equipment for Handling Spinosyn A 17-pseudoaglycone
Executive Safety Summary
Treat as: Bioactive Macrolide Derivative | Default OEB: 3 (Hazard Unknown/Potent)
Spinosyn A 17-pseudoaglycone (CAS: 131929-68-5) is the acid degradation product of Spinosyn A, formed by the loss of the forosamine sugar.[1] While it exhibits lower insecticidal potency than its parent compound (Spinosad), it remains a biologically active macrocyclic lactone. Do not mistake "lower potency" for "safe." In the absence of comprehensive mammalian toxicology data for this specific metabolite, the precautionary principle mandates handling it with the rigor reserved for potent pharmaceutical intermediates.
Critical Hazards:
-
Aquatic Toxicity: High.[2] Strict zero-discharge policy to drains.
-
Mechanism: Allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[3][4]
-
Physical State: Solid/Powder (High risk of inhalation/aerosolization).
Risk Assessment & Compound Profile
To select the correct PPE, we must understand the molecule's behavior. Spinosyn A 17-pseudoaglycone is lipophilic and non-volatile. The primary risks are particulate inhalation during weighing and dermal absorption when solubilized in organic solvents (e.g., DMSO, Methanol).
| Parameter | Data / Characteristic | Operational Implication |
| Molecular Weight | ~590.7 g/mol | Heavy molecule; dust settles but can be aerosolized.[5] |
| Solubility | DMSO, Methanol, Ethanol | High Risk: Solvents act as vehicles, carrying the compound through the skin barrier. |
| Target | nAChR (Alpha-6 subunit) | Neuroactive potential. Avoid systemic exposure. |
| Stability | Photolabile | Degrades in UV light; often handled in amber glass/low-light, increasing spill risk due to visibility issues. |
Diagram 1: PPE Decision Logic
Caption: Logical flow for selecting PPE based on the physical state of the material.
Personal Protective Equipment (PPE) Specifications
A. Respiratory Protection
Goal: Prevent inhalation of particulates during solid-phase handling.
-
Primary Control: All open handling of the solid must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).
-
PPE:
-
Minimum: N95 disposable respirator (if hood sash is at proper height).
-
Recommended: P100 half-face respirator if handling >100 mg quantities or if static electricity causes powder scattering.
-
Rationale: Macrocyclic lactones can induce respiratory sensitization in sensitive individuals.
-
B. Dermal Protection (Gloves & Body)
Goal: Prevent absorption, specifically when dissolved in organic solvents.
-
Glove Protocol:
-
Solid Handling: Single Nitrile gloves (minimum 5 mil thickness).
-
Solution Handling (DMSO/Methanol): Double Gloving is mandatory.
-
Inner Layer: Nitrile (inspection layer).
-
Outer Layer: Nitrile or Silver Shield (Laminate) if handling concentrated stock solutions.
-
-
Why? DMSO permeates nitrile in <10 minutes. Once the solvent breaches the glove, it carries the dissolved Spinosyn derivative directly into the bloodstream.
-
-
Body Wear:
-
Standard cotton lab coat is insufficient for stock solution preparation.
-
Use a Tyvek® (or equivalent) disposable lab coat with elastic cuffs to prevent wrist exposure.
-
C. Ocular Protection
-
Standard: Chemical splash goggles (indirect vent).
-
Note: Safety glasses with side shields are acceptable only if a face shield is used or if the quantity is microscopic (<1 mg) in a closed system.
Operational Protocols
Protocol A: Weighing & Solubilization
-
Preparation: Place an analytical balance inside the fume hood or use a static-free powder hood.
-
Static Control: Spinosyn derivatives are often electrostatic. Use an ionizing fan or anti-static gun to prevent "flying powder."
-
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solubilization: Add solvent (e.g., Ethanol, DMSO) immediately after weighing to capture the dust.
-
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe. Dispose of the wipe as hazardous chemical waste.
Protocol B: Spill Response (Solid)
-
Evacuate: If a significant amount (>50 mg) is aerosolized outside a hood, evacuate the immediate area for 15 minutes to allow settling.
-
PPE Up: Don P100 respirator, double gloves, and goggles.
-
Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.
-
Clean: Scoop up the material. Wipe the surface 3x with ethanol.
-
Verify: Use a UV lamp (if applicable/available) to check for fluorescence residue, though Spinosyn A derivatives have weak fluorescence compared to other macrolides.
Waste Management & Disposal
Core Directive: Spinosyns are highly toxic to aquatic invertebrates (LC50 < 1 mg/L for Daphnia magna). Under no circumstances should this compound enter the sink/drain.
Diagram 2: Waste Stream Segregation
Caption: Disposal workflow emphasizing zero-drain discharge.
References
-
BioAustralis Fine Chemicals. (2024). Product Data Sheet: Spinosyn A 17-pseudoaglycone. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2015).[6] Spinosad and Spinetoram: Human Health Risk Assessment. Regulations.gov.[6] Retrieved from [Link]
-
Cleveland, C. B., et al. (2002).[1][7] Environmental fate of spinosad.[1][7][8][9] 1. Dissipation and degradation in aqueous systems. Journal of Agricultural and Food Chemistry, 50(11), 3244-3256. Retrieved from [Link]
-
Salgado, V. L. (1998). Studies on the mode of action of spinosad: insect symptoms and physiological correlates. Pesticide Biochemistry and Physiology, 60(2), 91-102. Retrieved from [Link]
Sources
- 1. bioaustralis.com [bioaustralis.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A nicotinic acetylcholine receptor transmembrane point mutation (G275E) associated with resistance to spinosad in Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kmpharma.in [kmpharma.in]
- 6. Federal Register :: Spinosad; Pesticide Tolerances [federalregister.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. www3.epa.gov [www3.epa.gov]
- 9. gov.nl.ca [gov.nl.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
